molecular formula C6H14ClNO B14881479 cis-2-Methyltetrahydropyran-4-amine HCl

cis-2-Methyltetrahydropyran-4-amine HCl

Cat. No.: B14881479
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-GEMLJDPKSA-N
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Description

Cis-2-Methyltetrahydropyran-4-amine HCl is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-2-Methyltetrahydropyran-4-amine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Methyltetrahydropyran-4-amine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2S,4S)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

AVADPQZSGFARIV-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCO1)N.Cl

Canonical SMILES

CC1CC(CCO1)N.Cl

Origin of Product

United States
Foundational & Exploratory

Chemical properties of cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to cis-2-Methyltetrahydropyran-4-amine HCl: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of cis-2-Methyltetrahydropyran-4-amine hydrochloride (CAS No. 2752128-01-9), a pivotal building block for medicinal chemistry and drug development. The tetrahydropyran (THP) motif is a well-established "privileged scaffold," frequently incorporated into biologically active molecules to enhance properties such as solubility, metabolic stability, and cell permeability. This document delves into the compound's fundamental chemical and physical properties, offers a detailed spectroscopic characterization, outlines a representative synthetic pathway, and discusses its reactivity and strategic application in the design of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights.

Introduction and Molecular Overview

cis-2-Methyltetrahydropyran-4-amine hydrochloride is a heterocyclic compound featuring a saturated six-membered ring containing an oxygen atom (a tetrahydropyran ring). The structure is further functionalized with a methyl group at the C2 position and an amine group at the C4 position, with a cis stereochemical relationship between them. Supplied as a hydrochloride salt, its enhanced water solubility and stability make it a highly versatile intermediate in organic synthesis.[1][2]

The sp³-rich, three-dimensional character of this scaffold is of high interest in contemporary drug discovery, as it allows for the exploration of chemical space beyond the flat, aromatic structures that have historically dominated small-molecule therapeutics.[3] This structural complexity can lead to improved target selectivity and a more favorable pharmacological profile.

Molecular Structure:

Caption: Figure 2: Workflow for the synthesis of the target compound.

Chemical Reactivity

The primary amine functionality is the center of reactivity. It behaves as a potent nucleophile and can participate in a wide array of chemical transformations essential for building molecular complexity, including:

  • Amide Bond Formation: Readily reacts with carboxylic acids (often activated with coupling agents like EDC/HOBt), acid chlorides, or anhydrides to form stable amide bonds. This is one of the most common reactions in drug synthesis.

  • N-Alkylation: Can be alkylated using alkyl halides or via reductive amination with aldehydes/ketones to form secondary or tertiary amines.

  • Sulfonamide Formation: Reacts with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Application in Drug Discovery and Medicinal Chemistry

The tetrahydropyran ring is not merely a passive linker; it is an active modulator of physicochemical properties. Its inclusion in a drug candidate is a strategic choice to confer several advantages.

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent compound compared to a more lipophilic carbocyclic analogue (e.g., cyclohexane).

  • Metabolic Stability: The THP ring is generally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, such as a longer half-life. [4]* Reduced Lipophilicity: Replacing aromatic rings with saturated heterocycles like THP can lower the lipophilicity (LogP) of a molecule. This is a key strategy in modern drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) properties and to escape "LogP flatland."

  • Vectorial Exit: The polar oxygen atom provides a defined exit vector for substituents, allowing chemists to precisely control the three-dimensional orientation of functional groups as they probe interactions with a biological target.

An example of a related scaffold's use is in the development of selective CB2 receptor agonists for treating inflammatory pain, where a (tetrahydro-2H-pyran-4-yl)methyl moiety was integral to the optimized clinical candidate. [4]This underscores the value of such saturated heterocycles in creating potent and selective therapeutics.

Safety, Handling, and Storage Protocol

As with any laboratory chemical, proper handling procedures are mandatory to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: GHS Hazard and Precautionary Information

CategoryCode(s)DescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][6]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. [8]2. Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield. [7]3. Dispensing: Use spark-proof tools and ground all equipment when handling larger quantities to prevent static discharge. [9]4. Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents. [10]5. Spill Response: In case of a spill, evacuate the area. Soak up the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. [9]

Storage Protocol
  • Container: Keep the container tightly closed. [8]2. Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as the compound is hygroscopic. [10]3. Location: Store in a designated corrosives area if applicable, or in a dry, cool, and well-ventilated place away from heat or ignition sources. [8]

Conclusion

cis-2-Methyltetrahydropyran-4-amine hydrochloride is more than a simple chemical reagent; it is a strategically valuable building block for the synthesis of next-generation therapeutics. Its defined stereochemistry, sp³-rich architecture, and favorable physicochemical properties make it an excellent scaffold for navigating the complexities of modern drug targets. A thorough understanding of its properties, from spectroscopic signatures to handling requirements, is essential for its effective and safe utilization in the research and development pipeline.

References

  • Fisher Scientific. (2020, March 3). Safety Data Sheet: 4-Methyltetrahydropyran, stabilized with BHT.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Fisher Scientific. (2010, October 22). Safety Data Sheet: N-Methyl-(4-thien-2-yltetrahydropyran-4-yl)methylamine.
  • Chemsrc. (2025, September 11). 2-Methyl-tetrahydro-2H-pyran-4-amine HCL. Retrieved from [Link]

  • CymitQuimica. (2020, March 3). Safety Data Sheet: 4-Methyltetrahydropyran, stabilized with BHT.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Mechlorethamine hydrochloride 98%.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-Chroman-4-amine hydrochloride.
  • Vulcanchem. (n.d.). trans-2-Methyltetrahydropyran-4-amine;hydrochloride.
  • American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. Retrieved from [Link]

  • PMC. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Ma, S., et al. (2023). Lead Drug Discover Strategies from Natural Medicines Based on Network Pharmacology. Medical Research Archives, 11(2).

Sources

Bioisosteric Potential of cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug design, the tetrahydropyran (THP) ring has emerged as a "privileged" bioisostere for the lipophilic cyclohexane and the highly basic piperidine scaffolds. This guide analyzes cis-2-methyltetrahydropyran-4-amine HCl , a specific stereoisomer that combines the physicochemical benefits of the THP ether oxygen with the conformational rigidity induced by the C2-methyl anchor.

By replacing traditional carbocycles with this motif, researchers can typically achieve:

  • LogP Modulation: Reduction of lipophilicity (typically

    
    LogP -1.0 to -1.5 vs. cyclohexane).
    
  • pKa Tuning: Attenuation of amine basicity (approx. 1.0 pKa unit lower than cyclohexylamine), improving passive permeability.[1]

  • Conformational Locking: The cis-2-methyl substituent acts as a steric anchor, biasing the ring into a defined chair conformation that presents the C4-amine vector with high fidelity.

Structural & Conformational Analysis

The "Anchor" Effect

The defining feature of this building block is not merely the presence of the oxygen atom, but the stereochemical relationship between the methyl group at C2 and the amine at C4.

  • 1,3-Relationship: In a six-membered ring, substituents at positions 2 and 4 share a 1,3-relationship.[1]

  • Stereochemical Preference: The cis isomer places both the C2-methyl and C4-amine groups on the same face of the ring.

  • Thermodynamic Stability: To minimize 1,3-diaxial interactions, the ring adopts a chair conformation where both substituents are equatorial (e,e) .[1]

This (e,e) preference makes the cis isomer significantly more rigid than its unsubstituted parent (tetrahydropyran-4-amine), which undergoes rapid chair-flipping.[1] The C2-methyl group "locks" the conformation, ensuring the amine vector is pre-organized for binding.

Visualization of Conformational Equilibrium[1]

Conformation Unstable Diaxial (a,a) High Energy (Steric Clash) Stable Diequatorial (e,e) Thermodynamic Minimum (Preferred Bioactive State) Unstable->Stable  Ring Flip  Keq >> 1

Figure 1: Conformational equilibrium of cis-2-methyltetrahydropyran-4-amine. The diequatorial state is heavily favored, reducing entropic penalty upon protein binding.[1]

Physicochemical Profiling (Bioisosteric Replacement)

The substitution of a methylene (-CH₂-) with an ether oxygen (-O-) introduces a dipole and a hydrogen bond acceptor (HBA) without significantly altering the steric bulk.

Table 1: Comparative Physicochemical Properties[1]
PropertyCyclohexylamine4-Amino-THPcis-2-Me-THP-4-amineImpact on Drug Design
Core Character Lipophilic CarbocyclePolar EtherChiral Polar EtherBalanced solubility/permeability.[1]
cLogP (approx)~1.2~0.1~0.5Lowers lipophilicity; improves LLE.
pKa (Conjugate Acid)10.69.6~9.7Reduced basicity reduces lysosomal trapping and improves permeability.
H-Bond Acceptors 01 (Ether O)1 (Ether O)New vector for solvent/protein interaction.
Conformational Bias FlexibleFlexibleRigid (Anchored) Lower entropic penalty.

Key Insight: The pKa reduction is driven by the inductive effect (-I) of the ether oxygen. While the oxygen is three bonds away from the nitrogen, it sufficiently pulls electron density to lower the pKa by ~1 unit compared to cyclohexylamine. This often shifts the equilibrium at physiological pH (7.4) slightly towards the neutral species, enhancing membrane permeation.[1]

Synthesis Strategy: Diastereoselective Access

Accessing the specific cis isomer requires a route that favors the thermodynamic product. Reductive amination of the ketone precursor is the industry standard, but condition selection is critical to maximize the cis:trans ratio.

Retrosynthetic Logic
  • Precursor: 2-Methyltetrahydropyran-4-one.[2]

  • Transformation: Reductive amination.

  • Stereocontrol: Conditions favoring thermodynamic control (equilibration of the intermediate imine/enamine) yield the stable (e,e) cis isomer.

Synthesis Workflow Diagram

Synthesis Ketone Starting Material 2-Methyl-THP-4-one Imine Intermediate Imine/Enamine Species Ketone->Imine + NH4OAc / MeOH Reduction Reduction Step (H2/Pd-C or NaBH3CN) Imine->Reduction Equilibration Product Target Product cis-2-Methyl-THP-4-amine (Thermodynamic Major) Reduction->Product Hydride Attack (Axial approach preferred)

Figure 2: Synthetic pathway prioritizing the thermodynamic cis-isomer via reductive amination.

Detailed Experimental Protocol

Note: This protocol is designed for self-validation via NMR monitoring.

Reagents:

  • 2-Methyltetrahydropyran-4-one (1.0 equiv)[1]

  • Ammonium Acetate (10.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (anhydrous)[2]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-methyltetrahydropyran-4-one in anhydrous methanol (0.5 M concentration). Add Ammonium Acetate. Stir at room temperature for 2 hours.

    • Checkpoint: The excess ammonium acetate buffers the solution, facilitating imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN in portions.

    • Safety: Perform in a fume hood; cyanide generation is possible if acidified.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

  • Workup: Quench with 1N NaOH to pH > 10 (ensures amine is free base). Extract with Dichloromethane (DCM) x3.

  • Purification: The crude residue will contain a mixture of cis (major) and trans (minor).

    • Salt Formation (Purification Trick): Dissolve the crude oil in Ethanol and add 4M HCl in Dioxane. The cis-amine HCl salt is typically more crystalline and less soluble than the trans isomer. Recrystallize from EtOH/Et₂O to isolate pure cis-2-methyltetrahydropyran-4-amine HCl.[1]

Validation:

  • 1H NMR (DMSO-d6): Look for the H4 proton (alpha to amine). In the cis (e,e) isomer, H4 is axial and will appear as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) due to diaxial coupling with H3/H5 axial protons.[1] The trans isomer (H4 equatorial) would show a narrow multiplet.

Strategic Application in Drug Discovery

Case Study Context: Solubility & Selectivity

While specific data on the 2-methyl variant is proprietary in many active programs, the general THP-amine scaffold is validated by AstraZeneca’s AZD0156 (ATM Kinase Inhibitor).

Hypothetical Optimization Scenario: A lead compound containing a cyclohexylamine moiety exhibits:

  • High lipophilicity (LogD > 3.5), leading to metabolic clearance issues.[1]

  • hERG liability (often associated with basic amines and lipophilic tails).

The Bioisosteric Fix: Replacing the cyclohexyl ring with cis-2-methyl-THP :

  • Lowers LogD: The ether oxygen reduces lipophilicity, improving metabolic stability (lower clearance).[1]

  • Mitigates hERG: The reduced basicity (lower pKa) decreases the fraction of cationic species at physiological pH, often reducing affinity for the hERG channel pore.

  • Maintains Potency: The methyl group fills the hydrophobic pocket originally occupied by the cyclohexyl ring's C2/C6 protons, while the rigid chair conformation minimizes the entropy loss upon binding.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pike, K. G., et al. (2018). Discovery of AZD0156, a Potent and Selective Inhibitor of Ataxia Telangiectasia Mutated (ATM) Kinase with Excellent Physicochemical Properties. Journal of Medicinal Chemistry, 61(9), 3823–3841. Link

  • Morgentin, R., et al. (2008). Bioisosterism of the piperidine ring: Synthesis and biological evaluation of some 4-substituted tetrahydropyrans. Tetrahedron, 64(12), 2772-2782. Link

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

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An In-depth Technical Guide to the Conformational Analysis of cis-2-Methyltetrahydropyran Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the conformational landscape of cis-2-methyltetrahydropyran, a heterocyclic system of significant interest in medicinal chemistry and natural product synthesis. We will delve into the subtle interplay of steric and stereoelectronic effects that govern its three-dimensional structure, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Conformational Preference

The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of biologically active molecules.[1][2] The specific three-dimensional arrangement, or conformation, of substituents on this ring profoundly influences a molecule's interactions with biological targets, thereby dictating its efficacy and pharmacological profile.[1][3] Understanding the conformational preferences of substituted THP systems, such as cis-2-methyltetrahydropyran, is therefore a cornerstone of rational drug design.

The most stable conformation of the tetrahydropyran ring is the chair form, which effectively minimizes both angular and torsional strain.[1][4][5] For a monosubstituted tetrahydropyran, the substituent can occupy either an axial or an equatorial position. In the case of cis-2-methyltetrahydropyran, we must consider the conformational equilibrium between two chair forms: one with an axial methyl group and one with an equatorial methyl group.

The Driving Forces: Steric and Stereoelectronic Effects

The conformational equilibrium of cis-2-methyltetrahydropyran is primarily governed by a balance between two key factors: steric hindrance and stereoelectronic effects.

In cyclohexane systems, a methyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring.[6] This energetic preference is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations.[6][7] For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, indicating a significant energetic penalty for occupying the axial position.[6][7]

A similar steric argument applies to the cis-2-methyltetrahydropyran system. The axial methyl group experiences steric repulsion with the axial hydrogens at the C4 and C6 positions. This steric strain would be expected to favor the conformation where the methyl group is in the more spacious equatorial position.

A key feature of tetrahydropyran rings is the anomeric effect, a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor the axial orientation.[8] This preference is contrary to what would be predicted based on steric considerations alone.[8]

The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen in this case) and the antibonding σ* orbital of the C-substituent bond when the substituent is in the axial position.[8][9] This hyperconjugative interaction is maximized when the lone pair and the σ* orbital are anti-periplanar, a geometric arrangement that is only possible for the axial conformer.[5]

In cis-2-methyltetrahydropyran, while the methyl group is not strongly electronegative, the principles of hyperconjugation can still play a role in stabilizing the axial conformation to some extent.

The Conformational Equilibrium of cis-2-Methyltetrahydropyran

The central question in the conformational analysis of cis-2-methyltetrahydropyran is the position of the equilibrium between the two chair conformers:

Caption: Conformational equilibrium of cis-2-methyltetrahydropyran.

High-level computational studies have provided valuable insights into this equilibrium. At the CCSD(T) complete basis set (CBS) limit, the energy of the equatorial conformation of 2-methyltetrahydropyran is -2.83 kcal/mol relative to the axial position.[10] This indicates a strong preference for the equatorial conformer, suggesting that in this specific case, steric effects dominate over any potential stabilizing anomeric-type interactions involving the methyl group.

Experimental Determination of Conformation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational preferences of molecules in solution.[11][12] Key NMR parameters, such as chemical shifts and coupling constants, are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively.

The chemical shift of a proton is influenced by the shielding and deshielding effects of nearby atoms and functional groups.[13][14] In the context of cis-2-methyltetrahydropyran, the chemical shifts of the protons on the ring, particularly H2, H3, and the methyl protons, will differ between the axial and equatorial conformers. For instance, an axial proton is typically found at a higher field (lower ppm) than its equatorial counterpart due to anisotropic shielding effects.

The most powerful NMR tool for conformational analysis is the measurement of three-bond proton-proton (³JHH) coupling constants.[11][15] The magnitude of this coupling is related to the dihedral angle (φ) between the two protons by the Karplus equation.[11][12][16]

The generalized Karplus equation is: ³J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters.[11][16]

This relationship predicts that a large coupling constant (typically 8-12 Hz) is observed for protons with a dihedral angle of approximately 180° (anti-periplanar), while a small coupling constant (0-2 Hz) is observed for protons with a dihedral angle of around 60° (gauche).[11] By analyzing the coupling patterns of the ring protons, particularly the coupling between H2 and the two H3 protons, we can deduce the predominant conformation.

Experimental Protocol: NMR Analysis of cis-2-Methyltetrahydropyran

  • Sample Preparation: Dissolve a pure sample of cis-2-methyltetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the signals corresponding to the methyl group and the ring protons.

    • Measure the chemical shifts of all protons.

    • Determine the coupling constants for all proton-proton interactions.

  • Conformational Assignment:

    • Analyze the multiplicity and coupling constants of the H2 proton.

    • In the equatorial conformer, H2 is axial and will have large (axial-axial) couplings to the axial H3 proton and small (axial-equatorial) couplings to the equatorial H3 proton.

    • In the axial conformer, H2 is equatorial and will have small (equatorial-axial and equatorial-equatorial) couplings to both H3 protons.

    • Compare the observed coupling constants to the values predicted by the Karplus equation for the expected dihedral angles in each chair conformation.

Caption: Workflow for NMR-based conformational analysis.

Computational Modeling: A Complementary Approach

In addition to experimental methods, computational chemistry provides a powerful means to investigate the conformational preferences of molecules.[17] Quantum mechanical calculations, such as those employing Density Functional Theory (DFT) or higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), can accurately predict the relative energies of different conformers.[4][10]

Typical Computational Workflow:

  • Structure Generation: Build the 3D structures of both the axial and equatorial conformers of cis-2-methyltetrahydropyran.

  • Geometry Optimization: Perform geometry optimization for each conformer to find the lowest energy structure.

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • Thermodynamic Corrections: Include zero-point vibrational energy and thermal corrections to obtain the Gibbs free energies.

  • Conformational Energy Difference: The difference in Gibbs free energy between the two conformers provides a quantitative measure of their relative stability.

Caption: Workflow for computational conformational analysis.

Implications for Drug Design and Development

The pronounced preference of the methyl group for the equatorial position in cis-2-methyltetrahydropyran has significant implications for the design of drug candidates incorporating this scaffold. By understanding and predicting the dominant conformation, medicinal chemists can:

  • Optimize Ligand-Receptor Interactions: Design molecules with a pre-organized conformation that complements the binding site of a biological target.

  • Improve Pharmacokinetic Properties: The shape and polarity of a molecule, which are determined by its conformation, can influence properties such as solubility, membrane permeability, and metabolic stability.

  • Enhance Selectivity: Fine-tuning the conformational properties of a drug can lead to improved selectivity for its intended target over off-targets, thereby reducing side effects.

Conclusion

The conformational analysis of cis-2-methyltetrahydropyran reveals a clear preference for the conformer with the methyl group in the equatorial position. This preference is primarily driven by the avoidance of unfavorable 1,3-diaxial steric interactions, which outweighs any potential stabilizing stereoelectronic effects. The combination of experimental techniques, particularly NMR spectroscopy, and high-level computational modeling provides a robust framework for understanding and predicting the conformational behavior of this important heterocyclic system. These insights are crucial for the rational design of novel therapeutics in drug discovery and development.

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  • Cyclohexane 'A values' for Substituents : r/chemhelp - Reddit. (2019, November 10).
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  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - Beilstein Journals. (2015, October 22).
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The Stereochemical Nuances of 2-Methyltetrahydropyran-4-amine HCl: A Comparative Analysis of cis and trans Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The introduction of substituents on the THP ring creates stereocenters, leading to diastereomers with potentially distinct three-dimensional structures, physicochemical properties, and biological activities. This guide provides an in-depth technical analysis of the structural, spectroscopic, and analytical differences between the cis and trans diastereomers of 2-Methyltetrahydropyran-4-amine hydrochloride. Understanding these differences is critical for researchers in drug discovery and development, as stereochemistry can profoundly impact a compound's efficacy, safety, and pharmacokinetic profile. We will explore the stereoselective synthesis, comparative spectroscopic signatures, methods for analytical separation, and the profound implications of this stereoisomerism in a pharmacological context.

Molecular Structure and Stereochemical Elucidation

The core of the difference between cis- and trans-2-Methyltetrahydropyran-4-amine lies in the relative orientation of the methyl group at the C2 position and the amine group at the C4 position. In the more stable chair conformation:

  • trans-isomer : The thermodynamically more stable conformation places both the C2-methyl group and the C4-amine group in equatorial positions. This arrangement minimizes steric strain, specifically avoiding unfavorable 1,3-diaxial interactions that would destabilize the molecule.[2]

  • cis-isomer : One substituent must occupy an axial position while the other is equatorial. The larger methyl group will preferentially occupy the equatorial position to minimize A-value strain, forcing the smaller amine group into the axial position.

This fundamental structural difference dictates the overall shape and polarity of the molecules, which in turn governs their physical and biological properties.

Stereoselective Synthesis Strategies

The controlled synthesis of either the cis or trans isomer is a common challenge in synthetic organic chemistry.[3] Methodologies often rely on stereoselective cyclization reactions or the diastereoselective reduction of a common intermediate, such as 2-methyltetrahydropyran-4-one.

A plausible and widely used approach is the stereoselective reductive amination of 2-methyltetrahydropyran-4-one. The stereochemical outcome is dictated by the steric bulk of the reducing agent, which controls the facial selectivity of hydride delivery to the intermediate iminium ion.

Experimental Protocol: Diastereoselective Reductive Amination

Objective: To selectively synthesize the trans and cis isomers of 2-Methyltetrahydropyran-4-amine.

Materials:

  • 2-Methyltetrahydropyran-4-one

  • Ammonium acetate or ammonia

  • Sodium triacetoxyborohydride (STAB) - for kinetic (less stable product) selectivity

  • Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C) - for thermodynamic (more stable product) selectivity

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow for Stereoselective Synthesis:

cluster_0 Synthesis of trans Isomer (Thermodynamic Control) cluster_1 Synthesis of cis Isomer (Kinetic Control) ketone 2-Methyltetrahydropyran-4-one reagents_trans 1. NH₄OAc, MeOH 2. H₂, Pd/C or NaBH₃CN ketone->reagents_trans Equilibration product_trans trans-2-Methyltetrahydropyran-4-amine (Equatorial-Equatorial) reagents_trans->product_trans Reduction of most stable iminium ion hcl_trans HCl in Et₂O product_trans->hcl_trans final_trans trans-2-Methyltetrahydropyran-4-amine HCl hcl_trans->final_trans ketone2 2-Methyltetrahydropyran-4-one reagents_cis 1. NH₃, Ti(OiPr)₄ 2. NaBH(OAc)₃ (STAB) ketone2->reagents_cis Iminium formation product_cis cis-2-Methyltetrahydropyran-4-amine (Equatorial-Axial) reagents_cis->product_cis Hydride attack from less hindered face hcl_cis HCl in Et₂O product_cis->hcl_cis final_cis cis-2-Methyltetrahydropyran-4-amine HCl hcl_cis->final_cis

Caption: Stereoselective synthesis pathways to cis and trans isomers.

Procedure for Thermodynamic Product (trans-isomer):

  • Dissolve 2-methyltetrahydropyran-4-one (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours to ensure equilibration to the more stable intermediate.

  • Quench the reaction by adding water and basify with saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in a minimal amount of DCM and add 1 M HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry to yield the product.

Procedure for Kinetic Product (cis-isomer):

  • Dissolve 2-methyltetrahydropyran-4-one (1.0 eq) in dichloromethane.

  • Add ammonia (solution in MeOH or condensed gas) followed by a Lewis acid like Ti(OiPr)₄ to form the iminium ion.

  • Cool the mixture to -78 °C and add sodium triacetoxyborohydride (1.5 eq), a bulky reducing agent. The steric hindrance favors hydride attack from the equatorial face, leading to the axial amine.

  • Stir at -78 °C for 4-6 hours.

  • Work up the reaction as described in the procedure for the trans-isomer (steps 4-7).

Causality: The choice of reducing agent and reaction conditions is paramount. Catalytic hydrogenation or NaBH₃CN are slow enough to allow the iminium intermediate to equilibrate, leading to the thermodynamically favored trans product. In contrast, a bulky and reactive reagent like STAB at low temperature performs a kinetically controlled reduction, attacking the iminium from the less sterically hindered equatorial face to yield the cis product.[4]

Comparative Spectroscopic Analysis

The distinct stereochemistry of the cis and trans isomers leads to predictable and measurable differences in their spectroscopic data, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for distinguishing these diastereomers. The key diagnostic signal is the proton at the C4 position (H4), which is attached to the carbon bearing the amine group.

  • trans-isomer : The H4 proton is in an axial position. It will exhibit large axial-axial (J_ax-ax) couplings (typically 8-12 Hz) to the two adjacent axial protons at C3 and C5, and smaller axial-equatorial (J_ax-eq) couplings (typically 2-4 Hz). The signal will appear as a complex multiplet, often a triplet of triplets (tt) or a quartet-like pattern.

  • cis-isomer : The H4 proton is in an equatorial position. It will only show small equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz) to its neighbors. The signal will appear as a broad singlet or a narrow multiplet.

In ¹³C NMR, the steric environment influences the chemical shifts. The axial amine group in the cis-isomer will cause a shielding (upfield shift) of the C4 carbon and the syn-axial C2 and C6 carbons due to the gamma-gauche effect, compared to the corresponding carbons in the trans-isomer.

Parameter trans-Isomer (Predicted) cis-Isomer (Predicted) Rationale
¹H NMR: H4 Chemical Shift ~2.8 - 3.1 ppm~3.2 - 3.5 ppmEquatorial protons are typically deshielded relative to axial protons.
¹H NMR: H4 Coupling Large J ≈ 8-12 Hz (axial-axial)Small J ≈ 2-5 HzReflects the dihedral angles between H4 and adjacent protons.
¹³C NMR: C4 Shift ~50 ppm~46 ppmGamma-gauche shielding effect from the axial C-N bond.
¹³C NMR: C2/C6 Shifts C2: ~74 ppm, C6: ~68 ppmC2: ~71 ppm, C6: ~65 ppmShielding from the syn-axial amine group.

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic absorbances for the amine hydrochloride salt.

  • N-H Stretch : A broad, strong absorption in the 2400-3200 cm⁻¹ range, characteristic of an ammonium salt (R-NH₃⁺).

  • C-O-C Stretch : A strong, sharp absorption around 1080-1120 cm⁻¹, corresponding to the ether linkage in the tetrahydropyran ring.

While the primary IR bands will be similar, subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different molecular symmetries and vibrational modes of the cis and trans structures.[5][6]

Physicochemical Properties and Analytical Separation

The structural differences manifest in distinct physicochemical properties that can be exploited for their separation and analysis.

Propertytrans-Isomer cis-Isomer Explanation
Dipole Moment LowerHigherIn the cis-isomer, the C-N and C-O bond dipoles are oriented in a way that leads to a larger net molecular dipole moment.
Polarity Less PolarMore PolarA higher dipole moment results in greater overall polarity.
Boiling Point LowerHigherMore polar molecules have stronger intermolecular dipole-dipole interactions, requiring more energy to vaporize.
Elution Order (Normal Phase) Elutes FirstElutes SecondIn normal-phase chromatography (e.g., silica gel), the more polar cis-isomer interacts more strongly with the stationary phase and is retained longer.
Experimental Protocol: HPLC Separation

Objective: To separate the cis and trans isomers of 2-Methyltetrahydropyran-4-amine HCl using High-Performance Liquid Chromatography (HPLC).

Methodology: Chiral stationary phases (CSPs) are often required for enantiomeric separations, but diastereomers can typically be separated on standard achiral columns due to their different physical properties.[7][8] A hydrophilic interaction liquid chromatography (HILIC) method is well-suited for separating these polar amine hydrochlorides.

Workflow for Analytical Separation:

G start Dissolve Mixture of cis/trans HCl Salts in Mobile Phase inject Inject onto HPLC System start->inject column HILIC Column (e.g., Silica, Amide) inject->column elution Isocratic Elution (e.g., Acetonitrile/Water/ Ammonium Formate) column->elution detection UV Detector (if derivatized) or ELSD/CAD/MS elution->detection result Separated Peaks: Peak 1: trans (less polar) Peak 2: cis (more polar) detection->result

Caption: Analytical workflow for HPLC separation of diastereomers.

HPLC Conditions:

  • Column: Silica or Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: Isocratic, e.g., 90% A / 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), as the amine lacks a strong chromophore.

  • Injection Volume: 2 µL.

Self-Validation: The identity of each peak should be confirmed by collecting the fractions and analyzing them by ¹H NMR, as described in Section 3, to verify the coupling constants of the H4 proton.

Implications in Drug Discovery and Development

In pharmacology, diastereomers are treated as distinct chemical entities. The specific 3D arrangement of functional groups in the cis and trans isomers will lead to differential interactions with chiral biological targets like enzymes and receptors.[9]

  • Pharmacodynamics: One isomer may bind to a target receptor with high affinity while the other is significantly less active or inactive. The specific spatial relationship between the amine (a potential hydrogen bond donor/acceptor) and the methyl group (a lipophilic group) defines the pharmacophore. A change from an equatorial to an axial amine group can completely alter the binding mode. For example, many aminotetrahydropyran derivatives have been investigated as DPP-4 inhibitors for type 2 diabetes, where stereochemistry is crucial for activity.[10]

  • Pharmacokinetics: The differences in polarity and lipophilicity between the isomers can affect their absorption, distribution, metabolism, and excretion (ADME) properties. The more polar cis-isomer might exhibit different cell permeability and be metabolized by different cytochrome P450 enzymes compared to the less polar trans-isomer.

  • Toxicology: It is possible for one isomer to be therapeutic while the other is toxic. The classic example is thalidomide, where one enantiomer was sedative and the other was teratogenic. Similar principles apply to diastereomers.

Therefore, for drug development professionals, the synthesis of stereochemically pure isomers and the development of stereoselective analytical methods are not merely academic exercises; they are regulatory requirements and fundamental to ensuring the safety and efficacy of a potential drug candidate.[8]

Conclusion

The seemingly subtle difference between the cis and trans configurations of 2-Methyltetrahydropyran-4-amine HCl results in a cascade of significant variations in their chemical, physical, and biological properties. The trans-isomer, with its diequatorial substitution, is thermodynamically more stable and less polar, while the cis-isomer possesses an axial amine group, leading to a more polar molecule with distinct spectroscopic features. These differences are directly exploitable for their stereoselective synthesis and analytical separation. For scientists in the pharmaceutical industry, a thorough understanding and control of this stereoisomerism are critical for the development of safe and effective therapeutics, as the three-dimensional structure of a molecule is the ultimate determinant of its biological function.

References

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Thermodynamic Stability of 2-Methyltetrahydropyran-4-amine Isomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous pharmaceutical agents and natural products. The stereochemical arrangement of substituents on the THP ring profoundly influences molecular conformation, which in turn dictates biological activity and physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of the diastereomers of 2-methyltetrahydropyran-4-amine, a key structural motif in medicinal chemistry. We will explore the foundational principles of conformational analysis, predict the relative stabilities of the cis and trans isomers, and detail the experimental and computational methodologies for their empirical and theoretical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of stereoisomerism in heterocyclic systems.

Foundational Principles of Conformational Analysis in Tetrahydropyran Systems

The tetrahydropyran ring, analogous to cyclohexane, adopts a chair conformation to minimize angle and torsional strain.[1] Substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

Steric Hindrance and 1,3-Diaxial Interactions

In a chair conformation, substituents in the axial position are in close proximity to the other two axial substituents on the same side of the ring, leading to steric repulsion known as 1,3-diaxial interactions.[2] Equatorial substituents, on the other hand, point away from the ring and are generally more sterically favored. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3][4]

The Anomeric Effect

A key stereoelectronic phenomenon in tetrahydropyrans is the anomeric effect, which describes the tendency of an electronegative substituent at the C2 position (adjacent to the ring oxygen) to prefer the axial orientation, despite potential steric hindrance.[5] This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.

For the molecule of interest, 2-methyltetrahydropyran-4-amine, the anomeric effect is not a primary determinant of the amino group's conformation as it is located at the C4 position. The methyl group at C2 is not sufficiently electronegative to induce a significant anomeric effect. Therefore, steric considerations will be the dominant factor in determining the preferred conformation.

Conformational Analysis of cis-2-Methyltetrahydropyran-4-amine

The cis isomer is characterized by the methyl and amino groups being on the same face of the tetrahydropyran ring. This can be achieved in two chair conformations that are in equilibrium through ring flipping.

  • Conformation A: Diaxial (2-ax, 4-ax) : Both the methyl and amino groups occupy axial positions. This conformation is expected to be highly disfavored due to significant 1,3-diaxial interactions from both substituents.

  • Conformation B: Diequatorial (2-eq, 4-eq) : Both substituents are in the equatorial position, minimizing steric strain. This is predicted to be the most stable conformer of the cis isomer.

To estimate the relative energies, we can use the A-values for methyl and amino groups in cyclohexane as a proxy. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol, and for an amino group, it is around 1.2-1.8 kcal/mol.[6][7] The diaxial conformation would have a combined steric strain of approximately 2.9 to 3.6 kcal/mol, making the diequatorial conformer significantly more stable.

Caption: Conformational equilibrium of cis-2-Methyltetrahydropyran-4-amine.

Conformational Analysis of trans-2-Methyltetrahydropyran-4-amine

In the trans isomer, the methyl and amino groups are on opposite faces of the ring. This also exists as two equilibrating chair conformers:

  • Conformation C: (2-eq, 4-ax) : The methyl group is equatorial, and the amino group is axial.

  • Conformation D: (2-ax, 4-eq) : The methyl group is axial, and the amino group is equatorial.

The relative stability of these two conformers depends on the difference in the A-values of the methyl and amino groups. As their A-values are comparable, both conformers are expected to be present in significant populations at equilibrium, with a slight preference for the conformer where the slightly bulkier group is equatorial.

Caption: Conformational equilibrium of trans-2-Methyltetrahydropyran-4-amine.

Thermodynamic Stability: cis vs. trans Isomers

The overall thermodynamic stability of a diastereomer is determined by the energy of its most stable conformer.[8]

  • The most stable conformer of the cis isomer is the diequatorial (2-eq, 4-eq) form, which has minimal steric strain.

  • The trans isomer exists as a mixture of two conformers, both of which have one axial and one equatorial substituent. Therefore, both conformers of the trans isomer will be higher in energy than the diequatorial conformer of the cis isomer.

IsomerConformationSubstituent PositionsPredicted Relative Energy
cis Diequatorial (2-eq, 4-eq) Most Stable
Diaxial(2-ax, 4-ax)Least Stable
trans Mixed(2-eq, 4-ax)Intermediate
Mixed(2-ax, 4-eq)Intermediate

Methodologies for Stability Determination

The predictions made above must be validated through experimental and computational methods.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation and relative stability of isomers in solution.[9][10][11][12]

Protocol for Conformational Analysis using ¹H NMR:

  • Sample Preparation: Dissolve the purified cis and trans isomers of 2-methyltetrahydropyran-4-amine in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Spectrum Acquisition: Acquire high-resolution ¹H NMR spectra for each isomer.

  • Analysis of Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing the coupling patterns of the protons at C2, C4, and their adjacent carbons, the predominant chair conformation can be determined.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space. For example, in an axial conformation, NOEs would be observed between the axial substituent and the other axial protons.

  • Thermodynamic Equilibration: To determine the relative thermodynamic stability, a mixture of the cis and trans isomers can be subjected to conditions that allow for equilibration (e.g., heating with a catalytic amount of acid or base). The final ratio of the isomers, quantified by NMR integration, will reflect their relative Gibbs free energies.

cluster_workflow NMR-Based Thermodynamic Stability Workflow A Isomer Synthesis & Purification (cis and trans) B Sample Preparation (Dissolution in Deuterated Solvent) A->B E Equilibration of Isomer Mixture (e.g., via heating with catalyst) A->E C 1H NMR & 2D NMR (COSY, NOESY) Acquisition B->C D Analysis of Coupling Constants and NOEs to Determine Conformation C->D F Quantitative NMR Analysis of Equilibrated Mixture E->F G Calculation of ΔG (Relative Thermodynamic Stability) F->G

Caption: Experimental workflow for determining isomer stability using NMR.

Computational Approach: Density Functional Theory (DFT)

Computational chemistry provides a theoretical means to calculate the relative energies of different conformers and isomers.[13][14][15]

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible chair conformations for both cis and trans isomers of 2-methyltetrahydropyran-4-amine.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Energy Comparison: Compare the calculated Gibbs free energies of all conformers. The conformer with the lowest free energy is the most stable. The relative thermodynamic stability of the cis and trans isomers is determined by comparing the energies of their respective most stable conformers.

cluster_dft_workflow DFT-Based Thermodynamic Stability Workflow H In Silico Model Building (All cis and trans conformers) I Geometry Optimization (e.g., B3LYP/6-31G(d)) H->I J Frequency Calculations (Confirmation of Minima & Thermal Corrections) I->J K Calculation of Gibbs Free Energies J->K L Energy Comparison of Conformers and Isomers K->L M Determination of Relative Thermodynamic Stability L->M

Caption: Computational workflow for determining isomer stability using DFT.

Implications for Drug Development

The seemingly subtle difference in the thermodynamic stability of diastereomers can have significant consequences in drug development. The more stable isomer will be the predominant species at equilibrium, which can affect the formulation, storage, and ultimately the biological activity of a drug substance. Furthermore, understanding the conformational preferences of a molecule is crucial for rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets. A thorough understanding of the thermodynamic landscape of chiral molecules like 2-methyltetrahydropyran-4-amine is therefore not merely an academic exercise but a critical component of successful drug discovery and development.

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Strategic Assembly & Therapeutic Utility of 2-Substituted Tetrahydropyran-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical review designed for researchers in medicinal chemistry and organic synthesis.

Technical Whitepaper | Version 1.0

Executive Summary: The "Privileged Ether"

In modern drug discovery, the 2-substituted tetrahydropyran-4-amine scaffold has emerged as a superior bioisostere to the cyclohexylamine motif. By replacing a methylene unit with an ether oxygen, medicinal chemists achieve two critical optimizations simultaneously:

  • LogP Modulation: The ether oxygen lowers lipophilicity compared to the carbocyclic analog, improving solubility and metabolic stability.

  • Vectorized Interactions: The oxygen atom acts as a weak hydrogen bond acceptor, often engaging in specific interactions with backbone amides in kinase hinges or GPCR pockets.

This guide analyzes the structural dynamics, synthetic architectures, and therapeutic applications of this scaffold, moving beyond basic preparation to stereocontrolled assembly.

Structural & Conformational Analysis

Understanding the stereochemical preferences of the tetrahydropyran (THP) ring is a prerequisite for successful synthesis. Unlike cyclohexane, the THP ring introduces electronic effects (anomeric effect) and dipole moments that influence conformational equilibria.

The 2,4-Substitution Pattern

The relative configuration between the substituent at C2 and the amine at C4 is the critical design parameter.

  • Thermodynamic Anchor: A substituent at C2 (e.g., Phenyl, Methyl) will overwhelmingly prefer the equatorial position to minimize 1,3-diaxial strain.

  • The C4 Amine:

    • Cis-2,4-isomer: The amine and the C2-substituent are on the same face. In the lowest energy chair conformation, both groups are equatorial (1,3-diequatorial relationship). This is the thermodynamically preferred isomer.

    • Trans-2,4-isomer: The amine is axial while the C2-substituent is equatorial. This isomer is higher in energy due to 1,3-diaxial interactions between the axial amine and the axial protons at C2 and C6.

ConformationalAnalysis cluster_0 Thermodynamic Preference (Cis-2,4) cluster_1 Kinetic/Steric Product (Trans-2,4) Node1 2-Substituent (Equatorial) 4-Amine (Equatorial) (Most Stable) Node2 2-Substituent (Equatorial) 4-Amine (Axial) (Higher Energy) Node1->Node2 Epimerization (Rare) caption Fig 1. Conformational analysis of 2,4-disubstituted THPs. The diequatorial (cis) form is energetically favored.

Medicinal Chemistry Applications

The transition from cyclohexyl to tetrahydropyranyl scaffolds has been pivotal in the optimization of several clinical candidates.

Case Studies in Drug Development
Drug / CandidateTargetRole of THP-Amine Scaffold
Gilteritinib (Xospata) FLT3/AXL KinaseSolubility & Binding: The THP ring houses the amine that interacts with the solvent front, while the ether oxygen modulates the physicochemical profile, aiding oral bioavailability for AML treatment.
AZD0156 ATM KinasePotency Optimization: AstraZeneca utilized the 4-aminotetrahydropyran motif to replace a cyclohexyl group. The oxygen atom reduced lipophilicity (lowering logD) and improved the metabolic stability of the candidate.
GW842166X CB2 AgonistBioisosterism: Used a (tetrahydropyran-4-yl)methylamine linker.[1] Although slightly different (homologous), it demonstrates the utility of the THP core in pain management therapeutics.

Key Insight: In kinase inhibitors, the 4-amino-THP group often projects into the solvent-exposed region (ribose pocket), where the amine can form salt bridges with residues like Asp or Glu.

Synthetic Architectures

There are two primary strategies to access this scaffold: De Novo Ring Construction (Prins) and Functionalization of Intact Rings (Reductive Amination).

Strategy A: The Prins Cyclization (De Novo)

Best for: Generating cis-2,4-disubstituted scaffolds with high diastereoselectivity.

  • Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.

  • Stereocontrol: Proceeds via a chair-like oxocarbenium transition state, placing the C2 substituent equatorially and the nucleophile (counter-ion or solvent) attacking axially, which—after hydrolysis and inversion—often yields the all-cis outcome.

Strategy B: Reductive Amination (Functionalization)

Best for: Late-stage diversification and access to both cis and trans isomers depending on hydride choice.

  • Starting Material: 2-substituted tetrahydropyran-4-one (accessible via hetero-Diels-Alder or Prins oxidation).

  • Stereocontrol:

    • Thermodynamic Control (Cis-selective): Using NaBH(OAc)3 in DCE allows for equilibration of the intermediate iminium ion, favoring the formation of the equatorial amine (cis-2,4).

    • Kinetic Control (Trans-selective): Using bulky hydrides (e.g., L-Selectride) on the ketone before amination can yield the axial alcohol, which can be inverted to the equatorial amine via Mitsunobu, OR direct reductive amination with specific bulky reagents can sometimes favor axial attack (though less predictable).

SyntheticWorkflow Start1 Homoallylic Alcohol + Aldehyde Process1 Prins Cyclization (TFA or TMSOTf) Start1->Process1 Acid Cat. Start2 2-Substituted THP-4-one Process2 Reductive Amination (R-NH2, NaBH(OAc)3) Start2->Process2 Inter1 4-Halo/Hydroxy THP (Cis-selective) Process1->Inter1 ProductCis Cis-2,4-THP-Amine (Thermodynamic) Process2->ProductCis Small Hydride (Equatorial Attack) ProductTrans Trans-2,4-THP-Amine (Kinetic) Process2->ProductTrans Bulky Hydride (Axial Attack) Inter1->ProductCis Displacement (Inversion) caption Fig 2. Synthetic divergence for accessing cis- and trans-2-substituted THP-4-amines.

Experimental Protocol: Reductive Amination

Objective: Synthesis of cis-N-benzyl-2-phenyltetrahydropyran-4-amine. Rationale: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that tolerates functional groups and typically favors the thermodynamic (equatorial) amine product.

Materials
  • Substrate: 2-Phenyltetrahydropyran-4-one (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Acetic Acid (1.0 equiv)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under N2, dissolve 2-phenyltetrahydropyran-4-one (1.0 mmol) in DCE (5 mL).

    • Add Benzylamine (1.1 mmol) and Acetic Acid (1.0 mmol).

    • Critical Step: Stir at room temperature for 30–60 minutes. This allows the formation of the imine/iminium species.[2] Pre-formation of the imine is crucial for yield and selectivity.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise to avoid vigorous exotherms.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO2). Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 1:1) or DCM/MeOH (95:5) depending on amine polarity.

Self-Validation Check:

  • 1H NMR Diagnostic: Look for the C4-H proton. In the cis-isomer (amine equatorial), the C4-H is axial and will appear as a triplet of triplets (tt) with large coupling constants (~10-12 Hz) due to diaxial coupling with C3/C5 axial protons. If the product is trans (amine axial), the C4-H is equatorial and will appear as a narrow multiplet.

References

  • Discovery of AZD0156

    • Title: Discovery of AZD0156, a Potent, Selective, and Bioavailable Ataxia Telangiectasia Mutated (ATM) Inhibitor.[3]

    • Source: Journal of Medicinal Chemistry.[1][4]

    • URL:[Link]

  • Prins Cyclization Methodology

    • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans.
    • Source: Semantic Scholar / Beilstein J. Org. Chem.
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes and Ketones.[2][5][6]

    • Source: Journal of Organic Chemistry.[2][6][7]

    • URL:[Link]

  • Tetrahydropyrans in Drug Design

    • Title: Tetrahydropyrans in Drug Discovery (Whitepaper).[3]

    • Source: PharmaBlock.[3]

  • Gilteritinib Structure & Approval

    • Title: Gilteritinib: First Global Approval.
    • Source: Drugs.[1][3][6][8][9][10][11]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols Using cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-precision protocols for the use of cis-2-Methyltetrahydropyran-4-amine HCl in medicinal chemistry. It moves beyond generic procedures to address the specific stereochemical and physicochemical properties of this building block.

Executive Summary & Scaffold Analysis

cis-2-Methyltetrahydropyran-4-amine HCl (CAS: 827046-87-7 / 2752128-01-9) is a high-value building block in modern drug discovery.[1][2] It is frequently employed to replace cyclohexyl or piperidinyl amines to modulate lipophilicity (LogD) and metabolic stability .

Stereochemical Rationale

The "cis" designation implies a 1,3-relationship (relative to the carbon skeleton) where both the C2-Methyl and C4-Amine groups occupy equatorial positions in the lowest-energy chair conformer.[1][2]

  • Thermodynamic Stability: The cis-(e,e) conformer is significantly more stable than the trans-(a,e) conformer.[1][2]

  • Design Advantage: This locks the amine vector into a predictable orientation, crucial for structure-based drug design (SBDD) in kinase and GPCR targets.[2]

Physicochemical Profile
PropertyValueImplication for Synthesis
Molecular Weight 151.63 g/mol (HCl salt)Stoichiometry calculations must account for HCl.[1][2]
Free Base MW 115.17 g/mol Volatile as a free base; handle salt until reaction.
Hygroscopicity Moderate to HighStore in desiccator; weigh quickly.
pKa (Conj. Acid) ~10.5 (Est.)[2]Requires strong buffering or excess base in couplings.

Handling & Free-Basing Strategy

The HCl salt is stable but non-nucleophilic.[1][2] For reactions requiring a free amine (e.g., SNAr, Nucleophilic Acyl Substitution), you must neutralize the salt.[2]

Protocol A: In-Situ Neutralization (Recommended)

Context: Best for small-scale discovery chemistry (<1 g) to avoid loss of the volatile free amine.[1][2]

  • Suspend the amine HCl salt in the reaction solvent (DCM, DMF, or THF).[2]

  • Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[2]

  • Stir for 5–10 minutes at room temperature (RT) to ensure complete dissociation before adding the electrophile.

Protocol B: Bulk Free-Basing (Scale-Up >10 g)

Context: Required when non-basic conditions are strictly necessary or when using acid-sensitive electrophiles.[1][2]

  • Dissolve amine HCl in minimal water (10 mL/g).

  • Cool to 0°C. Add 4M NaOH until pH > 12.

  • Extract exhaustively with 2-MeTHF (preferred over DCM for environmental/safety reasons).[1][2]

  • Dry organic layer over Na₂SO₄.

  • Critical: Do not concentrate to dryness under high vacuum, as the free amine is volatile. Concentrate to a defined volume and use as a solution.

Reaction Protocols

Workflow Visualization: Reaction Decision Tree

The following diagram illustrates the logical flow for selecting the optimal protocol based on your electrophile.

ReactionFlow Start Start: cis-2-Methyltetrahydropyran-4-amine HCl CheckElectro Identify Electrophile Start->CheckElectro Acid Carboxylic Acid (R-COOH) CheckElectro->Acid Acylation HaloHet Halo-Heterocycle (Ar-Cl/F) CheckElectro->HaloHet Substitution Aldehyde Aldehyde/Ketone (R-CHO) CheckElectro->Aldehyde Alkylation Protocol1 Protocol 1: HATU Amide Coupling (High Yield, mild) Acid->Protocol1 Protocol2 Protocol 2: SNAr Displacement (For Kinase Cores) HaloHet->Protocol2 Protocol3 Protocol 3: Reductive Amination (STAB Conditions) Aldehyde->Protocol3

Caption: Decision matrix for selecting synthesis pathways based on electrophile type.

Protocol 1: Amide Coupling (HATU Method)

Application: Attaching the amine to a drug scaffold (e.g., Proline derivative, Benzoic acid).[2] Mechanism: Activation of carboxylate followed by nucleophilic acyl substitution.

Materials:

  • Carboxylic Acid substrate (1.0 equiv)[2][3]

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.5 equiv)[1][2]

  • DMF (anhydrous, 10 mL/mmol)[2]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at RT. Note: The solution usually turns yellow.

  • Neutralization: In a separate vial, dissolve the Amine HCl salt in minimal DMF and add the DIPEA.

  • Addition: Add the amine/base solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[2] Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).[1][2]

Expert Insight: If the reaction is sluggish, switch to 2-MeTHF as solvent and heat to 50°C. DMF can sometimes retard the reaction due to hydrogen bonding with the amine.[1][2]

Protocol 2: SNAr Reaction (Nucleophilic Aromatic Substitution)

Application: Synthesis of Kinase Inhibitors (e.g., reacting with 4-chloropyrimidine or 6-chloropurine).[1][2] Reference: Adapted from cis-aminopurine synthesis methodologies [1].

Materials:

  • Heteroaryl Chloride (1.0 equiv)[2]

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.2 equiv)[1][2]

  • DIPEA (3.0 equiv) or K₂CO₃ (2.5 equiv)[2]

  • Solvent: n-Butanol (for thermal) or DMSO (for microwave)[1][2]

Step-by-Step:

  • Preparation: Charge the Heteroaryl Chloride and Amine HCl salt into a reaction vessel.

  • Solvent/Base: Add n-Butanol (concentration 0.5 M) and DIPEA.

  • Thermal Cycle: Heat to 90–110°C for 12–16 hours.

    • Optimization: If using microwave, heat to 120°C for 30–60 mins in DMSO.

  • Work-up:

    • For n-Butanol: Concentrate directly under reduced pressure.

    • For DMSO: Precipitate by pouring into water, or extract with EtOAc.[2]

  • Purification: These products often crystallize. Triturate with cold diethyl ether or pentane before resorting to chromatography.

Critical Control Point: Ensure the stereochemistry is maintained. SNAr conditions are generally safe, but extreme basicity at >140°C could theoretically risk epimerization if the alpha-proton is acidic (unlikely here, but good practice to monitor).[2]

Protocol 3: Reductive Amination

Application: Installing alkyl linkers or modifying solubility.

Materials:

  • Aldehyde/Ketone (1.0 equiv)[2]

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • DCM or DCE (10 mL/mmol)[2]

Step-by-Step:

  • Imine Formation: Mix Aldehyde, Amine HCl, and DIPEA (1.1 equiv) in DCM. Stir for 30 mins.

    • Note: Adding DIPEA is crucial here to free the amine for imine formation.

  • Acidification: Add Acetic Acid (pH should be ~5–6).

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT overnight (12-16h).

  • Quench: Quench with sat. NaHCO₃. Stir vigorously for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM.

Analytical Data & Validation

When validating the synthesized product, specific NMR signals confirm the cis-stereochemistry.[1][2]

NucleusSignal (Approx.)[2][3][4][5]Interpretation
1H NMR C2-H (Multiplet, ~3.4 ppm)Axial coupling constants (J ~11 Hz) indicate equatorial Methyl.[1][2]
1H NMR C4-H (Multiplet, ~2.8 ppm)Large axial-axial splitting confirms equatorial Amine.[1][2]
13C NMR C2-Me (~21 ppm)Chemical shift is distinct from trans-isomer (~18 ppm).[1][2]

References

  • Patent: Processes for the preparation of aminopurine compounds. WO2019070827. (Describes SNAr conditions using similar pyran amines).

  • Article: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.[2][6][7] (General scaffold utility).[2][5][7]

  • Patent: Process for preparing 4-aminotetrahydropyran compound. US7365215B2.[8] (Synthesis of the amine starting material).

  • Supplier Data: cis-2-methyltetrahydropyran-4-amine hydrochloride Properties. ChemicalBook.

Sources

Application Notes and Protocols for Amide Coupling with cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, owing to the prevalence of the amide functional group in biologically active molecules.[1][2] While numerous methods for amide coupling have been developed, the synthesis of amides from sterically hindered or electronically deactivated amines remains a significant challenge.[3][4][5][6] cis-2-Methyltetrahydropyran-4-amine, provided as its hydrochloride salt, presents such a challenge due to the steric hindrance imposed by the cyclic structure and the axial methyl group.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing amide coupling conditions for this specific substrate. We will explore several robust coupling methodologies, delve into the mechanistic rationale behind reagent selection, and provide detailed, field-proven protocols.

The Challenge: Coupling of a Sterically Hindered Cyclic Amine

The primary obstacle in the acylation of cis-2-Methyltetrahydropyran-4-amine is the steric hindrance around the nitrogen atom. The chair-like conformation of the tetrahydropyran ring, in conjunction with the cis relationship between the methyl group and the amine, can impede the approach of an activated carboxylic acid. Furthermore, as the amine is supplied as a hydrochloride salt, a suitable base must be employed to liberate the free amine in situ for the coupling reaction to proceed. The choice of base is critical to avoid side reactions and ensure complete deprotonation without interfering with the coupling reagents.

Recommended Coupling Methodologies

Several classes of coupling reagents are available to address the challenges posed by sterically hindered amines. We will discuss three highly effective methods: a carbodiimide-based approach (EDC/HOBt), a uronium salt-based approach (HATU), and a phosphonium-based approach (PyBOP). For particularly challenging cases, the use of propylphosphonic anhydride (T3P®) is also presented as a powerful alternative.

Carbodiimide-Mediated Coupling: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][7][8] However, this intermediate can be prone to racemization and can rearrange to an inactive N-acylurea.[9] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these side reactions by forming a more stable and reactive HOBt-ester.[7][9][10] This method is widely used due to its cost-effectiveness and the ease of removing the urea byproduct via aqueous workup.[7][9]

Mechanism of Action:

The reaction proceeds through the initial activation of the carboxylic acid by EDC to form the O-acylisourea. HOBt then intercepts this intermediate to generate the HOBt-ester. The free amine, liberated by a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA), then attacks the activated ester to form the desired amide.[7]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (Activated) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine cis-2-Methyltetrahydropyran-4-amine Amine->Amide Base Base (e.g., DIPEA) Base->Amine Amine_HCl Amine HCl Amine_HCl->Amine + Base

Caption: EDC/HOBt coupling mechanism.

Uronium Salt-Mediated Coupling: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent, particularly for sterically demanding substrates.[4][6] It is derived from 1-hydroxy-7-azabenzotriazole (HOAt), and its enhanced reactivity is attributed to the formation of a highly reactive OAt-active ester.[4] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling reaction.[4]

Mechanism of Action:

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the OAt-active ester. The free amine then undergoes nucleophilic acyl substitution on this activated intermediate to yield the final amide product.[4][7]

HATU_Mechanism RCOOH Carboxylic Acid OAt_ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_ester + HATU, Base HATU HATU HATU->OAt_ester TMU Tetramethylurea Byproduct HATU->TMU Base Base (e.g., DIPEA) Base->OAt_ester Amide Amide Product OAt_ester->Amide + Amine Amine cis-2-Methyltetrahydropyran-4-amine Amine->Amide Amine_HCl Amine HCl Amine_HCl->Amine + Base

Caption: HATU-mediated coupling mechanism.

Phosphonium Salt-Mediated Coupling: PyBOP

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent known for its high efficiency in difficult couplings and its ability to suppress racemization.[6] It activates carboxylic acids to form a benzotriazole active ester, similar to HOBt-based reagents.

Mechanism of Action:

The carboxylic acid, deprotonated by a base, reacts with PyBOP to form an acyloxyphosphonium intermediate. This intermediate then reacts with the HOBt moiety (present within the PyBOP structure) to generate the reactive HOBt-ester, which is subsequently attacked by the amine to form the amide.

Propylphosphonic Anhydride (T3P®) Coupling

T3P® is a cyclic anhydride that serves as a powerful water scavenger and coupling reagent.[11][12][13][14] It is particularly effective for coupling racemization-prone substrates and unreactive amines.[11][12] A key advantage is the formation of water-soluble phosphonic acid byproducts, which are easily removed during aqueous workup.[11][13]

Mechanism of Action:

T3P® activates the carboxylic acid to form a mixed phosphonic-carboxylic anhydride. This highly activated intermediate is then readily attacked by the amine to furnish the amide product.[11]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are recommended for optimal results.[15]

  • cis-2-Methyltetrahydropyran-4-amine HCl must be neutralized. Typically, 2.0-3.0 equivalents of a non-nucleophilic base such as DIPEA or TEA are used. One equivalent neutralizes the HCl salt, and the remainder acts as a base for the coupling reaction.

  • Reaction progress should be monitored by a suitable analytical method, such as TLC or LC-MS.[7]

Protocol 1: EDC/HOBt Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1 M concentration of the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7][15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • Add cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[7]

  • Follow the aqueous workup and purification procedure as described in Protocol 1.[7]

Protocol 3: T3P® Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv)

  • T3P® (50% solution in a suitable solvent like ethyl acetate) (1.5 equiv)

  • Pyridine or DIPEA (3.0-4.0 equiv)

  • Anhydrous ethyl acetate or DCM

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv) and cis-2-Methyltetrahydropyran-4-amine HCl (1.1 equiv).

  • Dissolve the solids in anhydrous ethyl acetate or DCM.

  • Add pyridine or DIPEA (3.0-4.0 equiv) and cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the internal temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Summary of Coupling Conditions

Parameter EDC/HOBt HATU T3P®
Reagent Class CarbodiimideUronium SaltPhosphonic Anhydride
Reactivity GoodVery HighHigh
Cost LowHighModerate
Byproduct Removal Aqueous WashAqueous WashAqueous Wash
Racemization Risk Low (with HOBt)Very LowVery Low
Typical Solvent DMF, DCMDMFEthyl Acetate, DCM
Base DIPEA, TEADIPEAPyridine, DIPEA

Troubleshooting and Optimization

  • Low Yield: If yields are low, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time.[6] For particularly stubborn couplings, switching to a more potent reagent like HATU or T3P® is recommended.[6] The in situ formation of a more reactive acyl fluoride intermediate is another advanced strategy for extremely hindered couplings.[3][5][6]

  • Side Reactions: Ensure the dropwise addition of the base and coupling reagent at low temperatures to minimize side reactions. The order of addition can also be critical; pre-activating the carboxylic acid before adding the amine can sometimes be beneficial, especially with HATU.[7]

  • Incomplete Reaction: Verify the quality and dryness of solvents and reagents. Ensure that sufficient base has been added to both neutralize the amine hydrochloride salt and facilitate the coupling reaction.

Conclusion

The successful amide coupling of cis-2-Methyltetrahydropyran-4-amine HCl requires careful consideration of the steric hindrance and the need for in situ neutralization. While standard EDC/HOBt conditions can be effective, more powerful reagents such as HATU and T3P® often provide superior results in terms of yield and reaction time for such challenging substrates. The protocols and comparative data presented in this application note offer a robust starting point for researchers to efficiently synthesize the desired amide products, enabling the advancement of their research and development programs.

References

  • Vertex AI Search, Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Benchchem, Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroform
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Benchchem, Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • PMC, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem, Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Organic Synthesis, Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry, Amine to Amide (EDC + HOBt).
  • Aapptec Peptides, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PMC, Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • BOC Sciences, Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Curia, Understanding T3P®
  • ResearchGate, Scheme 1. Methods for the synthesis of mixed anhydrides.
  • Organic Chemistry Portal, Amide synthesis by acyl
  • Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents.
  • Spiral, FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • (PDF) ResearchGate, Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • Scribd, Mixed Anhydride Synthesis Methods | PDF.
  • Common Organic Chemistry, Amine to Amide (Coupling)
  • Reddit, Real Synthesis: ~ any amid
  • Benchchem, Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • PubMed, The Synthesis of Sterically Hindered Amides.
  • PMC, Challenges and Breakthroughs in Selective Amide Activ
  • Fisher Scientific, Amide Synthesis.
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  • ResearchGate, Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate, Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.
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  • RSC Publishing, Amide bond formation: beyond the dilemma between activation and racemis
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  • PMC, 4‐Methyltetrahydropyran (4‐MeTHP)

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Reductive amination procedures with tetrahydropyran amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reductive Amination Protocols for Tetrahydropyran (THP) Amines

Executive Summary & Strategic Importance

Tetrahydropyran (THP) amines, particularly 4-aminotetrahydropyran , are critical pharmacophores in modern medicinal chemistry. They serve as polar, non-basic bioisosteres for cyclohexylamines and piperidines, often improving metabolic stability and lowering logD to optimize oral bioavailability.

However, the inductive effect of the cyclic ether oxygen reduces the nucleophilicity of the amine (approx. pKa ~9.5 vs. 10.6 for cyclohexylamine), occasionally leading to sluggish kinetics with sterically hindered ketones. Furthermore, as primary amines, they are prone to bis-alkylation when reacting with highly reactive aldehydes.

This guide provides three distinct, field-validated protocols to address these challenges, moving beyond generic textbook procedures to offer robust, scalable solutions.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate pair against this logic flow:

  • Scenario A: THP-Amine + Aldehyde.

    • Risk:[1][2][3] Bis-alkylation (formation of tertiary amine).

    • Solution:Protocol C (Stepwise) or Protocol A (STAB) with controlled stoichiometry.

  • Scenario B: THP-Amine + Unhindered Ketone (e.g., Acetone, Cyclohexanone).

    • Risk:[1][2][3] Slow kinetics.

    • Solution:Protocol A (STAB) .

  • Scenario C: THP-Amine + Hindered/Electron-Deficient Ketone.

    • Risk:[1][2][3] Incomplete conversion, hydrolysis of imine.

    • Solution:Protocol B (Titanium-Mediated) .

Experimental Protocols

Protocol A: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Best for: General purpose coupling with ketones and non-enolizable aldehydes.

Mechanism: STAB is a mild hydride donor that selectively reduces iminium ions over carbonyls. It does not require pH adjustment, unlike NaCNBH₃.

Materials:

  • Amine: 4-Aminotetrahydropyran (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Procedure:

  • Imine Formation (In Situ): In a dry reaction vial, dissolve the 4-aminotetrahydropyran (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Activation: Add Glacial AcOH (1.0 equiv). Stir at room temperature for 15–30 minutes. Note: This protonates the carbonyl/hemiaminal, accelerating iminium formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion. Evolution of gas is minimal but ensure venting.

  • Reaction: Stir at room temperature under N₂ or Ar.

    • Aldehydes:[2][3][4][5][6][7][8] Complete in 1–4 hours.

    • Ketones:[1][7] May require 12–24 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM (x3).[9] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[9]

Critical Insight: If using DCE, avoid heating above 50°C to prevent alkylation by the solvent. If solubility is poor, a DCM/DMF (9:1) mixture can be used.[7][8][10][11]

Protocol B: Titanium(IV) Isopropoxide Mediated Reductive Amination

Best for: Sterically hindered ketones or weakly nucleophilic amines where standard STAB fails.

Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine species, which is then reduced.

Materials:

  • Amine: 4-Aminotetrahydropyran (1.2 equiv)

  • Carbonyl: Hindered Ketone (1.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat or 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (for reduction step)[6][7][8][10][11]

Procedure:

  • Complexation: In a sealed vial, combine the ketone (1.0 equiv) and 4-aminotetrahydropyran (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 – 2.0 equiv). If the mixture is stirrable, run neat. If solid, add minimal THF to mobilize.

  • Imine Formation: Stir at ambient temperature for 6–12 hours. Optional: Heat to 60°C if the ketone is extremely hindered.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise (Caution: Exothermic + H₂ gas evolution).

  • Quench: After 2 hours, quench by adding 1N NaOH or water. A thick white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[11]

  • Workup: Separate phases, dry organics, and concentrate.

Critical Insight: The formation of the titanium-amine complex is water-sensitive. Ensure reagents are dry. The filtration step is crucial; if the filtrate remains cloudy, re-filter or centrifuge.

Protocol C: Stepwise Indirect Method (Imine Isolation)

Best for: Highly reactive aldehydes to strictly prevent bis-alkylation.

Procedure:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and 4-aminotetrahydropyran (1.0 equiv) in Methanol. Add 3Å Molecular Sieves. Stir for 4–12 hours.

  • Verification: Check LCMS/NMR for complete conversion to imine (M+H of imine, disappearance of aldehyde proton).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.0 equiv). Stir for 30 mins.

  • Workup: Standard aqueous extraction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Bis-alkylation Amine is too nucleophilic; Aldehyde is in excess.Use Protocol C . Add aldehyde slowly to the amine solution. Use exactly 1.0 equiv of aldehyde.
No Reaction (Ketone) Steric hindrance; Wet solvent preventing imine formation.Switch to Protocol B (Ti(OiPr)₄) . Add molecular sieves. Increase temp to 50°C.
Low Yield (Workup) Product is water-soluble (common for polar THP amines).Do not use acidic aqueous washes. Salt out the aqueous layer with NaCl. Use CHCl₃/iPrOH (3:1) for extraction.[10]
Gel formation Titanium salts in Protocol B.Quench with 1N NaOH or Rochelle's salt solution and stir vigorously for 1h before filtering.

Mechanistic Visualization

The following diagram illustrates the divergence between the Standard STAB pathway and the Titanium-mediated pathway.

ReductiveAmination Start Reagents: THP-Amine + Carbonyl Acid Acid Cat. (AcOH) Start->Acid Standard Protocol Titanium Lewis Acid Ti(OiPr)4 Start->Titanium Hindered Substrates Hemiaminal Hemiaminal Intermediate Acid->Hemiaminal Iminium Iminium Ion (Transient) Hemiaminal->Iminium -H2O STAB_Red Reduction (STAB) Iminium->STAB_Red Product Final Product: Sec-Amine STAB_Red->Product Ti_Complex Titanium-Imine Complex Titanium->Ti_Complex Dehydration NaBH4_Red Reduction (NaBH4) Ti_Complex->NaBH4_Red NaBH4_Red->Product

Figure 1: Mechanistic divergence between Acid-Catalyzed (STAB) and Lewis-Acid Mediated (Titanium) reductive amination pathways.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for the reductive amination of ketones."[4] Synlett, 1995(10), 1079-1080. Link

  • Tripathi, R. P., et al. (2008). "Tetrahydropyran: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry, 15(20). Link

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Peptidomimetic synthesis using cis-2-Methyltetrahydropyran-4-amine HCl

This application note demonstrates a robust and high-yielding protocol for incorporating the conformationally constrained cis-2-Methyltetrahydropyran-4-amine HCl scaffold into a peptide sequence using standard HATU-mediated amide coupling. The resulting product (3) is a valuable intermediate. The Boc protecting group can be readily removed under acidic conditions (e.g., TFA in DCM), and the resulting free amine can be elongated to generate larger, more complex peptidomimetic structures. The defined stereochemistry and rigid nature of the THP ring make this building block an asset for developing novel therapeutics with improved pharmacological properties. [6][8]

References

  • Abell, A. D. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(9), 1187-1198. Retrieved from [Link]

  • Fairlie, D. P., et al. (2000). General method for the synthesis of cyclic peptidomimetic compounds. The Journal of Organic Chemistry, 65(22), 7521-7531. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Verdoliva, V., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3730-3754. Retrieved from [Link]

  • Hill, T. A., et al. (2021). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 16(11), 2147-2160. Retrieved from [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Retrieved from [Link]

  • Ahangar, P., & Kamal, M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 541-555. Retrieved from [Link]

  • Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ChemMedChem, 13(8), 762-769. Retrieved from [Link]

  • Rijkers, D. T. S. (2017). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis in Natural Product Synthesis (pp. 227-272). Springer. Retrieved from [Link]

  • Laine, H., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6848-6866. Retrieved from [Link]

Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile tool for constructing these bonds. This reaction facilitates the coupling of an amine with an aryl or heteroaryl halide or triflate. The synthesis of N-aryl cyclic amines is of particular importance, as scaffolds such as pyrrolidines, piperidines, and morpholines are prevalent in a vast number of biologically active compounds.

This guide provides a detailed overview of the general procedure for the Buchwald-Hartwig amination using cyclic secondary amines. It is designed for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, reagent selection, a detailed experimental protocol, and troubleshooting strategies to enable robust and reproducible results.

The Catalytic Cycle: Mechanism and Core Principles

The efficacy of the Buchwald-Hartwig amination relies on a finely tuned Palladium-based catalytic cycle. Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions. The generally accepted mechanism proceeds through several key steps, as illustrated below.

Buchwald_Hartwig_Catalytic_Cycle Pd_L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd_L2->OxAdd Ar-X Aryl_Pd_Complex Ar-Pd(II)(X)L₂ OxAdd->Aryl_Pd_Complex Base_Coord Base Coordination/ Amine Deprotonation Aryl_Pd_Complex->Base_Coord R₂NH, Base Amido_Complex Ar-Pd(II)(NR₂)L₂ Base_Coord->Amido_Complex Base_HX [Base-H]⁺X⁻ RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd_L2 Ar-NR₂ Product Ar-NR₂ ArX Ar-X Amine R₂NH Base Base Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification Setup_1 1. Add solids: Aryl Halide, Base, Pd Precursor, Ligand Setup_2 2. Seal vessel and purge with N₂/Ar Setup_1->Setup_2 Setup_3 3. Add liquids: Anhydrous Solvent, Cyclic Amine Setup_2->Setup_3 Reaction 4. Heat to desired temperature with stirring Setup_3->Reaction Monitoring 5. Monitor progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup_1 6. Cool to RT, quench, and dilute (e.g., EtOAc) Monitoring->Workup_1 Upon completion Workup_2 7. Filter through Celite® to remove Pd catalyst Workup_1->Workup_2 Workup_3 8. Aqueous wash, dry, and concentrate Workup_2->Workup_3 Purification 9. Purify by column chromatography Workup_3->Purification

Application Note: Protecting Group Strategies for cis-2-Methyltetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists working with the cis-2-Methyltetrahydropyran-4-amine scaffold. It addresses the specific challenges of stereochemical retention, orthogonal protection, and purification strategies essential for high-value intermediate synthesis.

Executive Summary & Strategic Importance

The 2-methyltetrahydropyran-4-amine core is a high-value bioisostere for cyclohexylamines in drug discovery. The inclusion of the ether oxygen lowers logP (lipophilicity) while maintaining steric bulk, a critical tactic in optimizing metabolic stability and solubility [1].

However, this scaffold presents two primary challenges:

  • Stereochemical Integrity: The cis-isomer (typically the thermodynamically preferred diequatorial conformer) must be distinguished and separated from the trans-isomer.

  • Chemo-stability: While the cyclic ether is robust, the proximity of the heteroatom requires specific handling during acidic deprotection to avoid ring-opening side reactions under extreme forcing conditions.

This guide details three validated workflows for handling this amine, focusing on Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethoxycarbonyl) strategies.[1]

Decision Matrix: Selecting the Right Strategy

The choice of protecting group (PG) is dictated by the downstream chemistry and the need for diastereomeric separation.

PG_Strategy Start Start: Crude Amine Mixture (cis/trans) Sep_Req Is Isomer Separation Required? Start->Sep_Req Boc_Route Strategy A: Boc Protection (Best for Chromatography) Sep_Req->Boc_Route Yes, via Flash Column Cbz_Route Strategy B: Cbz Protection (Orthogonal to Acid) Sep_Req->Cbz_Route Yes, via Crystallization Fmoc_Route Strategy C: Fmoc Protection (Base Labile / Solid Phase) Sep_Req->Fmoc_Route No (Pure SM used) Sep_Tech Silica Gel Chromatography (Boc isomers separate well) Boc_Route->Sep_Tech Cryst Recrystallization (Cbz derivatives often crystalline) Cbz_Route->Cryst Target Pure cis-Protected Amine Fmoc_Route->Target Sep_Tech->Target Cryst->Target

Figure 1: Strategic decision tree for protecting group selection based on purification needs.

Detailed Protocols

Protocol A: Boc-Protection and Diastereomeric Separation (Recommended)

Rationale: The Boc group adds significant lipophilicity, making the diastereomers (cis vs. trans) distinguishable on standard silica gel.[1] The cis-isomer (diequatorial) typically exhibits a distinct R_f compared to the trans-isomer due to differences in the dipole moment vector relative to the carbamate [2].

Materials:
  • Crude 2-methyltetrahydropyran-4-amine (mixture of isomers)

  • Di-tert-butyl dicarbonate (Boc₂O)[1][2][3][4]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)[2]

  • Silica Gel (230-400 mesh)[1][5]

Step-by-Step Methodology:
  • Setup: Dissolve crude amine (1.0 equiv) in DCM (10 mL/g). Cool to 0 °C.

  • Addition: Add Et₃N (1.5 equiv) followed by dropwise addition of Boc₂O (1.1 equiv) dissolved in minimal DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc-amine is not UV active unless derivatized, but the pyran ring may char).

  • Workup: Wash with 0.5 M citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Separation (Critical Step):

    • Stationary Phase: Silica Gel.[5]

    • Mobile Phase: Hexanes:Ethyl Acetate gradient (Start 95:5 → 80:20).

    • Observation: The trans-isomer (axial/equatorial) is often less polar and elutes first.[5] The cis-isomer (equatorial/equatorial) elutes second. Note: Verify elution order via NOESY NMR on fractions.

  • Yield: Typical isolated yield of cis-isomer >40% (from 1:1 mix).[1]

Protocol B: Cbz-Protection for Orthogonality

Rationale: Used when the synthesis plan involves downstream acidic conditions (e.g., cleavage of t-butyl esters elsewhere) that would prematurely remove a Boc group.

Methodology:
  • Setup: Dissolve amine in THF/Water (1:1). Add NaHCO₃ (2.0 equiv).

  • Protection: Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Vigorously stir at 0 °C → RT for 12 hours.

  • Workup: Extract with EtOAc. Wash organic layer with 1M HCl and brine.

  • Purification: Cbz-protected isomers often crystallize. Test recrystallization from EtOAc/Heptane to isolate the cis-isomer enriched solid.

Protocol C: Deprotection (Scaffold Stability)

Rationale: The tetrahydropyran ether linkage is stable to standard TFA deprotection, but prolonged exposure to strong Lewis acids (e.g., BBr₃) can cleave the ring [3].

  • Boc Removal: 4M HCl in Dioxane (RT, 1 h) or TFA/DCM (1:4, RT, 30 min). Result: Quantitative conversion to salt.

  • Cbz Removal: H₂, Pd/C (10%), MeOH, RT. Result: Free amine.[6]

Analytical Validation: Proving the cis-Conformation

Trusting the label is insufficient. You must validate the stereochemistry of your isolated intermediate.

Technique: 1D-NOESY or 2D-NOESY NMR. Target Signal: Interaction between H2 and H4 protons.

IsomerConformation (Major)H2-H4 Spatial RelationshipNOE Signal
cis 2-Me (Eq), 4-NHBoc (Eq)1,3-diaxial (H2ax - H4ax)Strong
trans 2-Me (Eq), 4-NHBoc (Ax)H2ax - H4eqWeak / Absent

Note: In the cis-isomer, the protons at C2 and C4 are both axial (assuming the substituents are equatorial), placing them in close proximity (~2.5 Å) on the same face of the ring, resulting in a strong NOE correlation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Separation Isomers co-eluting on Silica.Switch to Protocol B (Cbz) and try crystallization, or use Chiral HPLC (e.g., Chiralpak AD-H).
Ring Cleavage Use of BBr₃ or HI for deprotection.The cyclic ether is sensitive to strong Lewis acids. Use hydrogenolysis (for Cbz) or mild acid (for Boc).[1][4]
Epimerization Basic conditions at high Temp.Although rare for this ether-amine, avoid strong bases (LDA) if the C4 position has an adjacent carbonyl (not applicable to the amine itself, but relevant if oxidizing).
Low Yield (Boc) Volatility of free amine.[1]The free amine (MW ~115) is moderately volatile.[1] Do not dry the free base under high vacuum for extended periods; store as HCl salt.

References

  • Organic Chemistry Portal. (2018). Tetrahydropyranyl Ethers and 4-Methyltetrahydropyran Stability. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017).[1] Understanding Tetrahydropyranyl as a Protecting Group. PMC. Retrieved from [Link]

  • Fisher Scientific. (2023). Amine Protection / Deprotection Protocols. Retrieved from [Link]

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Application Note & Protocol: Synthesis of N-(cis-2-Methyltetrahydropyran-4-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonamides are a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their synthesis is a cornerstone reaction in medicinal chemistry. This guide provides a detailed, robust protocol for the preparation of a novel sulfonamide, N-(cis-2-Methyltetrahydropyran-4-yl)-4-methylbenzenesulfonamide, starting from cis-2-Methyltetrahydropyran-4-amine hydrochloride. We delve into the mechanistic rationale behind the procedural steps, from reagent selection to final product characterization, offering insights aimed at researchers, scientists, and drug development professionals. The protocol emphasizes safety, reproducibility, and high-yield synthesis, incorporating troubleshooting strategies and detailed analytical procedures to ensure the integrity of the final compound.

Introduction: The Significance of Sulfonamide Synthesis

The sulfonamide functional group (-SO₂NR₂) is a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[4][5] This makes it an attractive moiety for modifying lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The most common and reliable method for constructing the S-N bond is the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[2][6][7] This reaction is a nucleophilic acyl substitution-type process occurring at a sulfur center.

The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion.[3] When starting with an amine hydrochloride salt, as in this protocol, an additional equivalent of base is necessary to liberate the free amine in situ. This guide utilizes cis-2-Methyltetrahydropyran-4-amine HCl, a cyclic aliphatic amine, and couples it with p-toluenesulfonyl chloride (tosyl chloride), a widely available and reactive sulfonylating agent.

Reaction Scheme and Mechanism

The overall reaction involves the N-sulfonylation of the primary amine with tosyl chloride using triethylamine (TEA) as a base in a dichloromethane (DCM) solvent.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products amine cis-2-Methyltetrahydropyran-4-amine HCl sulfonamide N-(cis-2-Methyl­tetrahydropyran-4-yl)-4-methyl­benzene­sulfonamide amine->sulfonamide tosyl_chloride p-Toluene­sulfonyl Chloride tosyl_chloride->sulfonamide base Triethylamine (TEA) salt Triethylammonium Chloride base->salt

Caption: General reaction scheme for the synthesis of the target sulfonamide.

The mechanism proceeds via a two-step process:

  • Deprotonation: Triethylamine deprotonates the amine hydrochloride salt to generate the free, nucleophilic primary amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic sulfur atom of the tosyl chloride. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling a chloride ion. A second molecule of the base then removes the proton from the nitrogen atom to yield the final sulfonamide and triethylammonium chloride.[8]

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )SupplierPurity
cis-2-Methyltetrahydropyran-4-amine HClC₆H₁₄ClNO151.63Commercial≥98%
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Commercial≥99%
Triethylamine (TEA)C₆H₁₅N101.19Commercial≥99.5%
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Commercial≥99.8%
Hydrochloric Acid (HCl), 1M aq.HCl36.46Commercial1.0 M
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01In-houseSat. aq.
Brine (Saturated NaCl solution)NaCl58.44In-houseSat. aq.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37CommercialGranular
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for recrystallization or column chromatography system

  • Vacuum filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale.

start Start prep 1. Reagent Preparation - Dissolve amine HCl in DCM - Add Triethylamine (2.2 eq) start->prep cool 2. Cooling - Cool amine solution to 0 °C in an ice bath prep->cool add_tscl 3. Tosyl Chloride Addition - Add TsCl solution dropwise over 20-30 min cool->add_tscl react 4. Reaction - Stir at 0 °C for 30 min - Warm to RT and stir for 4-12 h add_tscl->react monitor 5. Monitoring - Check reaction progress via TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup - Wash with 1M HCl, sat. NaHCO₃, Brine - Dry organic layer with MgSO₄ monitor->workup Complete concentrate 7. Concentration - Filter and evaporate solvent under reduced pressure workup->concentrate purify 8. Purification - Recrystallization or Column Chromatography concentrate->purify characterize 9. Characterization - Obtain mp, NMR, IR, MS data purify->characterize end End (Pure Product) characterize->end

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add cis-2-Methyltetrahydropyran-4-amine HCl (0.76 g, 5.0 mmol).

  • Add anhydrous dichloromethane (DCM, 25 mL).

  • Under stirring, add triethylamine (TEA, 1.53 mL, 1.11 g, 11.0 mmol, 2.2 eq.). Causality: Two equivalents of base are required. The first equivalent neutralizes the HCl salt to form the free amine, and the second scavenges the HCl produced during the sulfonylation reaction. A slight excess (0.2 eq.) ensures the reaction medium remains basic.[3][6]

  • Stir the resulting suspension at room temperature for 15 minutes.

Step 2: Addition of Sulfonyl Chloride

  • In a separate 50 mL flask, dissolve p-toluenesulfonyl chloride (0.95 g, 5.0 mmol, 1.0 eq.) in anhydrous DCM (15 mL).

  • Cool the amine solution flask to 0 °C using an ice-water bath.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine suspension over 20-30 minutes using a dropping funnel. Causality: Slow, cold addition is crucial to control the exothermicity of the reaction and to minimize the formation of side products, such as the di-sulfonylation product.[9]

Step 3: Reaction and Monitoring

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9] Use a mobile phase such as 30% Ethyl Acetate in Hexane. The starting amine should be consumed, and a new, less polar spot corresponding to the sulfonamide product should appear.

Step 4: Aqueous Workup

  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 25 mL) to remove excess triethylamine.

    • Saturated NaHCO₃ solution (2 x 25 mL) to remove any remaining acidic species.

    • Brine (1 x 25 mL) to reduce the amount of water in the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). This is often effective for removing minor impurities.[10]

  • Silica Gel Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using column chromatography. A gradient of Ethyl Acetate in Hexane is a typical mobile phase.[9]

Step 6: Characterization

  • Determine the melting point of the purified solid.

  • Obtain spectroscopic data to confirm the structure:

    • ¹H and ¹³C NMR: Confirm the presence of all expected protons and carbons and their connectivity.

    • FT-IR: Identify characteristic peaks for the N-H bond (around 3250 cm⁻¹) and the S=O stretches of the sulfonamide group (around 1330 and 1160 cm⁻¹).[11]

    • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.[12]

Data Presentation & Expected Results

ParameterValueNotes
Starting Amine HCl0.76 g (5.0 mmol)Limiting Reagent
Tosyl Chloride0.95 g (5.0 mmol)1.0 equivalent
Triethylamine1.53 mL (11.0 mmol)2.2 equivalents
Theoretical Yield1.35 gBased on the limiting reagent
Expected Actual Yield 1.15 - 1.28 g (85-95%) After purification
Appearance White to off-white solid
Purity (by HPLC/NMR) >98%Post-purification

Troubleshooting and Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive amine (HCl salt not fully neutralized).2. Wet solvent/reagents hydrolyzing the sulfonyl chloride.[9]1. Ensure at least 2.2 equivalents of a dry, strong base are used.2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
Presence of Di-sulfonylation Product 1. Using excess sulfonyl chloride.2. High reaction temperature.[9]1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.2. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride.
Significant Unreacted Starting Amine 1. Insufficient reaction time.2. Low reaction temperature.1. Monitor by TLC and extend the reaction time if necessary.2. Allow the reaction to stir at room temperature for a longer period (up to 24h).
Difficult Purification 1. Product and byproducts have similar polarity.2. Product is an oil.1. Try recrystallization from a different solvent system.2. If chromatography is used, try a different solvent system or a different stationary phase.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations should be performed in a certified chemical fume hood.

  • Reagent Handling:

    • p-Toluenesulfonyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin.

    • Dichloromethane is a volatile and suspected carcinogen. Handle with care.

    • Triethylamine is flammable and has a strong, unpleasant odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 193-213.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
  • Sulfonamide purification process. (1957).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry, 15(3), 282-290.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Preparation of sulfonamides
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. (n.d.). Oxford Academic.
  • Mechanistic proposal for the sulfonyl
  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI.

Sources

Application Note: Urea Formation using cis-2-Methyltetrahydropyran-4-amine Hydrochloride

[1]

Executive Summary

This application note details the synthesis of N,N'-disubstituted ureas incorporating the cis-2-methyltetrahydropyran-4-amine scaffold. This specific chiral amine is a high-value pharmacophore in modern drug discovery, offering reduced lipophilicity (LogP) and improved metabolic stability compared to carbocyclic analogs.[1]

The guide addresses the specific challenges of working with the hydrochloride salt form, including solubility management, in situ neutralization, and stereochemical preservation. Two primary methodologies are presented:

  • Direct Coupling: Reaction with commercially available isocyanates.[1]

  • Stepwise Activation: Utilization of Carbonyldiimidazole (CDI) or Triphosgene for cases where the isocyanate is unavailable.

Compound Profile & Strategic Value

Physicochemical Properties[1][2]
  • Compound: cis-2-Methyltetrahydropyran-4-amine hydrochloride[1][2]

  • Stereochemistry: The cis-configuration typically places both the C2-methyl and C4-amino groups in equatorial positions (1,3-diequatorial relationship), representing the thermodynamically stable conformer.[1]

  • Role in MedChem: The tetrahydropyran ether oxygen acts as a hydrogen bond acceptor, often improving solubility and permeability compared to cyclohexyl analogs.

Handling the Hydrochloride Salt

The amine is supplied as an HCl salt to prevent oxidation and improve shelf-life.[1]

  • Challenge: The salt is non-nucleophilic and insoluble in non-polar solvents (DCM, Toluene).

  • Solution: A tertiary non-nucleophilic base (e.g., DIPEA, TEA) is required to liberate the free amine in situ.

Decision Matrix: Selecting the Synthetic Route

The choice of method depends strictly on the availability of the electrophile.

Urea_Strategycluster_AMethod A Workflowcluster_BMethod B WorkflowStartTarget Urea SynthesisCheckIs the Partner IsocyanateCommercially Available?Start->CheckMethodAMethod A: Direct Coupling(High Atom Economy)Check->MethodAYesMethodBMethod B: Activation Route(CDI / Triphosgene)Check->MethodBNo (Amine Partner)StepA1Neutralize HCl Salt(DIPEA/DCM)MethodA->StepA1StepB1Activate Amine(CDI)MethodB->StepB1StepA2Add Isocyanate(0°C -> RT)StepA1->StepA2StepB2Add 2nd AmineStepB1->StepB2

Figure 1: Strategic decision tree for urea synthesis pathways.

Method A: Direct Coupling with Isocyanates

Best for: Rapid synthesis when the isocyanate partner (R-NCO) is available.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine HCl 1.0Nucleophilecis-2-Methyltetrahydropyran-4-amine HCl
Isocyanate 1.1ElectrophileR-NCO (Commercial)
DIPEA 2.5BaseScavenges HCl; Liberates free amine
DCM [0.2 M]SolventAnhydrous; Alt: THF or DMF
Detailed Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add cis-2-methyltetrahydropyran-4-amine HCl (1.0 equiv) and anhydrous DCM (Dichloromethane). The salt will likely remain as a suspension.

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) via syringe.[1]

    • Observation: The suspension should clear as the free base forms and dissolves. Stir for 15 minutes at Room Temperature (RT).

  • Coupling: Cool the mixture to 0°C (ice bath). Add the Isocyanate (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

    • Why 0°C? Controls exotherm and prevents side reactions.[1]

  • Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by LCMS or TLC.

    • TLC Stain: Use Ninhydrin (starting amine) and PMA (urea product).

  • Workup:

    • Dilute with DCM.[3]

    • Wash with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with Sat.

      
       (removes excess acid).
      
    • Dry over

      
      , filter, and concentrate.
      

Method B: CDI-Mediated Activation

Best for: Linking two amines when the isocyanate is unstable or unavailable.[1]

Mechanism & Rationale

Carbonyldiimidazole (CDI) acts as a phosgene equivalent.[4][5] The reaction proceeds through an reactive acyl-imidazole intermediate.[1]

  • Critical Control Point: The order of addition is vital to prevent the formation of symmetrical ureas (A-CO-A).

Reagents & Stoichiometry
ComponentEquiv.Role
CDI 1.1Linker/Activator
Amine HCl 1.0Reactant A
Partner Amine 1.0-1.2Reactant B
DIPEA 3.0Base
DCM/THF [0.15 M]Solvent
Detailed Protocol
  • Activation: In a dry flask under

    
    , dissolve CDI (1.1 equiv) in anhydrous DCM. Cool to 0°C.[6]
    
  • Addition 1 (Slow): In a separate vial, mix the cis-2-methyltetrahydropyran-4-amine HCl (1.0 equiv) with DIPEA (1.5 equiv) in DCM. Add this solution dropwise to the CDI solution over 30 minutes.

    • Why Slow? High local concentration of amine relative to CDI promotes symmetrical urea formation. Keeping CDI in excess favors the mono-acyl imidazole intermediate [1].[1]

  • Intermediate Formation: Stir at 0°C for 1 hour.

  • Addition 2: Add the second partner amine (1.2 equiv) and remaining DIPEA (1.5 equiv).

  • Completion: Warm to RT and stir overnight (12-16h).

    • Note: If the second amine is unreactive (e.g., electron-deficient aniline), heating to 40°C or adding a catalyst like DMAP (0.1 equiv) may be necessary [2].

Analytical QC & Troubleshooting

Expected Analytical Profile
  • 1H NMR (DMSO-d6):

    • Urea NHs: Two distinct singlets/doublets between 6.0–9.0 ppm (depending on substituents).[1]

    • H4 (Methine): The proton at the 4-position (attached to urea) typically shifts downfield (~3.5-4.0 ppm) compared to the starting amine.[1]

    • Stereochemistry: The coupling constants (

      
       values) of the ring protons confirm the chair conformation.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Increase DIPEA to 3.0 equiv. Ensure salt is finely powdered before addition.
Symmetrical Urea Fast addition in Method B.Use Method B (CDI) but add amine very slowly or switch to Triphosgene at -78°C.
Starting Material Remains Moisture in solvent (Isocyanate hydrolysis).[1]Use freshly distilled DCM or molecular sieves. Isocyanates hydrolyze to amines, which then react to form symmetrical ureas.

Reaction Mechanism (Graphviz)

The following diagram illustrates the molecular mechanism for the base-mediated isocyanate coupling.

MechanismSaltAmine HCl SaltFreeBaseFree Amine(Nucleophile)Salt->FreeBaseDeprotonationBaseDIPEABase->FreeBase-HClTSTetrahedralIntermediateFreeBase->TSNucleophilic AttackIsoIsocyanate(Electrophile)Iso->TSProductSubstituted UreaTS->ProductProton Transfer

Figure 2: Mechanistic pathway from Amine Hydrochloride to Urea.[1]

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Ureas from Isocyanates. Retrieved from

  • Dube, P., et al. (2009).[7] CDI-Mediated Lossen Rearrangement. Organic Letters, 11(24), 5622-5625.

  • Sigma-Aldrich. (2025). 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride Product Specification. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Ureas: Recent Literature. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-THP-002 Compound: cis-2-Methyltetrahydropyran-4-amine Hydrochloride CAS (Generic): 33024-60-1 (Parent structure reference) Molecular Weight: ~151.63 g/mol (HCl salt) | ~115.17 g/mol (Free Base)[1][2]

Diagnostic Overview: Why is it Insoluble?

The Core Issue: You are likely attempting to dissolve cis-2-Methyltetrahydropyran-4-amine HCl in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[1][2] It fails to dissolve because you are fighting Crystal Lattice Energy .[1][2]

  • The State: The compound exists as an ionic lattice (

    
    ).[1][2] The electrostatic forces holding this lattice together are extremely strong.[2]
    
  • The Solvent Mismatch: Non-polar or moderately polar organic solvents (DCM, Et2O) lack the dielectric constant required to dissociate these ions and stabilize the resulting charges.

  • The Solution: You must either break the lattice (by changing the solvent to something with high dielectric constant) or break the ionization (by removing the proton).

Decision Matrix: Select Your Protocol

Do not proceed until you identify your downstream application.[1][2] The "best" method depends entirely on what you intend to do with the solubilized amine.

SolubilityDecisionTree Start START: What is your goal? Q1 Are you performing a chemical reaction (e.g., Amide Coupling, Reductive Amination)? Start->Q1 Q2 Is the reaction water-tolerant? Q1->Q2 Yes Q3 Is this for Analysis (NMR/HPLC) or Biological Screening? Q1->Q3 No (Just dissolving) Sol_A PROTOCOL A: In-Situ Neutralization (Best for Peptide Coupling/DCM) Q2->Sol_A Yes/Maybe Sol_B PROTOCOL B: Biphasic Desalting (Free-Basing) (Best for Anhydrous/Lewis Acid Rxns) Q2->Sol_B No (Strictly Anhydrous) Sol_C PROTOCOL C: Solvent Switching (DMSO/MeOH) Q3->Sol_C Standard Analysis

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on downstream constraints.

Technical Protocols

Protocol A: In-Situ Neutralization (Recommended for Synthesis)

Best for: Amide couplings (HATU/EDC), SNAr reactions in DCM or DMF.[1][2] Mechanism: You do not need the salt to dissolve before the reaction starts. You use a "sacrificial" organic base to deprotonate the amine in equilibrium, allowing the free base to react.

  • Suspension: Suspend the cis-2-Methyltetrahydropyran-4-amine HCl (1.0 equiv) in your anhydrous solvent (DCM or DMF). It will look cloudy/heterogeneous.[1][2]

  • Activation: Add your auxiliary base (DIPEA or TEA) at 3.0 - 4.0 equivalents .

    • Why 3-4 equiv? 1 equiv neutralizes the HCl. 1 equiv neutralizes the acid generated during coupling. The excess drives the equilibrium.

  • The "Clear" Sign: Upon adding DIPEA, the suspension often clears up as the lipophilic free base is released and the resulting DIPEA-HCl salt is more soluble in organics than the starting material.

  • Proceed: Add your electrophile (Acid chloride, activated ester, etc.) immediately.[2]

Protocol B: Biphasic Desalting (Isolation of Free Base)

Best for: Reactions sensitive to amine salts or when using catalysts poisoned by halides.[2] Critical Warning: The free base (cis-2-Methyltetrahydropyran-4-amine) has a low molecular weight (~115 g/mol ).[1][2] It is potentially volatile. Do not apply high vacuum for extended periods.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimum amount of Water (e.g., 1g in 5-10 mL).[2]

  • Basification: Add 2M NaOH or saturated

    
     until pH > 12.
    
  • Extraction:

    • Add Dichloromethane (DCM) (equal volume).[2] Shake vigorously.

    • Tip: Repeat extraction 3 times.[1][2][3] Tetrahydropyrans are polar ethers; the free amine may partition partially into water.[2] 3x extraction ensures >95% recovery [1].[1][2]

  • Drying: Combine organic layers and dry over anhydrous

    
     or 
    
    
    
    .
    • Avoid:

      
       can sometimes act as a weak Lewis acid and bind amines, lowering yield slightly.[2]
      
  • Concentration:

    • Filter off the drying agent.[2][4]

    • Rotary Evaporator: Set bath to 30°C. Pressure ~300 mbar initially.

    • Stop as soon as solvent volume is low.[1][2] Do not leave on high vacuum pump (0.1 mmHg) for >5 minutes, or you will lose your product to the trap.

Protocol C: Co-Solvent Systems (For Analysis/Screening)

Best for: Preparing stock solutions for biological assays or NMR.[2]

If you cannot chemically alter the substance (i.e., must keep it as HCl salt), you must use a polar co-solvent.

Primary SolventAdditive RequiredSolubility Result
DCM + 10-20% MethanolSoluble (H-bond disruption)
THF + 5-10% WaterSoluble (High dielectric boost)
DMSO NoneHighly Soluble (>100 mg/mL)
Toluene Not RecommendedInsoluble (Even with additives)

Troubleshooting & FAQs

Q: I followed Protocol B, but my yield is low. Where is my amine?

A: It likely remained in the aqueous layer or evaporated.

  • Check Aqueous Layer: The tetrahydropyran ring contains an oxygen atom, increasing water solubility compared to a cyclohexane analog. If your aqueous layer was not basic enough (pH < 12) or if you didn't salt it out, the amine stayed in water.

  • Fix: Saturate the aqueous layer with NaCl ("Salting Out") before extraction to force the organic amine into the DCM layer [2].

Q: Can I use MeOH for the reaction?

A: Only if your electrophile is compatible. MeOH dissolves the HCl salt perfectly.[2] However, if you are using an acid chloride or anhydride, MeOH will react to form the methyl ester (side product). If doing a Reductive Amination, MeOH is an excellent choice.[2]

Q: Why is the "cis" stereochemistry important here?

A: While it doesn't drastically change solubility compared to the trans isomer, it affects the boiling point of the free base. Typically, cis isomers in cyclic systems often have different intramolecular H-bonding capabilities than trans isomers.[1][2] Assume the cis-amine is slightly more volatile and handle with care during concentration.[1][2]

Mechanism of Action: In-Situ Solubilization

Understanding what happens in the flask during Protocol A helps you troubleshoot failures.

ReactionMechanism Salt Insoluble Salt (R-NH3+ Cl-) Transition Proton Transfer Equilibrium Salt->Transition Base Organic Base (DIPEA) Base->Transition FreeAmine Soluble Free Amine (R-NH2) Transition->FreeAmine Dissolves in DCM Byproduct Soluble Byproduct (DIPEA-HCl) Transition->Byproduct Remains in Soln

Figure 2: The thermodynamic shift that occurs when adding DIPEA to the insoluble suspension.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2] (Standard protocols for amine extraction and salting-out effects).

  • Sigma-Aldrich. Solubility and Miscibility of Organic Solvents.[1][2] MilliporeSigma Technical Library.[1][2]

  • BenchChem. Solubility Optimization of Amine Hydrochlorides in Organic Synthesis. Technical Support Note 2025.

  • National Center for Biotechnology Information. PubChem Compound Summary for Tetrahydro-2H-pyran-4-amine hydrochloride.

Sources

Technical Support Center: Navigating the Challenges of Hygroscopic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with amine hydrochloride salts. The hygroscopic nature of these compounds presents a unique set of challenges in the laboratory, from accurate weighing to ensuring long-term stability. This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to help you manage moisture-related issues effectively and ensure the integrity of your experiments and products.

Introduction: The Double-Edged Sword of Amine Hydrochloride Salts

Amine hydrochloride salts are a cornerstone in pharmaceutical development, prized for their ability to enhance the aqueous solubility and stability of parent amine compounds.[1][2] This improvement in physicochemical properties is a significant advantage in drug formulation. However, this advantage often comes with a critical challenge: hygroscopicity.[3][4]

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[5] For amine hydrochloride salts, this can lead to a cascade of problems, including:

  • Physical Changes: Caking, clumping, and deliquescence (dissolving in absorbed water), which impede handling and processing.[5][6]

  • Chemical Instability: The presence of water can accelerate degradation pathways such as hydrolysis.[6][]

  • Inaccurate Measurements: Continuous moisture uptake can make it difficult to obtain a stable and accurate weight, leading to errors in concentration calculations.

  • Altered Performance: Changes in hydration state can affect the salt's solubility, dissolution rate, and ultimately, its bioavailability.[2][8]

This guide will equip you with the knowledge and techniques to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the hygroscopic nature of amine hydrochloride salts.

Q1: Why are many amine hydrochloride salts hygroscopic?

The hygroscopicity of amine hydrochloride salts stems from the high polarity of the ammonium (R-NH3+) and chloride (Cl-) ions.[9] These ions have a strong affinity for water, a highly polar molecule, and can readily form hydrogen bonds with atmospheric moisture.[4] The specific tendency of a salt to absorb water is also influenced by its crystal lattice structure and the energy required to hydrate the ions.

Q2: How can I determine if my amine hydrochloride salt is hygroscopic?

The Safety Data Sheet (SDS) is the first place to check for information on a compound's hygroscopicity. For a quantitative assessment, Dynamic Vapor Sorption (DVS) is the industry-standard technique.[10] DVS analysis measures the mass of a sample as a function of relative humidity (RH) at a constant temperature, providing a detailed moisture sorption-desorption profile.[11][12] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain at 25°C and 80% RH over 24 hours.[13]

Hygroscopicity ClassWeight Increase (% w/w)Description
Class I< 0.2Non-hygroscopic
Class II0.2 to < 2Slightly hygroscopic
Class III2 to < 15Hygroscopic
Class IV≥ 15Very hygroscopic
Data sourced from the European Pharmacopoeia as cited in[13].

Q3: What is the "critical relative humidity" (CRH) and why is it important?

The critical relative humidity (CRH) is the specific relative humidity at which a crystalline solid will start to absorb a significant amount of moisture from the atmosphere, leading to deliquescence. Below the CRH, the material will remain in its solid form. Knowing the CRH of your amine hydrochloride salt is crucial for determining the maximum allowable humidity for storage and handling to prevent physical changes.

Q4: Can the choice of counter-ion affect the hygroscopicity of an amine salt?

Absolutely. While hydrochloride is a common and often effective choice, other counter-ions can be used to modulate the physicochemical properties of the salt, including its hygroscopicity.[14] For instance, larger, more hydrophobic counter-ions may result in a less hygroscopic salt.[15] The process of evaluating different salt forms to find one with optimal properties is known as salt screening and is a critical step in early drug development.[3]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered when working with hygroscopic amine hydrochloride salts.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty obtaining a stable weight on the analytical balance. The compound is rapidly absorbing moisture from the air.1. Work quickly and minimize the time the container is open.2. Use a weighing bottle with a lid. Tare the bottle with the lid on, add the compound, and re-weigh with the lid on.3. Perform weighing in a low-humidity environment, such as a glove box or a balance with a draft shield in a humidity-controlled room.
The powdered salt has formed hard clumps or has "caked". Prolonged or repeated exposure to ambient humidity.1. If the material is needed immediately, gently break up the clumps with a dry spatula inside a low-humidity environment.2. Dry the material using an appropriate method (see protocols below) before use.3. For future prevention, ensure the compound is stored in a tightly sealed container within a desiccator.
Inconsistent results in biological assays or analytical measurements. 1. Inaccurate initial concentration due to unaccounted-for water content.2. Degradation of the compound due to hydrolysis.1. Determine the water content of the salt using Karl Fischer titration just before preparing solutions and adjust the mass accordingly.2. Prepare stock solutions fresh and store them under appropriate conditions (e.g., frozen, protected from light).3. If degradation is suspected, re-analyze the compound's purity.
The salt has turned into a liquid or slurry. The ambient relative humidity is above the compound's critical relative humidity (CRH).1. The material in its current state is likely unusable for quantitative work. It may be possible to dry it, but purity should be re-assessed.2. Store all future batches of this compound in a controlled, low-humidity environment, such as a desiccator with a high-capacity desiccant or a glove box with an inert atmosphere.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Amine Hydrochloride Salt

Objective: To accurately weigh a hygroscopic solid while minimizing moisture uptake.

Methodology:

  • Preparation: Place a clean, dry weighing bottle with its lid and a spatula in a desiccator for at least 30 minutes to ensure they are free of moisture.

  • Environment: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere. If not, use an analytical balance with a draft shield in a room with the lowest possible ambient humidity.

  • Tare: Place the closed weighing bottle on the tared balance and record its mass.

  • Dispensing: Remove the weighing bottle from the balance. Working quickly, open the container of the hygroscopic salt and transfer an approximate amount of the solid to the weighing bottle using the dry spatula. Immediately close both the stock container and the weighing bottle.

  • Final Weighing: Place the closed weighing bottle back on the balance and record the new mass.

  • Calculation: The mass of the hygroscopic salt is the difference between the final and initial masses of the weighing bottle.

Protocol 2: Determining Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in an amine hydrochloride salt sample.

Rationale: Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[16] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[17] For amines, which are basic, modifications to the standard KF procedure may be necessary to prevent side reactions that can lead to inaccurate results.[18][19]

Methodology (Volumetric Titration):

  • Reagent Selection: Use a KF reagent system suitable for basic compounds. This may involve using a working medium that is buffered with an acid, such as salicylic or benzoic acid, to neutralize the amine and prevent a pH shift that would interfere with the endpoint detection.[19]

  • Apparatus Preparation: Ensure the KF titrator is clean, dry, and protected from atmospheric moisture. Titrate the solvent in the titration vessel to a dry endpoint before introducing the sample.

  • Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of the amine hydrochloride salt. The target amount of water in the sample should be within the optimal range for the titrator and reagent concentration.

  • Titration: Quickly introduce the sample into the titration vessel. Ensure it dissolves completely in the solvent. Start the titration and record the volume of KF titrant consumed at the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant used, the known titer of the reagent, and the initial mass of the sample.

Note: Always consult the manufacturer's guidelines for your specific Karl Fischer titrator and reagents.

Visualization of Key Concepts

Decision-Making Workflow for Handling a Hygroscopic Salt

HygroscopicSaltWorkflow Workflow for Handling a Potentially Hygroscopic Amine Hydrochloride Salt start Receive new amine hydrochloride salt sds Consult Safety Data Sheet (SDS) for hygroscopicity information start->sds is_hygroscopic Is it listed as hygroscopic? sds->is_hygroscopic observe Observe for physical changes (clumping, deliquescence) sds->observe dvs Perform Dynamic Vapor Sorption (DVS) analysis is_hygroscopic->dvs No or Unsure storage Store in tightly sealed container inside a desiccator is_hygroscopic->storage Yes classify Classify hygroscopicity (e.g., Ph. Eur. classes) dvs->classify classify->storage weighing Follow hygroscopic weighing protocol storage->weighing kf_titration Determine water content via Karl Fischer titration before use weighing->kf_titration solution_prep Prepare solutions and adjust mass for water content kf_titration->solution_prep end Proceed with experiment solution_prep->end observe->storage

Caption: Decision workflow for handling amine hydrochloride salts.

The Cycle of Moisture-Induced Problems

MoistureProblemCycle The Cycle of Moisture-Induced Problems with Hygroscopic Salts exposure Exposure to Ambient Humidity uptake Moisture Uptake (Hygroscopicity) exposure->uptake physical_changes Physical Changes (Clumping, Caking) uptake->physical_changes chemical_degradation Chemical Degradation (e.g., Hydrolysis) uptake->chemical_degradation weighing_errors Inaccurate Weighing physical_changes->weighing_errors concentration_errors Incorrect Solution Concentration weighing_errors->concentration_errors assay_variability Inconsistent Assay Results concentration_errors->assay_variability assay_variability->exposure Re-testing leads to more exposure purity_loss Loss of Purity chemical_degradation->purity_loss purity_loss->assay_variability

Caption: The cycle of moisture-induced problems.

References

  • Chaurasia, G. (2026, February 13). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Khan, M. A., & Dehring, T. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(2), 284. Retrieved from [Link]

  • Lampimäki, H., et al. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809–13824. Retrieved from [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. Retrieved from [Link]

  • Kumar, A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27374. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Senthil Kumar, M., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Murikipudi, V., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Retrieved from [Link]

  • Surface Measurement Systems Ltd. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. Retrieved from [Link]

  • Senthil Kumar, M., et al. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Retrieved from [Link]

  • Bohrium. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Retrieved from [Link]

  • Singh, D., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Wikipedia. (n.d.). Moisture sorption isotherm. Retrieved from [Link]

  • Rahman, M. S., & Al-Muhtaseb, A. H. (Eds.). (2018). Moisture sorption isotherm – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Li, H., & Liu, D. D. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]

  • Al-Abadleh, H. A., et al. (2021). Impact of the particle mixing state on the hygroscopicity of internally mixed sodium chloride–ammonium sulfate single droplets: a theoretical and experimental study. RSC Publishing. Retrieved from [Link]

  • Reutzel-Edens, S., & Newman, A. (2006). Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Semantic Scholar. Retrieved from [Link]

  • Reutzel-Edens, S., & Newman, A. (2006). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Request PDF. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Kumar, L., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • University of York. (n.d.). The Impact of the Counterion in the Performance of Ionic Hydrotropes. Retrieved from [Link]

  • Wang, Y., et al. (2024). Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. PMC. Retrieved from [Link]

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Technical Support Center: Stereochemical Control in cis-2-Methyltetrahydropyran-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereocontrolled synthesis of cis-2-Methyltetrahydropyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common racemization and diastereoselectivity issues encountered during this synthesis. The following question-and-answer format addresses specific experimental challenges with in-depth mechanistic explanations and validated protocols.

Introduction: The Stereochemical Challenge

The synthesis of cis-2-Methyltetrahydropyran-4-amine presents a significant stereochemical challenge. The target molecule contains two chiral centers (at C2 and C4), meaning four possible stereoisomers can be formed. For many pharmaceutical applications, isolating the specific (2R,4S) or (2S,4R) cis-enantiomer in high purity is critical. The primary route to this compound often involves the reductive amination of 2-methyltetrahydropyran-4-one. This key step is fraught with potential pitfalls that can lead to a mixture of diastereomers (cis/trans) and a loss of enantiopurity at the C2 position. This guide will help you navigate these challenges.

Frequently Asked Questions & Troubleshooting Guides

Q1: My final product is a mixture of cis and trans isomers. How can I improve the cis-diastereoselectivity during reductive amination?

Answer: This is the most common issue and it almost always originates from the choice of reducing agent and reaction conditions during the reductive amination of 2-methyltetrahydropyran-4-one. The iminium ion intermediate formed in situ exists in a conformational equilibrium. To achieve high cis-selectivity, you need to favor the formation of the equatorial amine, which arises from the axial attack of a hydride on the iminium ion.

Root Cause Analysis:

  • Non-Selective Reducing Agents: Small, unhindered reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can attack the iminium intermediate from both the axial and equatorial faces, leading to poor diastereomeric ratios.

  • Reaction Conditions: Temperature and solvent can influence the transition state energies, affecting selectivity.[1]

Recommended Solution: Employ a Sterically Hindered Reducing Agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for highly selective reductive aminations.[2][3][4] Its steric bulk favors the less hindered axial trajectory for hydride delivery, leading predominantly to the desired equatorial (cis) amine product.

Workflow Diagram: Reductive Amination Pathway

G cluster_reduction Reduction Step Ketone 2-Methyltetrahydropyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, Acid catalyst Amine Amine Source (e.g., NH4OAc) Amine->Iminium Axial_Attack Axial Hydride Attack (Favored by STAB) Iminium->Axial_Attack [H⁻] Equatorial_Attack Equatorial Hydride Attack (Competitive with NaBH4) Iminium->Equatorial_Attack [H⁻] Cis_Product cis-Amine (Equatorial) Desired Product Axial_Attack->Cis_Product Trans_Product trans-Amine (Axial) Undesired Product Equatorial_Attack->Trans_Product

Caption: Reductive amination workflow highlighting the critical reduction step.

Comparative Data: Reducing Agent Performance

Reducing AgentTypical SolventTypical Diastereomeric Ratio (cis:trans)Safety/Toxicity ProfileReference
NaBH(OAc)₃ (STAB) Dichloroethane (DCE), THF>95:5 Low toxicity byproducts (acetate)[5]
NaBH₃CN Methanol (MeOH)~70:30 to 85:15Highly toxic HCN byproduct risk[4]
NaBH₄ Methanol (MeOH)~60:40 to 75:25Moderate, generates H₂[6]

Validated Protocol: Diastereoselective Reductive Amination

  • To a stirred solution of 2-methyltetrahydropyran-4-one (1.0 equiv.) and ammonium acetate (5-10 equiv.) in 1,2-dichloroethane (DCE, 0.5 M), add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature under a nitrogen atmosphere.[5][6]

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.

  • Quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography to isolate the pure cis-amine.

  • Validation: Confirm the cis:trans ratio using ¹H NMR spectroscopy. The relative stereochemistry can be determined by analyzing coupling constants and through NOE experiments.[7][8]

Q2: My chiral starting material is enantiopure, but the final product shows significant racemization at the C2 position. What is causing this loss of optical purity?

Answer: Racemization at the C2 position indicates that the stereocenter alpha to the carbonyl group is being compromised. This happens when the C2 proton is abstracted to form a planar, achiral enolate or enamine intermediate, which is then re-protonated non-stereoselectively.

Root Cause Analysis:

  • Harsh Reaction Conditions: The use of strong acids or bases to catalyze imine formation can promote enolization/enamine formation of the starting ketone or the iminium intermediate, leading to epimerization.[9][10]

  • Prolonged Reaction Times at Elevated Temperatures: Even with milder catalysts, extended reaction times or high temperatures can provide sufficient energy to overcome the activation barrier for deprotonation at C2.[11]

Mechanistic Insight: Epimerization Pathway

G cluster_racemization Epimerization at C2 Start_Keto (S)-Ketone Enolate Planar, Achiral Enolate/Enamine Intermediate Start_Keto->Enolate Base or Acid - H⁺ Racemic_Keto (S/R)-Ketone (Racemized) Enolate->Racemic_Keto + H⁺ (non-selective) Racemic_Amine Racemic Product Racemic_Keto->Racemic_Amine Reductive Amination G Start Start: Product has low stereochemical purity Check_DR Is the cis:trans ratio low? Start->Check_DR Check_EE Is the enantiomeric excess (ee) low? Check_DR->Check_EE No Optimize_Reduction Optimize Reduction: Use NaBH(OAc)3 Lower Temperature Check_DR->Optimize_Reduction Yes Optimize_Imine Optimize Imine Formation: Use milder acid catalyst (e.g., AcOH, Ti(OiPr)4) Lower Temperature Check_EE->Optimize_Imine Yes Consider_Resolution Isolating a single isomer? Check_EE->Consider_Resolution No Optimize_Reduction->Check_EE Optimize_Imine->Consider_Resolution Perform_Resolution Perform Chiral Resolution: Use Tartaric Acid or DBTA Consider_Resolution->Perform_Resolution Yes End Achieved desired stereoisomer Consider_Resolution->End No (mixture acceptable) Perform_Resolution->End

Caption: Decision tree for troubleshooting poor stereochemical outcomes.

Validated Protocol: Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid

  • Dissolve the mixture of cis-2-methyltetrahydropyran-4-amine stereoisomers (1.0 equiv.) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone/water mixtures).

  • In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 equiv., as the amine is monoprotic) in the same hot solvent.

  • Slowly add the acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To recover the free amine, dissolve the salt in water and basify to pH >11 with 2M NaOH.

  • Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Validation: Determine the enantiomeric excess of the recovered amine by chiral HPLC. The mother liquor can be processed to recover the other enantiomer.

References

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 13, 2024, from [Link]

  • Martin, S. F., & O'Brien, P. (2001). Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. Chemical Communications, (22), 2348-2349. DOI: 10.1039/B107478J. Available from: [Link]

  • Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006). Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Letters, 8(20), 4637–4640. DOI: 10.1021/ol061957v. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. DOI: 10.1021/jo960057x. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved February 13, 2024, from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 13, 2024, from [Link]

  • Ferreira, F., et al. (2010). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. Molecules, 15(11), 7813-7824. DOI: 10.3390/molecules15117813. Available from: [Link]

  • Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal, 15(19), 3045-3051. DOI: 10.1002/asia.202000854. Available from: [Link]

  • Val, P., Barbero, A., & López, E. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. DOI: 10.3390/md16110421. Available from: [Link]

  • Zadrazil, T., et al. (2017). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents, EP3280701B1.
  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved February 13, 2024, from [Link]

  • Chemistry LibreTexts. (2022, July 20). Isomerization at the α-Carbon. Retrieved February 13, 2024, from [Link]

  • Garcia-Rodeja, Y., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3762. DOI: 10.3390/molecules28093762. Available from: [Link]

  • Ghosh, A. K., & Nagi Reddy, P. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. European Journal of Organic Chemistry, 2012(24), 4477-4493. DOI: 10.1002/ejoc.201200424. Available from: [Link]

  • Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1735-1763. DOI: 10.1039/D3RA07525A. Available from: [Link]

  • Ghosh, A. K., & Ren, Y. (2012). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. The Journal of Organic Chemistry, 77(3), 1599-1607. DOI: 10.1021/jo202453c. Available from: [Link]

  • ResearchGate. (n.d.). Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. Retrieved February 13, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved February 13, 2024, from [Link]

  • Chen, Y., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2631-2634. DOI: 10.1016/j.tetlet.2012.03.048. Available from: [Link]

  • Redalyc. (n.d.). PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A. Retrieved February 13, 2024, from [Link]

  • Ghosh, A. K., & Ren, Y. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(3), 1599-1607. DOI: 10.1021/jo202453c. Available from: [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved February 13, 2024, from [Link]

  • Studylib. (n.d.). Heterocyclic Chemistry part2. Retrieved February 13, 2024, from [Link]

  • YouTube. (2023, April 8). Epimerization and Carbonyl Migration of Carbohydrates. Retrieved February 13, 2024, from [Link]

  • Md Yusof, Y. A., & T-Jean, T. L. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(18), 5894. DOI: 10.3390/molecules27185894. Available from: [Link]

  • ResearchGate. (n.d.). The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. Retrieved February 13, 2024, from [Link]

  • ChemRxiv. (n.d.). Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination at Equimolar Substrate Concent. Retrieved February 13, 2024, from [Link]

  • White Rose Research Online. (2022, January 13). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Retrieved February 13, 2024, from [Link]

  • ScholarWorks@CWU. (n.d.). Stereocontrolled Synthesis of Lactam-fused Tetrahydropyrans as Potenti. Retrieved February 13, 2024, from [Link]

  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved February 13, 2024, from [Link]

  • The University of Manchester. (2020, May 22). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Retrieved February 13, 2024, from [Link]

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Removing unreacted cis-2-Methyltetrahydropyran-4-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize cis-2-Methyltetrahydropyran-4-amine in their synthetic workflows. As a versatile primary amine, it is a valuable building block, but its removal post-reaction can present challenges. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, ensuring the high purity of your target compounds. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions for your unique chemical systems.

FAQ Section 1: Foundational Knowledge

Before attempting any purification, a thorough understanding of the contaminant's properties is paramount. This knowledge directly informs the selection of the most effective removal strategy.

Q1: What are the critical physicochemical properties of cis-2-Methyltetrahydropyran-4-amine that influence its removal?

A1: Understanding the properties of cis-2-Methyltetrahydropyran-4-amine is the first step in designing an effective purification strategy. Its structure combines a basic primary amine with a polar tetrahydropyran ring.

Key Physicochemical Properties:

PropertyValue / ObservationImplication for Purification
Molecular Formula C₆H₁₃NOA relatively small, low molecular weight amine.
pKa (Conjugate Acid) ~10.6 (Estimated)This is a typical pKa for a primary alkylamine, indicating it is strongly basic[1]. It will be readily protonated by aqueous acids (pH < 8.6).
Boiling Point Not readily available, but estimated to be ~170-190 °C.The boiling point of the related compound 2-methyltetrahydropyran-4-one is 174.9°C[2]. The amine is likely to have a similar or slightly higher boiling point. Distillation is only feasible if the desired product has a significantly different boiling point.
Solubility Expected to be soluble in a wide range of organic solvents (DCM, EtOAc, THF) and has some water solubility due to the amine and ether functionalities.High organic solubility means it will persist in the organic phase during a simple water wash. Its basicity must be exploited for aqueous extraction.
Appearance LiquidThis form is amenable to liquid-liquid extraction and chromatography.

FAQ Section 2: Common Scenarios & Troubleshooting Workflows

This section addresses the most common challenges encountered when attempting to remove this specific amine.

Q2: I've completed my reaction. What is the most straightforward method to remove a significant excess of cis-2-Methyltetrahydropyran-4-amine?

A2: For most applications, the first and most efficient method to try is an acid-base liquid-liquid extraction . This classical technique leverages the basicity of the amine to render it water-soluble, thus partitioning it out of the organic phase where your (presumably neutral or acidic) product resides.

The Principle: The primary amine is a base that reacts with an acid to form a water-soluble ammonium salt[3][4][5]. This salt will preferentially move into the aqueous layer of a biphasic system, leaving the neutral organic product behind in the organic layer[6][7].

  • Reaction Quench: Ensure your reaction is complete and quenched appropriately before beginning the workup.

  • Solvent Selection: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure.

  • Separation: Allow the layers to separate fully. The protonated amine salt is now in the aqueous layer. Drain and collect the aqueous layer.

  • Repeat: Repeat the extraction (steps 3-5) with fresh aqueous acid at least two more times to ensure complete removal. In our experience, three extractions are typically sufficient.

  • Verification: Spot a small amount of the organic layer on a TLC plate and visualize with a ninhydrin stain. The absence of a colored spot indicates successful amine removal[8][9][10][11].

  • Final Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

G cluster_start Start: Crude Reaction Mixture cluster_workup Acid-Base Extraction Workflow cluster_end Finish: Purified Product start Crude Mixture (Product + Amine in Organic Solvent) add_acid Add 1M HCl (aq) to separatory funnel start->add_acid shake Shake & Vent add_acid->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer  Collect aqueous_layer Aqueous Layer (Protonated Amine Salt) separate->aqueous_layer  Discard repeat_check Amine Still Present? (TLC/Ninhydrin) organic_layer->repeat_check repeat_check->add_acid Yes (Repeat Wash) wash_brine Wash with Brine, Dry (Na2SO4), Filter, Concentrate repeat_check->wash_brine No end_product Purified Product wash_brine->end_product

Caption: Workflow for amine removal via acid wash.
Q3: The acid wash isn't working. My product is either acid-sensitive, or an emulsion is forming. What are my alternatives?

A3: This is a common issue. If your target molecule contains acid-labile functional groups (e.g., acetals, Boc-protecting groups) or if emulsions prevent clean separation, alternative strategies are required.

Scavenger resins are solid-supported reagents designed to covalently bind and remove specific classes of compounds from solution[12][13]. For primary amines, isocyanate or sulfonic acid-based resins are highly effective.

The Principle: The crude reaction mixture is stirred with the scavenger resin. The amine covalently reacts with the functional groups on the resin, effectively immobilizing it. The desired product remains in solution and is recovered by simple filtration[14][15][16].

Recommended Protocol: Isocyanate Resin Scavenging

  • Select Resin: Choose a polystyrene-based isocyanate resin. Use a 2-3 fold molar excess of resin capacity relative to the theoretical amount of unreacted amine.

  • Incubation: To your crude reaction mixture (dissolved in a non-protic solvent like DCM or THF), add the scavenger resin.

  • Agitation: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours.

  • Monitoring: Monitor the disappearance of the amine from the solution by TLC (using a ninhydrin stain) or LC-MS.

  • Isolation: Once the amine is consumed, filter the mixture to remove the resin beads. Wash the beads with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.

If your product has a different polarity from the amine, flash chromatography is an excellent purification method. However, primary amines often exhibit poor chromatographic behavior on standard silica gel, leading to significant peak tailing.

The Problem: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic amine, causing it to streak down the column instead of eluting as a sharp band[17][18].

The Solution:

  • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol sites. A common practice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., ethyl acetate/hexanes or DCM/methanol)[18][19].

  • Amine-Functionalized Silica: A more elegant solution is to use a column packed with amine-functionalized silica[17][20]. This specialized stationary phase has a basic surface, which repels the amine, leading to excellent peak shape without the need for mobile phase modifiers[20].

Caption: Choosing the right purification method.

FAQ Section 3: Method Verification

Q4: How can I be certain that all the cis-2-Methyltetrahydropyran-4-amine has been removed?

A4: Visual confirmation during purification is crucial. Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for this.

The Principle: Primary amines react with ninhydrin upon heating to produce a deep purple-colored spot (Ruhemann's purple), making them easily visible on a TLC plate even if they are not UV-active[9].

Protocol: TLC Analysis with Ninhydrin Stain

  • Spotting: Spot your crude mixture and the purified fraction on a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 10% MeOH in DCM).

  • Drying: After development, dry the plate completely with a heat gun.

  • Staining: Dip the plate into a ninhydrin staining solution (typically 0.2-0.3g of ninhydrin in 100 mL of ethanol or butanol, often with a small amount of acetic acid)[8][10][21].

  • Development: Gently heat the plate with a heat gun until colored spots appear. Primary amines will typically show up as pink, red, or purple spots[11][21].

  • Confirmation: The absence of a colored spot in the lane corresponding to your purified product confirms the successful removal of the amine.

References

  • ChemicalDesk. (2011). TLC stains for amines. Available at: [Link]

  • Wikipedia. (n.d.). Ninhydrin. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains/Dips. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Available at: [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Accounts of Chemical Research, 32(1), 18-26.
  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Engineering Ideas Clinic, Confluence. (n.d.). What is an Acid and Base Extraction?. Available at: [Link]

  • OChemPrep. (2020). Acid-Base Extraction Tutorial. Available at: [Link]

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  • ResearchGate. (2001). The application of scavenger resin in combinatorial chemistry. Available at: [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Teledyne ISCO. (2012). RediSep amine functionalized column. Available at: [Link]

  • Wikipedia. (n.d.). Scavenger resin. Available at: [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Available at: [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Available at: [Link]

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Technical Support Center: Minimizing Side Reactions in Tetrahydropyran Amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize tetrahydropyranyl (THP) as a protecting group for primary and secondary amines. While THP is a cost-effective and generally stable protecting group, its application in amine protection is often plagued by a unique set of challenges not always seen with alcohol protection. This document provides in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help you minimize side reactions and optimize your synthetic outcomes.

The formation of a THP-protected amine involves the acid-catalyzed addition of an amine to 2,3-dihydropyran (DHP). The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by the amine nucleophile.[1][2] Understanding and controlling this equilibrium is paramount to achieving high yields and purity.

Troubleshooting & FAQs: A Problem-Oriented Approach

This section addresses the most common issues encountered during the N-THP protection reaction in a direct question-and-answer format.

Q1: My reaction is producing a complex mixture, including significant amounts of an O-protected side product. How can I improve selectivity for the amine?

Answer: This is a classic selectivity issue, especially when your substrate contains both amine and hydroxyl groups (e.g., amino alcohols, aminophenols). Amines and alcohols have competing nucleophilicity that is highly dependent on the reaction's pH.

Root Cause Analysis:

  • Competing Nucleophilicity: While amines are generally more nucleophilic than alcohols, this can be modulated by the reaction conditions. Under strongly acidic conditions, the amine can become protonated (R-NH3+), which completely quenches its nucleophilicity, allowing the less basic alcohol to react preferentially.[3]

  • Catalyst Acidity: The choice of acid catalyst is critical. Strong acids like p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄) can excessively protonate the amine, favoring O-alkylation.

Solutions & Scientific Rationale:

  • Switch to a Milder Acid Catalyst: The goal is to use an acid strong enough to catalyze the reaction but weak enough to avoid full protonation of the amine.

    • Pyridinium p-toluenesulfonate (PPTS): This is often the catalyst of choice for acid-sensitive substrates.[1] It provides a mildly acidic environment that facilitates the reaction without significant amine protonation.

    • Solid-Supported Acids: Reagents like Montmorillonite K-10 clay or Amberlyst H-15 resin can also provide localized acidity, often leading to cleaner reactions and simpler workups.[4]

  • Control Stoichiometry: Use a slight excess of dihydropyran (DHP), typically 1.1 to 1.5 equivalents, to drive the reaction to completion. However, a large excess can sometimes lead to side products.[3]

  • Optimize Solvent: Aprotic solvents are generally preferred.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are standard choices that work well for a wide range of substrates.

    • Acetonitrile (MeCN): Can also be effective and may influence reaction rates and selectivity.

CatalystAcidityTypical ConditionsBest For
p-Toluenesulfonic Acid (TsOH)Strong0.01-0.05 eq., DCM, 0°C to RTSimple aliphatic amines with no other acid-sensitive groups.
Pyridinium p-toluenesulfonate (PPTS)Mild0.1-0.2 eq., DCM or THF, RT to 60°CSubstrates with both -OH and -NH₂ groups; acid-sensitive molecules.[4]
Montmorillonite K-10 ClayMildCatalytic amount (by weight), DCM, RTHeterogeneous catalysis, simplified workup.[4]
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis Acid0.1-1.0 eq., Et₂O or DCM, 0°C to RTCan be effective but may chelate to multifunctional substrates.[4]
Q2: My reaction has turned into a dark, sticky tar. What causes this polymerization and how can I prevent it?

Answer: Tar and polymer formation is a clear sign of uncontrolled side reactions, typically driven by excessive heat or overly strong acidic conditions.

Root Cause Analysis:

  • DHP Polymerization: The oxocarbenium ion intermediate is highly electrophilic. If it doesn't react with the intended amine nucleophile, it can be attacked by another molecule of DHP, initiating a cationic polymerization cascade. This is exacerbated by strong acids and high temperatures.

  • Substrate Decomposition: The substrate itself may be unstable to the reaction conditions, leading to degradation and polymerization.[3]

Solutions & Scientific Rationale:

  • Reduce Reaction Temperature: Start the reaction at 0°C, especially during the addition of the acid catalyst and DHP. Allow the reaction to warm slowly to room temperature only if the reaction is sluggish.

  • Use a Milder Catalyst: As detailed in Q1, switch from strong Brønsted acids (TsOH, H₂SO₄) to PPTS or a solid-supported acid to moderate the concentration and reactivity of the cationic intermediates.[1]

  • Slow Addition: Add the acid catalyst portion-wise or the DHP dropwise to the solution of the amine. This keeps the instantaneous concentration of the reactive electrophile low, favoring the desired bimolecular reaction over polymerization.

Q3: My NMR spectrum is overly complex, suggesting a mixture of diastereomers. How can I manage this?

Answer: This is an inherent drawback of the THP group. The reaction of DHP with your amine creates a new chiral center at the C2 position of the pyran ring. If your starting material is already chiral, this results in the formation of a diastereomeric mixture.[1][5]

Root Cause Analysis:

  • Creation of a New Stereocenter: The attack of the amine on the planar oxocarbenium ion can occur from either face, leading to two diastereomers. These diastereomers have different physical and spectroscopic properties, resulting in signal doubling in NMR spectra and potential separation challenges in chromatography.[1]

Solutions & Scientific Rationale:

  • Accept and Characterize: In many cases, the diastereomeric mixture is carried through to the next step without separation. The THP group is typically removed at a later stage, which eliminates the stereocenter and simplifies the final product's analysis. Ensure you characterize the mixture to confirm the presence of both diastereomers.

  • Chromatographic Separation: While often difficult, it may be possible to separate the diastereomers using careful column chromatography or chiral HPLC if absolutely necessary for a specific intermediate.

  • Consider an Alternative Protecting Group: If the diastereomeric mixture is unmanageable for your synthesis, consider an achiral protecting group for the amine, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which will not introduce a new stereocenter.

Q4: I'm getting very low or no yield of my desired product. What are the likely causes?

Answer: Low conversion can stem from several factors, ranging from catalyst deactivation to insufficient reactivity of the amine.

Root Cause Analysis:

  • Insufficiently Acidic Catalyst: While strong acids can cause side reactions, a catalyst that is too weak may not be sufficient to generate the necessary oxocarbenium ion intermediate.

  • Poor Amine Nucleophilicity: Sterically hindered amines or electron-deficient anilines can be poor nucleophiles, leading to slow or incomplete reactions.[3]

  • Reagent Quality: Impure DHP (which can contain valeraldehyde from hydrolysis) or wet solvent/reagents can inhibit the reaction.

Solutions & Scientific Rationale:

  • Screen Catalysts: If PPTS is ineffective, cautiously try a slightly stronger catalyst like TsOH at low temperature. A Lewis acid like BF₃·OEt₂ might also be effective.[4]

  • Increase Temperature: For poorly nucleophilic amines, gentle heating (e.g., 40-60°C) may be required after the initial addition at a lower temperature. This should be done carefully to avoid polymerization.[4]

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and ensure your amine starting material is dry. Water can compete as a nucleophile and hydrolyze the intermediate.

  • Check DHP Quality: Use freshly opened or distilled DHP.

Visualized Workflows and Mechanisms

General Mechanism of N-THP Protection

The diagram below illustrates the acid-catalyzed mechanism for the formation of a THP-protected amine.

THP Protection Mechanism DHP DHP H_plus H⁺ (cat.) DHP->H_plus + Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) H_plus->Oxocarbenium Protonation Amine R-NH₂ Oxocarbenium->Amine + Protonated_Product Protonated Product Amine->Protonated_Product Nucleophilic Attack THP_Amine N-THP Protected Amine Protonated_Product->THP_Amine Deprotonation Catalyst_Regen H⁺ (cat.) Protonated_Product->Catalyst_Regen

Caption: Acid-catalyzed formation of an N-THP ether.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve low-yielding N-THP protection reactions.

Troubleshooting Workflow Start Low or No Yield Observed Check_Reagents Are reagents (DHP, solvent) pure and anhydrous? Start->Check_Reagents Purify_Reagents Purify/distill DHP and solvent. Use fresh catalyst. Check_Reagents->Purify_Reagents No Check_Catalyst Is the catalyst active and appropriate for the substrate? Check_Reagents->Check_Catalyst Yes Purify_Reagents->Check_Catalyst Switch_Catalyst Switch to a milder (PPTS) or stronger (TsOH, Lewis Acid) catalyst. Check_Catalyst->Switch_Catalyst No Check_Conditions Are temperature and reaction time sufficient? Check_Catalyst->Check_Conditions Yes Switch_Catalyst->Check_Conditions Modify_Conditions Increase reaction time. Carefully increase temperature (e.g., to 40°C). Check_Conditions->Modify_Conditions No Check_Substrate Is the amine sterically hindered or electron-deficient? Check_Conditions->Check_Substrate Yes Modify_Conditions->Check_Substrate Force_Conditions Use more forcing conditions: higher temp, stronger catalyst. Consider alternative protecting group. Check_Substrate->Force_Conditions Yes Success Yield Improved Check_Substrate->Success No Force_Conditions->Success

Caption: Decision tree for troubleshooting low-yield reactions.

Optimized Experimental Protocols

Protocol 1: N-THP Protection of a Primary Aliphatic Amine using PPTS

This protocol is optimized for substrates that are sensitive to strong acids or contain other nucleophilic groups.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq.).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM), using approximately 10 mL per mmol of amine.

  • Reagent Addition: Add 2,3-dihydropyran (DHP) (1.2 eq.) to the solution.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: N-THP Protection of a Weakly Nucleophilic Aniline using TsOH

This protocol uses a stronger catalyst at low temperature to activate the system without causing excessive side reactions.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the aniline substrate (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF) (10 mL per mmol).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add 2,3-dihydropyran (DHP) (1.5 eq.) to the cooled solution.

  • Catalyst Addition: Add a stock solution of p-toluenesulfonic acid (TsOH) (0.05 eq.) in THF dropwise over 5 minutes. Maintain the temperature at 0°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction for completion by TLC (typically 4-24 hours).

  • Work-up: Quench the reaction by adding triethylamine (Et₃N) (0.1 eq.) to neutralize the acid catalyst. Dilute the mixture with ethyl acetate.

  • Washing: Wash the organic mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

References

  • Clarke, P. A. (2011).
  • Sciencemadness Discussion Board. (2013). THP protection of amines?
  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Mohammadpoor-Baltork, I., & Nourozi, A. R. (1999). AgBrO3 and NaBrO3/AlCl3 as effective reagents for the oxidative deprotection of tetrahydropyranyl ethers. Synthesis, 487-490.
  • Johnston, J. N., et al. (2007). Enantioselective Synthesis of α-Amino-2-tetrahydropyrans. Organic Letters.
  • Reddy, M. S., Narender, M., & Rao, K. R. (2004). An efficient and user-friendly procedure for the oxidative deprotection of tetrahydropyranyl (THP) ethers with N-bromosuccinimide (NBS) using β-cyclodextrin (β-CD)
  • Stephens, J. R., et al. (2003). Bismuth Triflate: A Versatile Catalyst for the Protection and Deprotection of Alcohols with Dihydropyran. European Journal of Organic Chemistry, 3827-3831.
  • Khan, A. T., Parvin, T., & Choudhury, L. H. (2006). A simple and convenient synthetic protocol for the protection of hydroxyl groups as tetrahydropyranyl ethers...using a catalytic amount of silica-supported perchloric acid. Synthesis, 2497-2502.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Panek, J. S., et al. (2001). Diastereoselective [4+2] Annulation of Chiral Allyl and Crotyl Silanes with Aldehydes. Organic Letters, 3(7), 1073-1076.
  • DergiPark. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • PubMed. (2007). Solvent and temperature effects on the reduction and amination reactions of electrophiles by lithium dialkylaminoborohydrides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • El-Maghraby, A. A., et al. (2015). Synthesis and biological evaluation of novel tetrahydropyran derivatives as potential anticancer agents. Journal of Saudi Chemical Society.
  • PMC. (2012).
  • Louisiana Tech University. (2007). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides.
  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.
  • Reddit. (2025).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
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  • PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • YouTube. (2019). synthesis & cleavage of THP ethers.
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  • Royal Society of Chemistry. (2019).
  • Semantic Scholar. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • MDPI. (2018). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence.
  • ResearchGate. (2021). What is the role of ether solvent (such as THF) in Sonogashira coupling?.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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  • ChemicalBook. (2023).

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR characterization of cis-2-Methyltetrahydropyran-4-amine hydrochloride, a key building block in medicinal chemistry. Recognizing the critical role of stereochemistry in determining pharmacological activity, this document offers a comparative framework for distinguishing the cis isomer from its trans counterpart and other related cyclic amines. The principles and experimental data presented herein are intended to equip researchers with the necessary tools for unambiguous structural elucidation.

The Significance of Stereoisomeric Purity in Drug Discovery

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. In the case of substituted cyclic systems like 2-methyltetrahydropyran-4-amine, the cis and trans diastereomers can exhibit vastly different binding affinities for their target receptors, metabolic stabilities, and off-target effects. Consequently, the ability to confidently assign the stereochemistry of such intermediates is paramount in the development of safe and effective pharmaceuticals. ¹H NMR spectroscopy stands as a primary and powerful tool for this purpose, offering detailed insights into molecular structure and stereochemical relationships.

Predicted ¹H NMR Spectral Analysis of cis-2-Methyltetrahydropyran-4-amine HCl

Key Predicted Resonances and Multiplicities:

  • -NH₃⁺ protons: A broad signal, typically downfield, which will disappear upon D₂O exchange.[4][5] The chemical shift of this proton can be influenced by the counterion and solvent.[6]

  • H2 (proton at C2): Due to the cis relationship with the amine at C4, the methyl group at C2 is expected to be in an equatorial position to minimize steric hindrance. This would place the H2 proton in an axial position, leading to a complex multiplet due to couplings with the protons on C3.

  • H4 (proton at C4): The proton on the same carbon as the amine group will be shifted downfield due to the electron-withdrawing effect of the nitrogen. Its multiplicity will depend on its coupling with the neighboring protons on C3 and C5.

  • Methyl Protons (at C2): A doublet, due to coupling with the H2 proton.

  • Ring Protons (H3, H5, H6): These protons will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The distinction between axial and equatorial protons is key to confirming the cis conformation. Axial protons generally resonate at a higher field (upfield) compared to their equatorial counterparts.[1]

Comparative ¹H NMR Analysis: cis vs. trans Isomers

The primary distinguishing features in the ¹H NMR spectra of the cis and trans isomers of 2-Methyltetrahydropyran-4-amine HCl will be the chemical shifts and coupling constants of the protons at the stereogenic centers (C2 and C4).

Proton Predicted for cis-isomer Predicted for trans-isomer Rationale for Difference
H2 Axial position, upfield shiftEquatorial position, downfield shiftThe preferred chair conformation will differ to accommodate the substituents, altering the magnetic environment of H2.
H4 Equatorial position, downfield shiftAxial position, upfield shiftSimilar to H2, the chair conformation will dictate the axial/equatorial position and the resulting chemical shift.
J-couplings Larger axial-axial couplings for H2Smaller axial-equatorial and equatorial-equatorial couplings for H2The magnitude of the coupling constants is highly dependent on the dihedral angle between protons, which is a direct consequence of their stereochemical relationship.
Methyl at C2 Doublet, equatorial positionDoublet, likely equatorial to minimize A-strainThe chemical shift may be subtly different due to the overall change in ring conformation.

Table 1. Predicted comparative ¹H NMR characteristics of cis- and trans-2-Methyltetrahydropyran-4-amine HCl.

Experimental Protocol for ¹H NMR Sample Preparation and Acquisition

To obtain a high-quality ¹H NMR spectrum of an amine hydrochloride salt, the following protocol is recommended:

Materials:

  • cis-2-Methyltetrahydropyran-4-amine HCl (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • Pipettes

Procedure:

  • Accurately weigh 5-10 mg of the amine hydrochloride salt and place it in a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Confirmation of -NH₃⁺ protons: To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH₃⁺ protons should diminish or disappear.[4][5]

Visualization of Stereochemical Influence on NMR

The following diagram illustrates the logical workflow for using ¹H NMR to distinguish between the cis and trans isomers.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Spectral Analysis cluster_3 Isomer Identification Sample cis/trans Mixture of 2-Methyltetrahydropyran-4-amine HCl Dissolve Dissolve in DMSO-d6 Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire D2O_Exchange D2O Exchange Experiment Acquire->D2O_Exchange Optional Analyze Analyze Chemical Shifts and Coupling Constants Acquire->Analyze H2_H4 Focus on H2 and H4 signals Analyze->H2_H4 Cis cis-Isomer Identified: Distinct axial/equatorial patterns and J-couplings H2_H4->Cis Match Predicted Pattern A Trans trans-Isomer Identified: Different axial/equatorial patterns and J-couplings H2_H4->Trans Match Predicted Pattern B

Sources

Mass spectrometry analysis of cis-2-Methyltetrahydropyran-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of cis-2-Methyltetrahydropyran-4-amine Derivatives

Introduction: The Growing Importance of Saturated Heterocycles

In modern drug discovery, there is a significant trend toward exploring chemical space beyond flat, aromatic compounds. Saturated heterocyclic scaffolds, rich in sp³-hybridized carbon centers, offer access to novel three-dimensional structures that can lead to improved physicochemical properties and better target engagement. The cis-2-methyltetrahydropyran-4-amine core is an exemplary scaffold, providing a rigid framework with versatile exit vectors for chemical elaboration. As researchers synthesize libraries of derivatives based on this core, robust and reliable analytical methods for their characterization and quantification become paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the cornerstone technology for this purpose.

This guide provides an in-depth comparison of common LC-MS platforms for the analysis of cis-2-methyltetrahydropyran-4-amine derivatives. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal analytical strategy for their specific needs.

Pillar 1: Ionization and Fragmentation Fundamentals

A logical approach to method development begins with understanding the inherent chemical properties of the analyte. The cis-2-methyltetrahydropyran-4-amine core contains a primary amine, which is the dominant driver of its behavior in a mass spectrometer.

Ionization: The Primacy of Electrospray (ESI)

For this class of polar, nitrogen-containing compounds, Electrospray Ionization (ESI) is the unequivocal method of choice.[1][2] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[3][4] The primary amine group is readily protonated in the presence of an acidic mobile phase (e.g., containing 0.1% formic acid), leading to the formation of a stable and abundant protonated molecule, [M+H]⁺.[1] This [M+H]⁺ ion serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

Collision-Induced Dissociation (CID): Predicting Fragmentation Pathways

Understanding how a molecule fragments is key to developing selective and sensitive MS/MS methods. For protonated primary amines, the most common and predictable fragmentation pathway is alpha-cleavage .[5][6] This process is initiated by the charge site (the protonated amine) and results in the cleavage of a bond adjacent to the carbon bearing the nitrogen.

For the cis-2-methyltetrahydropyran-4-amine core, two primary alpha-cleavage pathways are expected, leading to resonance-stabilized product ions. A secondary pathway involving ring opening can also occur. The ability to predict these fragments is crucial for setting up targeted quantification assays and for confirming structural identity.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments (via CID) Precursor cis-2-Methyltetrahydropyran-4-amine [M+H]⁺ m/z 130.12 Frag1 Alpha-Cleavage (Path A) Loss of C5H9O radical m/z 44.05 Precursor->Frag1 C-C bond cleavage Frag2 Alpha-Cleavage (Path B) Loss of C2H5 radical m/z 100.08 Precursor->Frag2 C-C bond cleavage Frag3 Ring Opening + Neutral Loss Loss of H2O + CH3 m/z 97.10 Precursor->Frag3 complex rearrangement

Figure 1: Proposed CID fragmentation pathways for the core scaffold.

Pillar 2: A Comparative Guide to Mass Spectrometry Platforms

The choice of mass analyzer dictates the type and quality of data you can acquire. Here, we compare the three most common platforms used in drug development for the analysis of these derivatives: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRAM).

FeatureTriple Quadrupole (QqQ)Q-TOFOrbitrap (Q Exactive type)
Primary Use Case Targeted QuantificationQualitative & Quantitative AnalysisQualitative & Quantitative Analysis
Operating Principle Nominal Mass (Unit Resolution)High-Resolution, Accurate-MassUltra-High-Resolution, Accurate-Mass
Typical Mode Selected Reaction Monitoring (SRM)Full Scan MS & MS/MSFull Scan MS & MS/MS (PRM optional)
Mass Accuracy N/A (Nominal Mass)< 5 ppm< 3 ppm
Mass Resolution ~0.7 Da> 20,000 FWHM> 70,000 FWHM
Strengths - Highest sensitivity for known targets- Excellent dynamic range- Robust and cost-effective for routine use- Confident structural confirmation- Unknown screening- Good for metabolite ID- Highest confidence in elemental composition- Retrospective data analysis- Resolves complex matrix interferences[7]
Limitations - Can only detect pre-selected ions- No structural elucidation capability- More frequent calibration needed vs. Orbitrap[8]- Slightly lower dynamic range than QqQ- Slower scan speed at highest resolution- Higher initial instrument cost
Performance Comparison: Hypothetical Experimental Data

To illustrate the practical differences, we present data for two hypothetical derivatives analyzed on each platform.

  • Derivative A: Core scaffold with an N-benzyl group (MW = 219.16)

  • Derivative B: Core scaffold with an N-acetyl group (MW = 171.12)

InstrumentDerivativePrecursor Ion (m/z)Product Ion (m/z)LOQ (ng/mL)Linear Range (ng/mL)
Triple Quad (QqQ) A220.291.1 (Tropylium)0.05 0.05 - 200
B172.1112.1 (Loss of Acyl)0.10 0.10 - 500
Q-TOF A220.169991.05420.250.25 - 100
B172.1332112.10690.500.50 - 250
Orbitrap A220.169691.05450.200.20 - 150
B172.1331112.10700.400.40 - 300

As the data shows, the Triple Quadrupole offers superior sensitivity (lower LOQ) for targeted analysis.[8] However, Q-TOF and Orbitrap platforms provide high-resolution, accurate-mass data for both precursor and product ions, which is indispensable for confirming elemental composition and elucidating structures of novel derivatives or their metabolites.[7][9]

G Start What is your primary analytical goal? Quant Targeted Quantification of Known Compounds Start->Quant Quantification Qual Structure Elucidation or Unknown Metabolite ID Start->Qual Identification Both Balanced Quantitative and Qualitative Needs Start->Both Both QqQ Use Triple Quadrupole (QqQ) for maximum sensitivity (SRM). Quant->QqQ HRAM Use High-Resolution MS (Orbitrap or Q-TOF). Qual->HRAM QTOF_Orbi Use Q-TOF or Orbitrap. Q-TOF for speed, Orbitrap for highest resolution. Both->QTOF_Orbi

Figure 2: Decision logic for selecting the appropriate MS platform.

Pillar 3: Actionable Experimental Protocols & Validation

Trustworthy data is built upon a foundation of robust, validated protocols. The following sections provide a template for establishing a reliable LC-MS/MS workflow.

Overall Analytical Workflow

The process from sample receipt to final data is a multi-step procedure that requires careful execution at each stage.

G cluster_sample Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep 1. Sample Preparation (e.g., Protein Precipitation) LC 2. LC Separation Prep->LC MS 3. MS Detection LC->MS Process 4. Peak Integration MS->Process Quantify 5. Quantification & Reporting Process->Quantify

Figure 3: General workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is a rapid and effective method for removing the majority of proteins from a plasma sample prior to analysis.

  • Aliquot: Transfer 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable-isotope labeled version of the analyte).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.

Protocol 2: LC-MS/MS Method Parameters

These are typical starting conditions that should be optimized for specific derivatives.

  • LC System: UPLC/UHPLC System

  • Column: C18 reverse-phase, sub-2µm particle size (e.g., 2.1 x 50 mm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: ESI-positive mode

  • Key ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Gas Temp: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Analyzer Mode:

    • QqQ: SRM mode (monitor 2-3 transitions per compound)

    • Q-TOF/Orbitrap: Full Scan MS (50-500 m/z) with data-dependent MS/MS acquisition

Causality Note: Using a basic mobile phase (e.g., pH 9.5 with ammonium bicarbonate) can sometimes improve peak shape for basic amines by running them in their neutral state, but this must be balanced with ionization efficiency.[11] For these primary amines, an acidic mobile phase generally provides the best balance of good chromatography and robust ESI+ signal.

Protocol 3: Method Validation

Method validation ensures that the analytical procedure is fit for its intended purpose.[12] All validation experiments should be performed according to established guidelines (e.g., ICH Q2(R2), FDA Bioanalytical Method Validation).[13][14]

ParameterPurposeMinimum RequirementAcceptance Criteria
Specificity Ensure no interference from matrix components at the analyte's retention time.Analyze 6 unique blank matrix lots.Response in blank <20% of LLOQ response.[15]
Linearity Demonstrate a proportional relationship between concentration and response.Calibration curve with ≥ 6 non-zero standards.Correlation coefficient (R²) ≥ 0.995.[13]
Accuracy Closeness of measured value to the true value.Analyze Quality Control (QC) samples at ≥ 3 levels (Low, Mid, High).Mean concentration within ±15% of nominal value (±20% at LLOQ).[14]
Precision Agreement between replicate measurements.Analyze QCs in replicates (n≥5) on the same day (intra-day) and on different days (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[14]
LOD & LOQ Lowest amount detectable (LOD) and reliably quantifiable (LOQ).Determined by signal-to-noise ratio (S/N).LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1 with acceptable accuracy/precision.[13]

Conclusion and Recommendations

The analysis of cis-2-methyltetrahydropyran-4-amine derivatives is readily achievable with modern LC-MS instrumentation. The choice of platform should be dictated by the scientific question at hand.

  • For high-throughput screening or routine quantitative analysis where target compounds are known and maximum sensitivity is required, a Triple Quadrupole (QqQ) mass spectrometer operating in SRM mode is the most efficient and cost-effective solution.

  • For drug metabolism studies, metabolite identification, or the characterization of novel synthetic analogues , the high-resolution, accurate-mass capabilities of Q-TOF or Orbitrap platforms are essential.[7][16] They provide unambiguous structural confirmation and the ability to perform retrospective analysis of data for components not initially targeted.

By leveraging the predictable ionization and fragmentation behavior of this scaffold and applying rigorous, validated protocols, researchers can generate high-quality, reliable data to accelerate their drug discovery programs.

References

  • Phenomenex Inc. (n.d.). Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. LCGC International. Available at: [Link]

  • Meier, F., et al. (2021). Contribution of Liquid-Phase and Gas-Phase Ionization in Extractive Electrospray Ionization Mass Spectrometry of Primary Amines. ResearchGate. Available at: [Link]

  • Pérez-Martín, R. I., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Ermer, J. (n.d.). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • BioPharm International. (2026). Method Validation Guidelines. BioPharm International. Available at: [Link]

  • Potapov, V. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. Available at: [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. Available at: [Link]

  • NHS Pharmaceutical QA Committee. (2005). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available at: [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Scribd. Available at: [Link]

  • Novák, Z., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • Imtakt Corp. (n.d.). LC-MS: Cyclic amino acids. Imtakt. Available at: [Link]

  • Giacometti, J., et al. (2022). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. Available at: [Link]

  • JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. JoVE. Available at: [Link]

  • May, J. C. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Edinburgh. Available at: [Link]

  • Kertész-Farkas, A., et al. (2019). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Repository of the Academy's Library. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.11: Fragmentation Pathways. LibreTexts. Available at: [Link]

  • Wang, Y., et al. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Chromatography Online. Available at: [Link]

  • Zeller, E. A., et al. (1985). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

  • Wyatt, P., et al. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Semantic Scholar. Available at: [Link]

  • Visual Learners. (2025). Most common fragmentation of amine. YouTube. Available at: [Link]

  • Ciarkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed. Available at: [Link]

Sources

Comparative Reactivity Guide: cis- vs trans-2-Methyltetrahydropyran-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the cis and trans isomers of 2-methyltetrahydropyran-4-amine. It is designed for medicinal chemists and process scientists requiring precise conformational analysis and reactivity data for scaffold selection.

Executive Summary

In drug discovery, the choice between cis- and trans-2-methyltetrahydropyran-4-amine is rarely arbitrary. The cis-isomer (diequatorial) is the thermodynamic standard, offering superior nucleophilicity and basicity, making it the default for amide couplings and library synthesis. The trans-isomer (axial amine) acts as a specialized conformational probe, introducing specific vectors for pi-stacking or steric clashes that can improve selectivity in tight binding pockets.

Featurecis-Isomertrans-Isomer
Conformation Diequatorial (2-eq, 4-eq)Equatorial-Axial (2-eq, 4-ax)
Thermodynamic Stability High (Major product)Lower (~1.4 kcal/mol penalty)
Nucleophilicity High (Unhindered)Moderate (1,3-diaxial hindrance)
Basicity (pKaH) ~10.2–10.6 (Est.)~9.5–10.0 (Est.)
Common Synthesis Reductive AminationSN2 Inversion (Mitsunobu/Azide)

Conformational Intelligence

Understanding the reactivity differences requires a rigorous analysis of the ground-state thermodynamics. The tetrahydropyran (THP) ring adopts a chair conformation similar to cyclohexane, but the C-O bonds introduce dipole effects.

The "Anchor" Effect

The 2-methyl group acts as a conformational lock. Due to the significant A-value (steric penalty) of a methyl group (~1.7 kcal/mol), the 2-Me group will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions with protons at C4 and C6.

Isomer Analysis[1][2]
  • cis-2-Methyl-4-aminotetrahydropyran:

    • Stereochemistry: Relative (2R, 4S) or (2S, 4R).

    • Geometry: With 2-Me locked equatorial, the cis relationship places the 4-amine in the equatorial position.

    • Result: A stable diequatorial conformer. The amine lone pair is sterically accessible.

  • trans-2-Methyl-4-aminotetrahydropyran:

    • Stereochemistry: Relative (2R, 4R) or (2S, 4S).

    • Geometry: With 2-Me locked equatorial, the trans relationship forces the 4-amine into the axial position.

    • Result: An equatorial-axial conformer. The amine experiences 1,3-diaxial repulsion with the axial protons at C2 and C6.

Conformational Pathway Diagram

The following diagram illustrates the stability relationship and the barrier to interconversion.

Conformation cluster_0 Reactivity Implications Cis cis-Isomer (Diequatorial) Most Stable Transition Twist-Boat Transition State Cis->Transition Ring Flip (High Barrier) Note1 Cis: Lone pair is unhindered. Fast acylation. Cis->Note1 Trans trans-Isomer (Axial Amine) High Energy (+1.4 kcal/mol) Note2 Trans: Lone pair is shielded by axial H-atoms. Slower reaction. Trans->Note2 Transition->Trans Steric Strain

Caption: Conformational landscape of 2-methyltetrahydropyran-4-amine. The 2-Me group anchors the ring, determining the axial/equatorial orientation of the amine.

Reactivity Profile & Performance

Nucleophilicity (Amide Coupling)
  • cis-Isomer: The equatorial amine approaches electrophiles (like acid chlorides or activated esters) along a trajectory that is largely free of steric impediment.

    • Observation: Reaction rates are comparable to cyclohexylamine.

  • trans-Isomer: The axial amine is shielded by the 1,3-diaxial hydrogens (H2 and H6).

    • Observation: Acylation rates are kinetically slower. In competitive reactions, the cis-isomer will consume reagents first. High-temperature or highly activated coupling reagents (e.g., HATU) may be required for sterically demanding acids.

Basicity (pKa)
  • cis-Isomer (Higher pKa): The protonated conjugate acid (ammonium) is equatorial. Solvation is efficient, and there is minimal steric strain.

  • trans-Isomer (Lower pKa): The protonated ammonium is axial. This introduces severe 1,3-diaxial steric strain with the ring protons, destabilizing the cation relative to the free base. Consequently, the trans-amine is less basic (easier to deprotonate).

1H NMR Differentiation

Distinguishing these isomers is critical during synthesis.

Signalcis-Isomer (Diequatorial)trans-Isomer (Axial Amine)
H4 Methine tt (Triplet of Triplets) qn (Quintet) or Broad Singlet
Coupling (J) Large axial-axial coupling (~10-12 Hz) with H3ax/H5ax.Small equatorial-axial coupling (~2-5 Hz).
Chemical Shift Typically more upfield (shielded).Typically more downfield (deshielded).

Synthesis & Separation Protocols

Workflow Strategy

The synthesis method dictates the isomeric ratio. Thermodynamic conditions favor the cis-isomer, while kinetic inversion strategies are required for the trans-isomer.

Synthesis cluster_cis Route A: Thermodynamic Control (Major: Cis) cluster_trans Route B: Kinetic Inversion (Target: Trans) Ketone 2-Methyltetrahydropyran-4-one RedAm Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAm Reduction Reduction to Alcohol (NaBH4) Ketone->Reduction CisProduct cis-Amine (Major Product) RedAm->CisProduct Hydride attacks from axial face (Steric control) CisAlc cis-Alcohol (Major) Reduction->CisAlc Activation Mesylation (MsCl) or Mitsunobu CisAlc->Activation Inversion SN2 Displacement (NaN3) Activation->Inversion Inversion of Config TransAzide trans-Azide Inversion->TransAzide ReductionAz Staudinger Reduction (PPh3, H2O) TransAzide->ReductionAz TransProduct trans-Amine ReductionAz->TransProduct

Caption: Synthetic pathways for selective isomer generation. Route A utilizes thermodynamic preference; Route B utilizes stereochemical inversion.

Experimental Protocol: Reductive Amination (Targeting cis)

Based on standard protocols for substituted pyrans [1].

  • Reagents: 2-methyltetrahydropyran-4-one (1.0 eq), Ammonium Acetate (10.0 eq), NaBH3CN (1.5 eq).

  • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve ketone and ammonium acetate in MeOH. Stir at RT for 2 hours to form the imine species.

    • Cool to 0°C and add NaBH3CN portion-wise.

    • Allow to warm to RT and stir overnight.

    • Quench: Acidify with 1N HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 12.

    • Extraction: Extract with DCM. The cis-amine is the major product (>90% dr typically).

  • Purification: If the trans-isomer is present, it can often be removed by recrystallization of the HCl salt (cis-isomer crystallizes more readily due to symmetry) or column chromatography (DCM/MeOH/NH4OH).

Experimental Protocol: Separation of Isomers

If a mixture is obtained (e.g., from unoptimized reduction):

  • Chromatography: Use amine-functionalized silica or standard silica with 1-5% Triethylamine in the eluent.

  • Elution Order: The trans-isomer (axial amine) is often less polar and elutes before the cis-isomer (equatorial amine) in non-polar solvent systems, though this can reverse in highly polar alcoholic systems.

References

  • Plasmepsin X Inhibitor Synthesis

    • Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Describes the synthesis of rac-(2S,4S)-2-Methyltetrahydropyran-4-amine (the cis isomer) via reductive amination of 2-methyltetrahydropyran-4-one with benzylamine followed by deprotection.
    • URL:[Link]

  • General Conformational Analysis

    • Title: Conformational Analysis.[2][3][4] 42. Monosubstituted tetrahydropyrans.

    • Source: Journal of the American Chemical Society.
    • Context: Foundational data on the A-values and conformational preferences of substituents on the tetrahydropyran ring.
    • URL:[Link]

  • Amine Basicity & Reactivity

    • Title: Nucleophilicities of Amines, Amino Acids and Pyridines.
    • Source: Ludwig-Maximilians-Universität München (Mayr Group).
    • Context: General principles of amine nucleophilicity correlating steric hindrance (axial vs equatorial)
    • URL:[Link]

Sources

A Comparative Guide to the Structural Elucidation of cis-2-Methyltetrahydropyran-4-amine HCl: The Gold Standard of X-ray Crystallography versus Spectroscopic and Computational Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic; it is the foundational blueprint for understanding molecular interactions, designing new active pharmaceutical ingredients (APIs), and ensuring intellectual property. The hydrochloride salt of cis-2-methyltetrahydropyran-4-amine serves as a vital chiral building block in medicinal chemistry. Its stereochemistry—the relative orientation of the methyl and amine groups—is critical to its function. While multiple analytical techniques can provide structural clues, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution determination of a molecule's solid-state conformation and absolute stereochemistry.

This guide addresses the conspicuous absence of publicly available crystallographic data for cis-2-Methyltetrahydropyran-4-amine HCl. Rather than a simple data sheet, we present a comprehensive framework for its structural determination. We provide a detailed protocol for obtaining the crystal structure, compare this definitive method against powerful alternative techniques—NMR spectroscopy, mass spectrometry, and computational modeling—and analyze data from analogous structures to establish clear benchmarks.

Part 1: The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography is the unequivocal gold standard for determining the precise arrangement of atoms in a crystalline solid.[1] The process, from pure compound to final structure, is a multi-step validation system where success in one stage is predicated on the quality of the previous one.[2] For a small molecule hydrochloride salt, the primary challenge is often not the diffraction experiment itself, but obtaining a high-quality single crystal suitable for analysis.

Experimental Protocol: From Powder to Structure

This protocol outlines the necessary steps to determine the crystal structure of cis-2-Methyltetrahydropyran-4-amine HCl. The causality behind each step is explained to highlight the self-validating nature of the workflow.

Step 1: Rigorous Purification

  • Action: The starting material must be purified to >99% purity. This is typically achieved by recrystallization or column chromatography.

  • Causality: Impurities disrupt the formation of a regular crystal lattice, leading to poorly diffracting crystals or no crystals at all. The presence of even minor impurities can inhibit nucleation or terminate crystal growth. Purity is typically confirmed by ¹H NMR and LC-MS prior to crystallization attempts.

Step 2: The Art of Crystal Growth

  • Action: Grow single crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions).[3] For a polar, water-soluble hydrochloride salt, several methods should be attempted in parallel.

    • Slow Evaporation: Dissolve the compound in a solvent in which it is soluble (e.g., methanol, ethanol, or water) to near-saturation. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexane). The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystallization.[4]

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.

  • Causality: The goal of all crystallization techniques is to bring the solution to a state of supersaturation slowly and controllably. Rapid precipitation leads to amorphous powder or microcrystalline material, which is unsuitable for single-crystal diffraction. The choice of solvent is critical; for hydrochloride salts, protic solvents or solvent mixtures that can support the ionic interactions are often successful.[5]

Workflow for Crystal Growth

cluster_prep Preparation cluster_cryst Crystallization Methods cluster_eval Evaluation Purify Purify Compound (>99%) Confirm Confirm Purity (NMR, LC-MS) Purify->Confirm Evap Slow Evaporation (e.g., Methanol, Water) Confirm->Evap Select Solvents Vapor Vapor Diffusion (e.g., Methanol/Ether) Confirm->Vapor Select Solvents Cool Slow Cooling (e.g., Hot Saturated Ethanol) Confirm->Cool Select Solvents Inspect Inspect Under Microscope Evap->Inspect Vapor->Inspect Cool->Inspect Select Select Suitable Crystal (0.1-0.3 mm, no defects) Inspect->Select Mount Mount on Diffractometer Select->Mount

Caption: Workflow for obtaining single crystals for X-ray diffraction.

Step 3: Data Collection & Processing

  • Action: A selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K). The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Causality: Cooling the crystal minimizes thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern. The collected diffraction spots (reflections) contain information about the repeating unit cell of the crystal.

Step 4: Structure Solution and Refinement

  • Action: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods (structure solution), and this model is refined against the experimental data to achieve the best possible fit.

  • Causality: This final step translates the raw diffraction pattern into a chemically meaningful 3D model of the molecule, providing precise coordinates for each atom.

Expected Crystallographic Data

While the specific data for cis-2-Methyltetrahydropyran-4-amine HCl is not available, we can predict the type of information that would be obtained and benchmark it against the known crystal structure of a similar compound, (1S,2S)-2-aminocyclohexyl-ammonia chloride, which features a similar amine hydrochloride motif on a six-membered ring.[6]

ParameterExpected Data for cis-2-Methyltetrahydropyran-4-amine HCl (Hypothetical)Reference Data: (1S,2S)-2-aminocyclohexyl-ammonia chloride[6]Significance
Crystal System Monoclinic or OrthorhombicOrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cP2₁2₁2₁Defines the symmetry elements within the unit cell. For a chiral molecule crystallized as a racemate, a centrosymmetric space group like P2₁/c is common. For an enantiopure compound, a chiral space group like P2₁2₁2₁ is expected.
Unit Cell (Å) a ≈ 8.5, b ≈ 10.2, c ≈ 9.8, β ≈ 95°a = 6.95, b = 10.15, c = 12.01The dimensions of the repeating box that builds the crystal.
Key Bond Lengths C-N⁺: ~1.49 Å, C-O: ~1.43 ÅC-N⁺: 1.48 - 1.49 ÅConfirms atomic connectivity and bond orders.
Conformation ChairChairThe tetrahydropyran ring is expected to adopt a low-energy chair conformation.
Substituent Position Methyl: Equatorial, Amine: Axial (or vice versa)Amine groups: EquatorialThe analysis will definitively show if substituents are axial or equatorial, confirming the most stable solid-state conformation.
Stereochemistry Confirmed cis relationshipConfirmed trans relationshipProvides unequivocal proof of the relative stereochemistry.
Hydrogen Bonding N-H···Cl⁻, N-H···ON-H···Cl⁻Details the crucial intermolecular interactions that stabilize the crystal lattice, which is vital for understanding physical properties like melting point and solubility.

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While X-ray crystallography provides the definitive answer, other techniques offer valuable, often more rapidly obtainable, information. Understanding their strengths and limitations is key to an efficient structural elucidation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution. For cis-2-Methyltetrahydropyran-4-amine, NMR is indispensable for confirming the cis stereochemistry.

  • Strengths:

    • Connectivity: 2D NMR experiments (like COSY and HSQC) unambiguously establish the C-H framework.

    • Relative Stereochemistry: The key to confirming the cis configuration lies in the ¹H-¹H coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).[7] In a chair conformation, the coupling constant between two adjacent axial protons (³Jₐₐ) is large (~10-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are small (~2-5 Hz). By analyzing the splitting pattern of the proton at C4, one can deduce whether the amine group is axial or equatorial, and similarly for the methyl group at C2.

    • Conformational Dynamics: NMR can detect if the molecule is rapidly interconverting between different chair conformations in solution.

  • Limitations:

    • Solid vs. Solution: The conformation observed in solution may not be the same as the one in the solid state. Crystal packing forces can favor a conformation that is not the lowest in energy in solution.

    • No Absolute Geometry: NMR provides relative orientations but does not yield the precise bond lengths and angles that crystallography does. It cannot describe the intermolecular interactions present in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for confirming molecular identity by measuring the mass-to-charge ratio of ions.

  • Strengths:

    • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, confirming its elemental composition.[8]

    • Purity Assessment: When coupled with liquid chromatography (LC-MS), it is an excellent tool for assessing sample purity and identifying impurities.[9]

    • Structural Fragmentation: The fragmentation pattern can provide clues about the molecule's structure, although this is less definitive for stereoisomers.[10]

  • Limitations:

    • Stereochemistry Blind: Standard MS cannot distinguish between stereoisomers like cis and trans isomers, as they have the same mass.

Workflow for LC-MS Analysis

Sample Sample in Solution LC Liquid Chromatography (Separates mixture components) Sample->LC IonSource Ionization Source (e.g., ESI) LC->IonSource Eluent MassAnalyzer Mass Analyzer (Separates ions by m/z) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Data Mass Spectrum (Plot of Intensity vs. m/z) Detector->Data Signal

Caption: A typical workflow for compound analysis by LC-MS.

Computational Modeling

Theoretical calculations are a powerful predictive tool for exploring conformational landscapes and complementing experimental data.

  • Strengths:

    • Conformational Prediction: Quantum mechanics or molecular mechanics calculations can predict the lowest energy conformations of the molecule.[3] For cis-2-Methyltetrahydropyran-4-amine, this would involve comparing the energies of the two possible chair conformations: (2e,4a)-diaxial amine and (2a,4e)-diaxial methyl.

    • Energy Landscapes: Calculations can quantify the energy difference between various conformers and isomers, helping to rationalize experimental observations.[11]

    • NMR Prediction: Advanced methods can calculate theoretical NMR chemical shifts and coupling constants, which can be compared against experimental data to bolster a structural assignment using methods like the DP4 analysis.[12]

  • Limitations:

    • A Model, Not Reality: Computational results are a prediction based on a theoretical model in the gas phase or with a simplified solvent model. They do not account for the complex intermolecular interactions in a crystal lattice.

    • Requires Validation: The predictions must be validated by experimental data. Without experimental confirmation, a computed structure remains a hypothesis.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, absolute stereochemistry, solid-state packing, hydrogen bonding.Unambiguous, definitive, "gold standard".Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Atomic connectivity, relative stereochemistry, solution-state conformation.Excellent for structure in solution, does not require crystallization.Provides relative, not absolute, geometry. Solution structure may differ from solid state.
Mass Spectrometry Molecular weight, elemental formula (HRMS), purity.High sensitivity, confirms identity and purity.Cannot distinguish between stereoisomers.
Computational Modeling Predicted low-energy conformations, relative energies of isomers, theoretical spectra.Predictive power, provides insights into stability.Theoretical, requires experimental validation. Does not capture solid-state packing effects.

Part 3: A Holistic and Validating Workflow for Structural Elucidation

The most robust approach to structural characterization does not rely on a single technique but integrates them into a logical, self-validating workflow. Each method provides a piece of the puzzle, with X-ray crystallography serving as the final, definitive confirmation.

Integrated Structural Elucidation Workflow

cluster_initial Initial Characterization cluster_stereo Stereochemical Analysis (Solution) cluster_final Definitive Confirmation (Solid-State) Start Synthesized Compound (cis-2-Methyltetrahydropyran-4-amine HCl) MS LC-MS Analysis Start->MS Confirm Mass & Purity NMR1D ¹H & ¹³C NMR MS->NMR1D Confirm Basic Structure NMR2D 2D NMR (COSY, NOESY) NMR1D->NMR2D Determine Connectivity & Relative Stereochemistry Compute Computational Modeling NMR2D->Compute Corroborate Conformation Hypothesis Proposed Structure (High Confidence) NMR2D->Hypothesis Compute->Hypothesis Cryst Crystallization & X-ray Diffraction Final Final Validated Structure (Absolute Stereochemistry, Conformation, Packing) Cryst->Final Hypothesis->Cryst Seek Unambiguous Proof

Caption: An integrated workflow for the complete structural elucidation of a new chemical entity.

Conclusion

For a molecule like cis-2-Methyltetrahydropyran-4-amine HCl, where stereochemistry is paramount, a multi-faceted analytical approach is essential. NMR spectroscopy and computational modeling can build a strong, evidence-based hypothesis for the molecule's structure and preferred conformation in solution. Mass spectrometry provides the fundamental confirmation of its identity and purity. However, these methods leave critical questions unanswered: What are the exact bond lengths and angles? What is the precise conformation in the solid state? How do the molecules pack together, and what intermolecular forces govern the material's properties?

Only single-crystal X-ray diffraction can answer these questions with finality. It is the ultimate arbiter, the technique that transforms a well-supported hypothesis into an experimentally verified fact. While obtaining a suitable crystal can be a challenge, the unparalleled detail and certainty of the resulting data make it an indispensable tool in modern drug discovery and chemical research. The protocol and comparative analysis provided herein offer a clear roadmap for achieving this definitive structural characterization.

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  • 4‐Methyltetrahydropyran: A Versatile Alternative Solvent for the Preparation of Chiral BINOL Catalysts and the Asymmetric Alky... (n.d.). University of Turin. Retrieved February 13, 2026, from [Link]

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  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.). Google Patents.
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025, April 1). Molecules, 30(7), 1589. [Link]

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A Comparative Guide to HPLC Method Development for Tetrahydropyran Amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural motif of tetrahydropyran amine is a cornerstone in modern medicinal chemistry, forming the backbone of numerous pharmaceutical compounds. Ensuring the purity of these molecules is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of these polar basic compounds, grounded in scientific principles and practical application.

The Analytical Challenge: Why Tetrahydropyran Amines are Difficult

Developing a robust purity method for tetrahydropyran amines presents a distinct set of challenges rooted in their chemical nature:

  • High Polarity: These compounds are often highly polar, leading to poor retention on traditional reversed-phase (RP) columns like C18 and C8.[1][2] This can result in elution near the solvent front, where interference from excipients and other matrix components is most pronounced.[3]

  • Basic Nature & Peak Tailing: The amine functional group is basic and, depending on the mobile phase pH, carries a positive charge. This charge can lead to strong, undesirable secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[4][5][6] These interactions are a primary cause of significant peak tailing, which compromises resolution, peak integration, and overall quantification accuracy.[4][5][7]

  • Lack of a Strong Chromophore: Many tetrahydropyran amines lack a significant UV-absorbing chromophore, rendering standard UV-Vis detection insensitive and inadequate for impurity profiling at low levels.[8][9]

Strategic Approach to Method Development

A systematic approach is paramount to efficiently developing a method that is fit for purpose. The process involves a logical progression from understanding the analyte to validating a robust final method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV spectra) ColumnScreen Column & Detector Screening (RP, HILIC, Mixed-Mode) (UV, CAD, ELSD) Analyte->ColumnScreen Initial Knowledge MobilePhase Mobile Phase Optimization (pH, Buffer, Organic %) ColumnScreen->MobilePhase Select Best Candidate(s) GradientOpt Gradient Optimization (Slope, Time) MobilePhase->GradientOpt Fine-tune Separation SST System Suitability Testing (Resolution, Tailing) GradientOpt->SST Confirm Performance Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) SST->Validation Proceed if SST Passes Validation->MobilePhase Re-optimize if Validation Fails

Caption: A logical workflow for systematic HPLC method development.

Comparison of Chromatographic Strategies

The selection of the stationary phase is the most critical decision in method development. The optimal choice depends on balancing retention, selectivity, and peak shape.

Mechanism of Peak Tailing

Understanding the root cause of peak tailing is essential for selecting a mitigation strategy. The interaction between a positively charged basic analyte and negatively charged, deprotonated silanol groups on the silica surface leads to this undesirable peak distortion.

PeakTailing Silica Silica Surface Si-O⁻ (Deprotonated Silanol) Tailing Peak Tailing Silica->Tailing Causes Analyte { Basic Analyte | R-NH₃⁺ (Protonated Amine) } Analyte:f1->Silica:f1 Strong Ionic Interaction

Caption: Interaction between basic analytes and silanol groups.

Stationary Phase Comparison
Stationary PhaseSeparation PrincipleAdvantagesDisadvantagesBest For...
Reversed-Phase (C18/C8) with Ion-Pairing Hydrophobic interactions supplemented with ion-pairing. An anionic reagent (e.g., alkyl sulfonate) is added to the mobile phase to form a neutral ion-pair with the cationic analyte, enhancing retention.[10][11]Utilizes common, well-understood C18 columns. Can effectively retain basic compounds.[11]Long column equilibration times. Potential for baseline noise and incompatibility with Mass Spectrometry (MS). Reproducibility can be an issue.[11]Basic analytes where MS detection is not required and long run times are acceptable.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, zwitterionic).[12]Excellent retention for very polar compounds without ion-pairing reagents.[3] High organic mobile phases enhance MS sensitivity.[13]Can be sensitive to sample diluent composition. Method development can be less intuitive than reversed-phase.[13]Highly polar, non-chromophoric amines intended for LC-MS analysis.[14]
Mixed-Mode Chromatography (MMC) Combines two or more retention mechanisms, typically reversed-phase and ion-exchange, on a single stationary phase.[15][16]Offers unique and tunable selectivity by adjusting mobile phase pH and ionic strength.[17] Retains polar and non-polar compounds in a single run without ion-pairing reagents.[15]Method development can be more complex due to multiple interacting variables. Can have batch-to-batch reproducibility issues with some columns.Complex mixtures containing analytes with a wide range of polarities and charge states.[18]

Detector Technology Comparison

For compounds lacking a UV chromophore, alternative detection methods are necessary.

DetectorPrinciple of OperationGradient CompatibilityAdvantagesDisadvantages
UV-Vis Measures the absorbance of light by chromophores in the analyte.[8]ExcellentSimple, robust, and non-destructive.Not suitable for compounds without a UV chromophore.
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.[19]ExcellentUniversal detector for non-volatile analytes.[19][20] Good for compounds like sugars, lipids, and polymers.[8]Destructive method. Response can be non-linear. Less sensitive than CAD or MS.
Charged Aerosol Detector (CAD) Similar to ELSD, but after solvent evaporation, particles are charged and the total charge is measured by an electrometer.[21][22]ExcellentUniversal detection with high sensitivity and a wide dynamic range.[22][23] More uniform response than ELSD for different analytes.[24]Destructive method. Response is dependent on mobile phase composition.[21] Requires volatile mobile phases.[21]
Mass Spectrometry (MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.ExcellentProvides molecular weight and structural information, offering the highest specificity. Very high sensitivity.Highest cost and complexity. Requires volatile buffers.

Experimental Protocols

The following protocols are provided as starting points for method development.

Protocol 1: HILIC-CAD Method for Highly Polar Amines

This protocol is ideal for polar tetrahydropyran amines that lack a UV chromophore.

  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detector: Charged Aerosol Detector (CAD) (e.g., Thermo Scientific Corona Veo).

    • Nebulizer Temp: 35 °C

    • Gas: Nitrogen at 35 psi.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v). Note: The sample diluent should be similar to the initial mobile phase to ensure good peak shape.

Causality: The HILIC amide stationary phase provides the necessary polar interactions to retain the hydrophilic amine.[14] The high acetonitrile content in the mobile phase enhances partitioning and improves MS and CAD sensitivity.[13] Ammonium formate is a volatile buffer, making it compatible with both CAD and MS detection.[14][25]

Protocol 2: Mixed-Mode RP/Cation-Exchange Method

This protocol is suitable for separating the main amine compound from less polar impurities and related substances.

  • Column: SIELC Primesep AB, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Buffer: 0.1% Trifluoroacetic Acid (TFA) in the final mobile phase mixture.

  • Gradient:

    • 0.0 min: 5% B

    • 20.0 min: 50% B

    • 20.1 min: 5% B

    • 25.0 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm (if applicable) or CAD/ELSD.

Causality: The Primesep AB column has both reversed-phase (C12) and ion-exchange functionalities.[26] This allows for the simultaneous retention of non-polar impurities via hydrophobic interactions and the polar basic amine via cation-exchange.[26] TFA acts as both an ion-pairing agent and an acidifier to ensure consistent protonation of the amine and sharpen peaks.[11]

Method Validation and Trustworthiness

A developed method is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[27] Key parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), include:[28][29][30]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[27]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27]

A self-validating system includes rigorous System Suitability Testing (SST) before any sample analysis.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 between the main peak and the closest impurity.Ensures baseline separation for accurate integration.
Tailing Factor (Tf) ≤ 1.5 for the main analyte peak.Confirms minimal secondary interactions and good peak shape.
Theoretical Plates (N) > 2000Indicates column efficiency and performance.
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates system precision and reproducibility.

Conclusion

The selection of an HPLC method for the purity analysis of tetrahydropyran amines is a multi-faceted decision that requires a thorough understanding of the analyte's properties and the principles of chromatography. While traditional reversed-phase methods often fail, modern column chemistries like HILIC and Mixed-Mode Chromatography provide robust and reliable alternatives. HILIC is particularly advantageous for highly polar molecules, especially when coupled with universal detectors like CAD or MS. Mixed-mode chromatography offers exceptional flexibility for complex samples containing a variety of impurities. By adopting a systematic development approach and adhering to rigorous validation standards, researchers can establish trustworthy purity methods that ensure the quality and safety of novel therapeutics.

References

  • Evaporative light scattering detector - Wikipedia. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC. [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Chromatography Today. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Taylor & Francis Online. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Evolution of Mixed-Mode Chromatography. International Labmate. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Ion Pair Chromatograpy: A Critical Prespective. MedCrave online. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. SIELC. [Link]

  • Technique: HILIC. Diduco. [Link]

  • Charged aerosol detector - Wikipedia. [Link]

  • HPLC Method Development Kit: Where to Start?. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • What You Need to Know About HILIC. LCGC International. [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. [Link]

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Technical Comparison Guide: Piperidine vs. Tetrahydropyran (THP) in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the strategic landscape of lead optimization, the bioisosteric replacement of Piperidine with Tetrahydropyran (THP) represents a critical "Oxygen Switch" tactic. While both scaffolds share a saturated 6-membered chair conformation, their electronic and physicochemical profiles are diametrically opposed.

  • Piperidine is the scaffold of choice for establishing high-affinity interactions via ionic bonding (pKa ~11) and hydrogen bond donation. However, it carries significant liabilities regarding hERG channel inhibition (cardiotoxicity) and pH-dependent permeability.

  • Tetrahydropyran (THP) serves as a neutral, lipophilic bioisostere. It effectively mitigates hERG toxicity by eliminating the protonatable nitrogen but often necessitates compensatory strategies to maintain aqueous solubility and target affinity.

This guide provides an evidence-based framework for selecting between these analogs, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Analysis

The fundamental divergence between these rings lies in the heteroatom's impact on basicity and lipophilicity.

Comparative Data Table
FeaturePiperidine AnalogTetrahydropyran (THP) AnalogImpact on Drug Design
Electronic State (pH 7.4) Cationic (>99% protonated)NeutralPiperidine: High solubility, potential for "ion trapping."THP: High membrane permeability, risk of poor solubility.
pKa (Conjugate Acid) ~10.8 - 11.2N/A (Non-ionizable)Piperidine: Strong base.THP: Eliminates basicity-driven toxicity.
H-Bonding Profile Donor (NH) & Acceptor (N)Acceptor only (O)THP: Loss of H-bond donor can reduce potency if the NH-interaction is critical.
LogP / LogD Lower (Hydrophilic when ionized)Higher (Lipophilic)THP: Increases lipophilicity (typically +1.0 to +1.5 Log units vs. protonated amine).
Metabolic Liability N-Oxidation,

-C Oxidation

-C Oxidation, Ring Opening
Piperidine: Susceptible to FMO and CYP450.THP: Generally more stable, but lactonization is possible.

Critical Application: Mitigating hERG Toxicity[1][2][3]

The most frequent driver for the Piperidine


 THP switch is cardiotoxicity reduction .
Mechanism of Action

The hERG potassium channel possesses a promiscuous binding pocket containing aromatic residues (Tyr652 and Phe656).

  • Piperidine Risk: The protonated nitrogen of the piperidine ring forms a high-energy cation-

    
     interaction  with these aromatic residues, often leading to potent channel blockade (IC
    
    
    
    < 1
    
    
    M) and QT interval prolongation.
  • THP Solution: Replacing the nitrogen with oxygen removes the positive charge, abolishing the cation-

    
     interaction. This substitution frequently reduces hERG affinity by 10- to 100-fold.
    
Decision Logic Visualization

The following diagram illustrates the decision process for scaffold selection based on hERG and Solubility data.

Scaffold_Selection Start Lead Compound Analysis (Piperidine Core) Check_hERG hERG IC50 < 10 µM? Start->Check_hERG Check_Potency Is Basic N Essential for Target Binding (Salt Bridge)? Check_hERG->Check_Potency Yes (Risk High) Keep_Pip Retain Piperidine Strategy: Reduce Lipophilicity (Add F, OH, or Polar Groups) Check_hERG->Keep_Pip No (Risk Low) Check_Potency->Keep_Pip Yes (Essential) Switch_THP Switch to Tetrahydropyran (THP) (Remove Cation-Pi Interaction) Check_Potency->Switch_THP No (Dispensable) Check_Solubility Is Aqueous Solubility Compromised? Switch_THP->Check_Solubility Optimize_THP Add Solubilizing Group (e.g., distal amine, polar ether) Check_Solubility->Optimize_THP Yes Proceed to PK Studies Proceed to PK Studies Check_Solubility->Proceed to PK Studies No

Caption: Decision framework for bioisosteric replacement of Piperidine with THP to address hERG liability.

Experimental Protocols

To validate the bioisosteric replacement, the following self-validating protocols must be executed.

Protocol A: Automated Patch Clamp for hERG Assessment

Objective: Quantify the shift in IC


 when switching from Piperidine to THP.
  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).

  • Preparation:

    • Harvest cells at 70-80% confluence using Detachin.

    • Resuspend in extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl

      
       2 mM, MgCl
      
      
      
      1 mM, HEPES 10 mM, Glucose 5 mM; pH 7.4).
  • Execution (QPatch/PatchXpress):

    • Seal Quality Check: Resistance > 1 G

      
      .
      
    • Voltage Protocol: Hold at -80 mV

      
       Depolarize to +20 mV (2s) 
      
      
      
      Repolarize to -50 mV (2s) to elicit tail current.
    • Dosing: Apply vehicle (0.1% DMSO), then test compound (4 concentrations: e.g., 0.1, 1, 10, 30

      
      M), then Positive Control.
      
  • Controls:

    • Positive Control: E-4031 (IC

      
       ~10-50 nM).
      
    • Acceptance Criteria: Tail current amplitude > 0.5 nA; Series resistance < 10 M

      
      .
      
  • Data Analysis: Fit inhibition data to the Hill equation.

    • Success Metric: A >10-fold increase in IC

      
       for the THP analog compared to the Piperidine parent confirms successful mitigation.
      
Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Objective: Compare intrinsic clearance (CL


) and identify metabolic soft spots (N-oxidation vs. Ring opening).
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein.

  • Reaction Mix:

    • Test Compound: 1

      
      M (final).
      
    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 45 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Metabolite ID (Optional but recommended):

    • Scan for +16 Da (Oxidation).

    • Piperidine:[1][2][3][4][5][6][7][8][9] Look for N-oxide (often unstable in source) vs.

      
      -hydroxylation.
      
    • THP: Look for lactone formation (+14 Da shift from oxidation to carbonyl).

Case Study: Optimization of a GPCR Antagonist

The following data summarizes a representative optimization campaign (derived from aggregate literature data, e.g., P2Y14 antagonists) where a piperidine core was replaced.

CompoundStructure CorehERG IC

(

M)
LogD

Solubility (pH 7.4)Target IC

(nM)
A (Lead) Piperidine 0.8 (Toxic)1.2> 100

M
12
B (Analog) Tetrahydropyran > 30 (Safe)2.85

M
45
C (Optimized) THP + Polar Sidechain > 30 (Safe)1.965

M
18

Analysis:

  • Compound A: Potent but unsafe due to hERG. High solubility due to ionization.

  • Compound B: Solved hERG (neutral core), but lipophilicity spiked (LogD 1.2

    
     2.8), crashing solubility and slightly reducing potency (loss of H-bond donor).
    
  • Compound C: Retained the THP core for safety but introduced a distal polar group (e.g., a hydroxyl or ether) to lower LogD and restore solubility, yielding the clinical candidate.

References

  • Vertex Pharmaceuticals. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.

  • Drug Hunter. (2024).[10][11] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.

  • BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • National Institutes of Health (NIH). (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies.

Sources

Technical Comparison: Analytical Protocols for cis-2-Methyltetrahydropyran-4-amine Stereochemical Verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold, often used to improve metabolic stability and solubility compared to carbocyclic analogs. However, the introduction of substituents at the 2- and 4-positions creates stereochemical complexity that directly impacts biological potency.

For 2-methyltetrahydropyran-4-amine , the target is typically the cis-isomer , where the C2-methyl and C4-amine groups are on the same side of the ring plane.

The Stereochemical Challenge

The verification of this specific isomer relies on understanding its conformational thermodynamics.

  • cis-Isomer (Thermodynamic): Adopts a chair conformation where both the 2-Methyl and 4-Amine groups are equatorial . This minimizes 1,3-diaxial strain.

  • trans-Isomer (Kinetic/Impurity): Forces one substituent (typically the amine) into an axial position, creating steric instability.

This guide details three orthogonal methods to verify purity, moving from structural absolute proof (NMR) to high-throughput quantification (GC/SFC).

Structural Analysis (The "Why")

Before selecting an analytical method, one must visualize the target. The stability difference allows us to use NMR coupling constants as a self-validating identification tool.

Conformation Cis cis-Isomer (Target) 2-Me (Eq) / 4-NH2 (Eq) H4_Cis H4 Proton (Axial) Large Coupling (J ~11Hz) Cis->H4_Cis NMR Signature Trans trans-Isomer (Impurity) 2-Me (Eq) / 4-NH2 (Ax) H4_Trans H4 Proton (Equatorial) Small Coupling (J <5Hz) Trans->H4_Trans NMR Signature

Figure 1: Conformational analysis driving the NMR selection logic.

Method A: Quantitative NMR (qNMR) & NOESY

Role: Primary Reference Standard (Absolute Configuration)

High-field NMR (400 MHz+) is the only method that provides ab initio structural confirmation without reference standards. It distinguishes diastereomers based on the Karplus relationship applied to the H4 proton.

Experimental Protocol
  • Sample Prep: Dissolve 10 mg of amine in 0.6 mL CDCl₃ or DMSO-d₆ . (CDCl₃ is preferred for sharper resolution of amine protons).

  • Acquisition:

    • 1H NMR: 64 scans, relaxation delay (d1) > 5s to ensure quantitative integration.

    • 1D NOESY (Optional): Irradiate the methyl doublet at ~1.1 ppm.

  • Data Analysis (The Self-Validating Step):

    • Locate the H4 methine proton (typically 2.8 – 3.2 ppm, adjacent to NH₂).

    • cis-Isomer Validation: The H4 proton is axial . It must show two large trans-diaxial couplings (approx. 10–12 Hz) with H3ax and H5ax.

      • Appearance: Wide triplet-of-triplets (tt) or broad multiplet.

    • trans-Isomer Validation: The H4 proton is equatorial . It lacks large diaxial couplings.

      • Appearance: Narrow quintet or broad singlet (J values < 5 Hz).

Pros & Cons
FeatureRatingNotes
Certainty HighDefines the structure; no reference standard needed.
Sensitivity LowLOD ~1-2%. Not suitable for trace impurity analysis (<0.5%).
Throughput LowRequires expert interpretation per sample.

Method B: Derivatized GC-FID/MS

Role: Routine Purity & Diastereomeric Ratio (d.r.)

Free amines often tail on GC columns due to interaction with silanol groups. Derivatization with Trifluoroacetic Anhydride (TFAA) eliminates hydrogen bonding, sharpens peaks, and improves the separation of diastereomers by enhancing volatility differences.

Experimental Protocol
  • Derivatization:

    • In a GC vial, mix 10 µL sample + 500 µL Dichloromethane (DCM).

    • Add 50 µL TFAA (Trifluoroacetic anhydride).

    • Cap and incubate at 40°C for 20 mins.

    • Evaporate to dryness (N₂ stream) and reconstitute in 1 mL Ethyl Acetate.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Split 50:1, 250°C.

    • Carrier: Helium at 1.0 mL/min (Constant Flow).

    • Oven: 60°C (1 min) → 10°C/min → 250°C (hold 3 min).

    • Detector: FID (300°C) or MS (Scan 50-350 m/z).

Interpretation
  • The cis-isomer (diequatorial) is generally more stable and slightly less volatile/polar in the derivatized form than the trans-isomer, though elution order must be confirmed via the NMR-validated standard (Method A).

  • Resolution (Rs): Expect Rs > 2.0 between diastereomers.

Method C: Chiral SFC (Supercritical Fluid Chromatography)

Role: Enantiomeric Purity (e.e.) & Trace Isolation

While GC separates cis from trans (diastereomers), it cannot separate the enantiomers of the cis form ((2R,4S) vs (2S,4R)). If you are developing a chiral drug, SFC is mandatory.

Experimental Protocol
  • System: UPC² or Preparative SFC.

  • Column Screening:

    • Primary: Chiralpak IG or IC (immobilized phases are robust for amines).

    • Secondary: Chiralpak AD-H.

  • Mobile Phase:

    • CO₂ / Methanol (with 0.2% Isopropylamine or Diethylamine additive).

    • Gradient: 5% to 40% Modifier over 5 mins.

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 40°C.

Why SFC?

SFC is superior to HPLC for this molecule because the low viscosity of supercritical CO₂ allows for high diffusivity, resulting in sharper peaks for polar amines without the need for derivatization.

Comparative Data Summary

The following table contrasts the performance of the three methodologies.

MetricMethod A: 1H NMRMethod B: GC-FID (Derivatized)Method C: Chiral SFC
Primary Use Structural Proof (Assignment)Routine Batch Release (d.r.)Enantiomeric Purity (e.e.)[1]
Selectivity Absolute (Physics-based)High (Diastereomers only)Very High (All isomers)
Limit of Quant (LOQ) ~1.0%< 0.05%< 0.1%
Sample Prep Time 5 mins30 mins5 mins
Cost Per Run LowLowMedium

Decision Workflow

Use this logic gate to determine the appropriate analysis for your stage of development.

Workflow Start Crude Reaction Mixture NMR Method A: 1H NMR (Check H4 Coupling) Start->NMR Decision1 Is H4 a wide triplet (J>10Hz)? NMR->Decision1 GC Method B: GC-FID (Quantify d.r.) Decision1->GC Yes (Cis confirmed) Reject Reject: Wrong Diastereomer Decision1->Reject No (Trans) SFC Method C: Chiral SFC (Quantify e.e.) GC->SFC If d.r. > 95% Release Release for Biological Assay SFC->Release If e.e. > 98%

Figure 2: Analytical decision matrix for batch release.

References

  • Stereochemical Assignment via NMR

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Mechanism:[2][3] Explains the Karplus equation application to cyclohexane-type rings (like THP) where axial-axial coupling (10-12 Hz) distinguishes stereoisomers.

  • Synthesis and Conformation of THP-amines

    • Clarke, P. A., et al. (2005). "The Prins reaction in the synthesis of tetrahydropyrans."[4] Tetrahedron Letters.

    • Context: Discusses the thermodynamic preference for 2,4-diequatorial (cis) substitution in THP rings during synthesis.
  • Chromatographic Separation of Amine Isomers

    • Application Note: "Separation of Polar Amines by SFC.
    • Context: Validates the use of Chiralpak columns with basic additives for amine separ
  • Derivatization Protocols for GC

    • Blau, K., & Halket, J. (1993).
    • Context: Standard protocols for TFAA derivatization of primary amines to prevent tailing.

Sources

Infrared Spectrum Analysis of Amine Hydrochloride Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectrum Analysis of Amine Hydrochloride Salts Content Type: Technical Comparison & Application Guide

Executive Summary

In pharmaceutical development and organic synthesis, the conversion of a free amine to its hydrochloride (HCl) salt is a critical step for modifying solubility, bioavailability, and stability. However, this transformation radically alters the vibrational spectroscopy of the molecule.

This guide provides a definitive technical comparison between Free Bases and Amine HCl Salts , and evaluates the analytical performance of ATR-FTIR vs. Transmission (KBr) and Raman Spectroscopy . It is designed for researchers requiring high-fidelity structural characterization.

Mechanistic Foundation: The Protonation Shift

To interpret the spectrum of an amine hydrochloride, one must understand the fundamental change in dipole moment and bond mechanics caused by protonation.

  • The Chemical Event: A free amine (nucleophile) reacts with HCl, donating its lone pair to the proton (

    
    ).[1]
    
    • Primary Amine:

      
      
      
    • Secondary Amine:

      
      
      
    • Tertiary Amine:

      
      
      
  • The Spectral Consequence: The formation of the ammonium ion species creates a highly polar N-H bond with strong hydrogen bonding potential. This results in significant peak broadening and frequency shifts compared to the relatively non-polar free base.

Comparative Analysis I: Free Base vs. Hydrochloride Salt

The most common analytical challenge is confirming salt formation. The following table contrasts the spectral fingerprints of the starting material (Free Base) against the product (HCl Salt).

Table 1: Spectral Fingerprint Comparison
FeatureFree Amine (Base)Amine Hydrochloride (Salt)Mechanistic Cause
N-H Stretch Region 3300–3500 cm⁻¹ Sharp, distinct bands.(2 bands for 1°, 1 for 2°, 0 for 3°)2400–3000 cm⁻¹ Strong, broad, continuous envelope.Often obscures C-H stretches.Formation of ammonium (

) species and strong H-bonding broadens the energy distribution.
Combination Bands Absent or weak.2000–2500 cm⁻¹ Weak but diagnostic overtone/combination bands often visible.Fermi resonance and combination modes unique to amine salts.
N-H Bending 1580–1650 cm⁻¹ (Scissoring)1500–1600 cm⁻¹ Shifted slightly; often distinct asymmetric/symmetric modes for 1° salts.Change in force constant due to positive charge on Nitrogen.
C-N Stretch 1000–1350 cm⁻¹ (Variable)Similar region, but intensity often increases.Increased polarity of the C-N bond in the charged species.
Visualizing the Diagnostic Logic

The following decision tree illustrates how to classify an unknown amine sample based on spectral data.

AmineAnalysis Start Unknown Amine Sample CheckRegion Check 2400-3000 cm⁻¹ Region Start->CheckRegion BroadBand Broad, Strong Envelope? CheckRegion->BroadBand FreeBase Result: Free Base (Look for sharp peaks >3300) BroadBand->FreeBase No Salt Result: Amine Salt BroadBand->Salt Yes CheckBend Check Bending Region (1500-1625 cm⁻¹) Salt->CheckBend Primary Primary Salt (R-NH3+) 2 Bending Peaks (Asym ~1600, Sym ~1520) CheckBend->Primary Two Bands Secondary Secondary Salt (R2-NH2+) 1 Bending Peak CheckBend->Secondary One Band Tertiary Tertiary Salt (R3-NH+) No Bending Peaks CheckBend->Tertiary No Bands

Figure 1: Diagnostic decision tree for distinguishing amine salts from free bases and classifying salt type.

Comparative Analysis II: Analytical Modalities

Choosing the right technique is as important as interpreting the data.

ATR-FTIR vs. Transmission (KBr Pellet) vs. Raman
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Raman Spectroscopy
Sample Prep None. Direct contact with crystal (Diamond/ZnSe).High. Grinding with hygroscopic KBr; pressing under high pressure.None. Direct laser irradiation.
Suitability for Salts Excellent. Ideal for hygroscopic HCl salts as it minimizes atmospheric moisture exposure.Poor to Fair. KBr is hygroscopic; moisture absorption can obscure the critical N-H/O-H region.Good. Complementary data.
Spectral Fidelity Peak intensities may vary at low wavenumbers due to penetration depth (

-dependence).
"Gold Standard" for library matching and resolution.Excellent for lattice modes (polymorphs) and non-polar backbones.
Destructive? No (sample recoverable).Yes (sample embedded in pellet).No.

Expert Insight: For routine identification of amine hydrochlorides, ATR is the superior choice due to the hygroscopic nature of many HCl salts. KBr pellets often introduce water artifacts that confuse the "Broad Ammonium Band" analysis. Raman is the preferred alternative if polymorphism (crystal packing) is the primary study objective.

Experimental Protocol: ATR-FTIR for Amine Salts

Objective: Obtain a reproducible spectrum of a hygroscopic amine HCl salt.

Equipment
  • Spectrometer: FTIR (e.g., mid-IR range 400–4000 cm⁻¹).

  • Accessory: Single-bounce Diamond ATR (preferred for chemical resistance and hardness).

  • Solvent: Isopropanol or Methanol (for cleaning).

Step-by-Step Methodology
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure the background spectrum shows no residual peaks (especially at 3300 cm⁻¹ or 2900 cm⁻¹).

  • Background Collection: Collect an air background (typically 16–32 scans).

  • Sample Loading:

    • Place a small amount (1–2 mg) of the amine HCl salt directly onto the center of the crystal.

    • Critical Step: If the salt is highly hygroscopic, work quickly to minimize water uptake, which will broaden the 3000-3500 cm⁻¹ region further.

  • Compression: Apply pressure using the anvil.

    • Note: Ensure "good contact" without over-pressurizing, which can shift lattice bands in soft crystals. Watch the live preview; stop tightening when peak growth plateaus.

  • Acquisition: Scan the sample (32–64 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply "ATR Correction" (if comparing to KBr library data) to adjust for penetration depth differences.

Troubleshooting & Interpretation Guide
Issue: The "Ammonium Band" is obscuring my C-H stretches.
  • Cause: The

    
     stretch in salts is massive and broad (2400–3000 cm⁻¹).
    
  • Solution: Look for the sharp "tips" of the C-H stretches protruding from the broad ammonium envelope. They are usually visible near 2900–2950 cm⁻¹. Do not expect baseline resolution in this area.

Issue: Distinguishing Tertiary Amine Salts.
  • Challenge: Tertiary salts (

    
    ) lack the 
    
    
    
    or
    
    
    bending modes.
  • Solution: Focus on the 2000–2800 cm⁻¹ region. Tertiary amine salts often show a distinct series of sub-maxima (combination bands) in this lower frequency range, and they lack the bending bands at 1500–1600 cm⁻¹.

Workflow Visualization: From Synthesis to Validation

Workflow Synth Synthesis (Free Base + HCl) Isolation Isolation/Drying (Remove Solvent) Synth->Isolation Prep Sample Prep (Use ATR to avoid H2O) Isolation->Prep Scan FTIR Acquisition (4000-600 cm⁻¹) Prep->Scan Analysis Data Analysis (Check 2500-3000 Broadening) Scan->Analysis

Figure 2: Recommended workflow for validating salt formation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for organic functional group frequencies).
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
  • Kintek Solution. (2024). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Available at: [Link][2][3]

  • LibreTexts Chemistry. (2021). Infrared Spectroscopy Absorption Table. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of cis-2-Methyltetrahydropyran-4-amine HCl

[1]

Chemical Safety Profile & Hazard Assessment

Immediate Action Required: Treat this substance as a Corrosive Solid and a potential Sensitizer .

Before initiating any disposal workflow, you must understand the physicochemical properties that dictate its waste stream. As an amine hydrochloride salt, this compound presents specific hazards distinct from its free base form. It is acidic in solution and can release corrosive hydrogen chloride gas if heated or reacted with strong acids.

ParameterData / CharacteristicOperational Implication
Chemical Name cis-2-Methyltetrahydropyran-4-amine HydrochlorideLabeling requires full chemical name.
Physical State Solid (Crystalline powder)Dust inhalation risk; requires particulate respirator (N95/P100).
Acidity (pH) Acidic (pH ~3–5 in 10% aq. solution)Do not mix with cyanide or sulfide wastes (toxic gas evolution).
Primary Hazards Skin Corr.[1][2][3][4][5] 1B (H314), Met.[6] Corr. 1 (H290)Corrodes metal containers; use HDPE or glass.
Reactivity Incompatible with Strong Oxidizers & BasesCRITICAL: Do not mix with bleach (hypochlorites).

Pre-Disposal Protocol: The "Chain of Custody"

Expert Insight: The most common compliance failure in drug discovery labs is "waste stream cross-contamination." Mixing this amine salt with oxidizing acids (like Nitric Acid) or active chlorinating agents (Bleach) can generate explosive N-chloroamines or exothermic reactions.

Step 1: Segregation (The Compatibility Rule)[1][7]
  • Isolate: Keep cis-2-Methyltetrahydropyran-4-amine HCl waste separate from:

    • Oxidizers: (e.g., Sodium Hypochlorite, Nitric Acid, Peroxides).[6][7]

    • Strong Bases: (e.g., Sodium Hydroxide) – Unless intentional neutralization is part of a permitted treatment plan, avoid mixing to prevent uncontrolled heat generation.[6]

    • Reactive Metals: (e.g., Aluminum, Magnesium) – The acidic nature of the HCl salt can generate Hydrogen gas.[6]

Step 2: Container Selection[1][3]
  • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars.

  • Liquid Waste: Use HDPE carboys. Avoid metal drums due to the corrosive nature of the chloride salt (H290).

Disposal Workflows

Select the workflow matching the physical state of your waste.

Scenario A: Solid Waste (Excess Reagent/Powder)
  • Status: Unused solid reagent or contaminated solid debris (gloves, weighing boats).[6]

  • Protocol:

    • Double Containment: Place the solid waste in a clear polyethylene bag (minimum 4 mil thickness).

    • Seal & Tag: Zip-tie the bag. Place it inside a rigid HDPE secondary container.

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "cis-2-Methyltetrahydropyran-4-amine HCl"[6]

      • Hazard Checkbox: [x] Corrosive [x] Toxic[6][2][8]

    • Disposal: Route to Incineration via a licensed chemical waste contractor.

Scenario B: Aqueous Waste (Reaction Byproducts)[1]
  • Status: Dissolved in water or acidic aqueous workup layers.

  • Protocol:

    • Check pH: If pH < 2, the waste is D002 (Corrosive).

    • Collection: Pour into the "Acidic Aqueous Waste" carboy.

    • Do Not Neutralize Manually: Unless you have a specific elementary neutralization permit, do not attempt to neutralize in the drum. The heat of neutralization can compromise container integrity.

    • Disposal: Route to Wastewater Treatment (Neutralization/Biotreatment) via contractor.[4]

Scenario C: Organic Solvent Waste (Mother Liquors)[1]
  • Status: Dissolved in DCM, Methanol, or Ethyl Acetate.[6]

  • Protocol:

    • Segregate by Halogen:

      • If solvent is DCM/Chloroform: Halogenated Waste Stream .

      • If solvent is MeOH/EtOAc/THF: Non-Halogenated Waste Stream .

    • Tagging: Ensure the tag lists the amine salt as a "Trace Contaminant" (<5%).

    • Disposal: Route to Fuel Blending/Incineration .

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of cis-2-Methyltetrahydropyran-4-amine HCl.

DisposalWorkflowStartWaste Generation:cis-2-Methyltetrahydropyran-4-amine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Debris)StateCheck->SolidLiquidLiquid WasteStateCheck->LiquidBaggingDouble Bag (4 mil Poly)Place in HDPE DrumSolid->BaggingIncinerationDisposal: Chemical IncinerationBagging->IncinerationSolventCheckSolvent Base?Liquid->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWaterOrganicOrganic SolventSolventCheck->OrganicSolventAcidicWasteCollect in 'Acidic Aqueous'Do NOT mix with BleachAqueous->AcidicWasteNeutralizationDisposal: Off-site NeutralizationAcidicWaste->NeutralizationHalogenCheckHalogenated Solvent?(e.g., DCM)Organic->HalogenCheckHaloWasteHalogenated Waste StreamHalogenCheck->HaloWasteYesNonHaloWasteNon-Halogenated Waste StreamHalogenCheck->NonHaloWasteNoFuelBlendDisposal: Fuel BlendingHaloWaste->FuelBlendNonHaloWaste->FuelBlend

Caption: Operational decision tree for segregating amine hydrochloride waste streams to prevent incompatibility events.

Emergency Procedures: Spill Management

Scenario: A 50g bottle of cis-2-Methyltetrahydropyran-4-amine HCl drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[6] If dust is visible, use an N95 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet absorbent pad or dampen slightly with an inert solvent (like heptane) if safe, to suppress dust.[6]

  • Neutralization (Optional but Recommended): Cover the area with a weak base like Sodium Bicarbonate (Baking Soda) or Soda Ash.

    • Observation: You may see slight bubbling as the HCl is neutralized.

  • Cleanup: Scoop the paste/solid into a plastic waste bag. Wipe the surface with water and soap.[1][4]

  • Disposal: Label the bag "Hazardous Waste: Corrosive Solid Debris" and place it in the solid waste drum.

Regulatory Compliance (RCRA Context)

In the United States, this material does not typically carry a specific "P" or "U" listed waste code unless it is a discarded commercial chemical product that is acutely hazardous (unlikely for this specific intermediate).[6] However, it triggers Characteristic Waste codes:

  • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH ≤ 2.[9]

  • Generator Responsibility: You must characterize the waste. If the amine salt is dissolved in a solvent, the solvent's codes (e.g., F002 for spent halogenated solvents) take precedence.[6]

Documentation: Always maintain a log of the approximate mass of amine salt added to any waste container to ensure the waste contractor can accurately profile the Btu value and nitrogen content for incineration.

References

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][6]

  • PubChem. (2024). Compound Summary: Amine Hydrochloride Salts Safety Profile. National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling cis-2-Methyltetrahydropyran-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory handling, storage, and disposal of cis-2-Methyltetrahydropyran-4-amine Hydrochloride.

  • Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers.

  • Compound Class: Saturated Oxygen Heterocycle / Primary Amine Salt.

Executive Safety Summary

As a Senior Application Scientist, I emphasize that while amine hydrochloride salts are generally less volatile and oxidatively labile than their free-base counterparts, they present specific risks regarding particulate inhalation and contact irritation . The cis-stereochemistry of this tetrahydropyran derivative does not fundamentally alter its toxicological profile compared to the racemate, but it does imply high-value application in structure-activity relationship (SAR) studies, necessitating strict contamination control.

Core Directive: Treat this compound as a Severe Irritant and Potential Sensitizer . All solid handling must occur within a certified chemical fume hood.

Compound Identification & Hazard Profile

PropertyDetail
Chemical Name cis-2-Methyltetrahydropyran-4-amine Hydrochloride
CAS Number 827046-87-7 (General/Racemic); Specific isomer data often inferred.
Physical State White to off-white crystalline solid.
Solubility Highly soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents (Hexanes, Et₂O).
Stability Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) recommended.
GHS Hazard Classification (Conservative Approach)

Based on structural analogs (e.g., 4-aminotetrahydropyran HCl).

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2]

  • Precaution: Amine salts can liberate free amines upon contact with strong bases, potentially releasing volatile, corrosive vapors.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the Barrier-to-Hazard ratio. For this solid amine salt, the primary vector of exposure is dust inhalation and cutaneous contact with the solid or concentrated solutions.

Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side shields via air currents in a hood.
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm thick)Outer: 5 mil Nitrile (disposable). Inner: 4 mil Nitrile (inspection layer). Why? Amine salts are highly water-soluble; sweat inside a single glove can solubilize dust, creating a concentrated irritant solution against the skin.
Respiratory N95 / P100 (if outside hood)Primary Control: Handle ONLY in a fume hood. If weighing balance is external, a respirator is mandatory to prevent mucous membrane irritation.
Body Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

Operational Protocols

Receipt & Storage[1][3][4][6][7]
  • Inspection: Upon receipt, inspect the vial for cracks. Amine salts are hygroscopic; clumping indicates compromised seals.

  • Storage: Store at 2–8°C (refrigerated) or room temperature in a desiccator.

  • Inert Gas: After every use, backfill the container with Nitrogen or Argon. Oxygen does not rapidly degrade the HCl salt, but moisture will lead to deliquescence, altering stoichiometry.

Weighing & Transfer Workflow

The following workflow minimizes static charge and aerosolization, common issues with crystalline amine salts.

HandlingWorkflow Start Start: Weighing Procedure CheckEnv Check Engineering Controls (Hood Flow > 100 fpm) Start->CheckEnv PrepArea Prepare Work Surface (Anti-static mat, tared vial) CheckEnv->PrepArea OpenVial Open Source Vial (Do NOT fully remove lid if possible) PrepArea->OpenVial Transfer Transfer Solid (Use anti-static spatula) OpenVial->Transfer Minimize air disturbance CloseVial Seal Source & Target (Parafilm/Cap immediately) Transfer->CloseVial Clean Decontaminate Balance (Wipe with MeOH wet tissue) CloseVial->Clean End Process Complete Clean->End

Figure 1: Safe weighing and transfer workflow for fine particulate amine salts.

Solubilization & Reaction Setup
  • Solvent Choice: When preparing stock solutions, avoid acetone or ketones if the free base might be liberated, as Schiff base formation can occur. Use DMSO , Methanol , or Water .

  • Neutralization: If the free amine is required (in situ), add a tertiary base (e.g., Triethylamine, DIPEA) to the reaction mixture.

    • Caution: This liberates the free amine cis-2-Methyltetrahydropyran-4-amine. Free amines are often more volatile and odorous. Ensure the hood sash is lowered during this step.

Emergency Response & Disposal

Spill Cleanup Logic

Do not dry sweep. Dry sweeping generates dust.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don goggles and double gloves.

  • Wet Method: Cover the spill with a paper towel dampened with water (or methanol if large quantity).

  • Scoop: Scoop the wet material and towel into a waste bag.

  • Neutralize: Wipe the surface with a dilute (1%) acetic acid solution to neutralize any residual amine traces, followed by water.

Waste Disposal Decision Tree

DisposalLogic Waste Chemical Waste Generated TypeCheck Is it Solid or Liquid? Waste->TypeCheck SolidWaste Solid Waste Stream TypeCheck->SolidWaste Solid/Wipes LiquidWaste Liquid Waste Stream TypeCheck->LiquidWaste Solution BinA Solid Hazardous Waste (Label: Amine Salt) SolidWaste->BinA Halogenated Contains Halogenated Solvents (DCM, Chloroform)? LiquidWaste->Halogenated BinB Halogenated Organic Waste Halogenated->BinB Yes BinC Non-Halogenated Organic Waste Halogenated->BinC No

Figure 2: Waste stream segregation logic. Never dispose of amine salts down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319235 (Related: 4-Aminotetrahydropyran). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyran amines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.